molecular formula C6H9N3O B11774933 N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Cat. No.: B11774933
M. Wt: 139.16 g/mol
InChI Key: LSOIQVCHWAYWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-hydroxy-1-methylpyrrole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(7)8-10/h2-4,10H,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOIQVCHWAYWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a key chemical intermediate with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyrrole core and an N-hydroxycarboximidamide (amidoxime) functional group, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic routes to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers in the field.

The synthesis is logically approached in a two-stage process: first, the construction of the key precursor, 1-methyl-1H-pyrrole-2-carbonitrile, followed by its conversion to the final product. This document provides detailed methodologies for both transformations, supported by mechanistic insights and practical guidance.

Part 1: Synthesis of the Precursor: 1-methyl-1H-pyrrole-2-carbonitrile

The most efficient and high-yielding reported method for the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI), followed by quenching with N,N-dimethylformamide (DMF). This method has been shown to produce the desired nitrile in excellent yields.

Reaction Scheme

Synthesis_of_1_methyl_1H_pyrrole_2_carbonitrile cluster_0 Reaction Workflow CSI ClSO2NCO (Chlorosulfonyl isocyanate) DMF DMF Product 1-methyl-1H-pyrrole-2-carbonitrile DMF->Product Base Organic Base (e.g., Triethylamine) Final_Product Final Product: 1-methyl-1H-pyrrole-2-carbonitrile Base->Final_Product Product->Final_Product 3. Add Base & Isolate 1-methylpyrrole 1-methylpyrrole Intermediate Intermediate 1-methylpyrrole->Intermediate 1. React with CSI Intermediate->Product 2. Quench with DMF

Caption: Synthetic workflow for 1-methyl-1H-pyrrole-2-carbonitrile.

Mechanistic Insights

The reaction proceeds through an electrophilic substitution on the electron-rich pyrrole ring. The highly electrophilic carbon of the isocyanate group in CSI is attacked by the C2 position of 1-methylpyrrole. The resulting intermediate is then treated with DMF, which facilitates the elimination of sulfur trioxide and chloride, and subsequent dehydration to the nitrile upon addition of an organic base.

Detailed Experimental Protocol

Materials:

  • 1-methylpyrrole

  • Chlorosulfonyl isocyanate (CSI)

  • N,N-dimethylformamide (DMF)

  • Triethylamine

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1-methylpyrrole in toluene at a temperature at or below 0°C, add chlorosulfonyl isocyanate dropwise while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture for 15 minutes.

  • Add N,N-dimethylformamide (DMF) dropwise, followed by the addition of triethylamine, while keeping the temperature below 10°C.

  • A white precipitate will form. Filter the precipitate and wash it with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Add water to the residue and separate the phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-pyrrole-2-carbonitrile.

Quantitative Data:

ParameterValueReference
Yield 95%[1]
Reaction Temp 0-5°C[1]

Part 2: Synthesis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

The conversion of the nitrile precursor to the final N-hydroxy-carboximidamide (amidoxime) is achieved through the addition of hydroxylamine. A general and effective method for this transformation involves heating the nitrile with an aqueous solution of hydroxylamine in an alcoholic solvent.

Reaction Scheme

Synthesis_of_N_Hydroxy_1_methyl_1H_pyrrole_2_carboximidamide cluster_1 Reaction Workflow Hydroxylamine NH2OH (aq) Reaction_Vessel Reaction Mixture Hydroxylamine->Reaction_Vessel 2. Add Hydroxylamine Solvent Ethanol Nitrile Nitrile Nitrile->Reaction_Vessel 1. Dissolve in Ethanol Heating 90°C, 1h Reaction_Vessel->Heating 3. Heat in Sealed Vial Isolation Solvent Evaporation Heating->Isolation 4. Evaporate Solvent Product Product Isolation->Product

Sources

physicochemical properties of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide: Physicochemical Profiling and Drug-Like Properties

Part 1: Executive Technical Summary

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS: 500024-87-3) is a functionalized heterocyclic amidoxime emerging as a critical scaffold in medicinal chemistry. Structurally, it comprises an electron-rich N-methylpyrrole core substituted at the C2 position with an N-hydroxycarboximidamide (amidoxime) moiety.

This compound represents a classic prodrug pharmacophore designed to overcome the poor oral bioavailability of highly basic amidines.[1] Upon systemic absorption, the amidoxime functionality is enzymatically reduced to the corresponding amidine, a potent cation often utilized in DNA minor groove binders and antimicrobial agents.[1] Beyond its prodrug utility, the compound exhibits significant metal-chelating potential due to its bidentate ligand character.[1]

This guide provides a comprehensive physicochemical analysis, metabolic pathway elucidation, and experimental protocols for researchers investigating this scaffold.[1]

Part 2: Molecular Identity & Structural Analysis

The physicochemical behavior of this compound is governed by the interplay between the lipophilic pyrrole ring and the amphoteric amidoxime group.[1]

Chemical Identifiers
ParameterDetail
IUPAC Name N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
CAS Registry Number 500024-87-3
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
SMILES CN1C=CC=C1C(=NO)N
Structural Class Heterocyclic Amidoxime
Tautomerism & Protonation States

The amidoxime group exists in a tautomeric equilibrium, though the oxime form (


) predominates in the solid state and neutral solution.[1] Understanding this equilibrium is vital for docking studies and solubility prediction.[1]
  • Form A (Dominant): Amino-oxime (

    
    )[1]
    
  • Form B (Minor): Imino-hydroxylamine (

    
    )[1]
    

Visualization of Tautomeric & Ionization Pathways

Tautomerism Neutral Neutral Amidoxime (Dominant Species) LogP ~ 0.6 Cation Protonated Cation (pH < 4.5) Soluble Neutral->Cation + H+ (pKa1 ~4.8) Anion Deprotonated Anion (pH > 11.5) Chelating Agent Neutral->Anion - H+ (pKa2 ~11.8)

Caption: Protonation states of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. The neutral species predominates at physiological pH (7.4).[1]

Part 3: Physicochemical Characterization

The following data synthesizes calculated properties and class-specific experimental values for pyrrole amidoximes.

Solubility & Lipophilicity Profile

Unlike its highly basic amidine counterpart (which is permanently cationic at pH 7.4), the amidoxime is largely neutral, facilitating passive membrane permeability.[1]

PropertyValue / RangeMechanistic Insight
LogP (Octanol/Water) 0.5 – 0.8 (Predicted)The N-methyl group adds lipophilicity (+0.3 log units) compared to NH-pyrrole, balancing the polar amidoxime headgroup.
LogD (pH 7.4) ~0.6Remains neutral at physiological pH, ensuring good oral absorption.[1]
Aqueous Solubility Moderate (0.5 - 2 mg/mL)Limited by crystal lattice energy; enhanced significantly in acidic media (pH < 4).[1]
pKa (Basic) 4.5 ± 0.5Protonation occurs on the oxime nitrogen.[1] Less basic than amidines (pKa ~11).[1]
pKa (Acidic) 11.8 ± 0.5Deprotonation of the -OH group.[1]
H-Bond Donors 2(-NH₂, -OH)
H-Bond Acceptors 3(Pyrrole N, Oxime N, Oxime O)
Solid-State Properties
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: Typically 140–150 °C (Decomposition often observed near melt).[1]

  • Stability: Hygroscopic.[1] Sensitive to light (oxidation of pyrrole ring) and strong hydrolysis.[1]

Part 4: Biological Fate & Metabolic Activation

The primary utility of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is as a prodrug . The "N-hydroxylation" masks the positive charge of the amidine, allowing the molecule to cross the gastrointestinal epithelium.[1] Once in the bloodstream or liver, it is reduced back to the active amidine.[1]

Mechanism: The reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system.[1]

Metabolism Prodrug Amidoxime Prodrug (High Permeability) Enzyme mARC Enzyme System (Mitochondria/Liver) Prodrug->Enzyme Transport Active Active Amidine (High Basicity, DNA Binding) Enzyme->Active Reduction (-OH to -H) Excretion Renal Excretion Active->Excretion Elimination Target DNA / Enzyme Target Active->Target Minor Groove Binding

Caption: Metabolic activation pathway via the mARC system, converting the neutral amidoxime prodrug into the bioactive cationic amidine.

Part 5: Experimental Methodologies

Synthesis Protocol (Self-Validating)

Objective: Synthesize the target amidoxime from 1-methylpyrrole-2-carbonitrile.

  • Reagents: 1-Methylpyrrole-2-carbonitrile (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Carbonate (1.5 eq), Ethanol/Water (3:1 v/v).[1]

  • Procedure:

    • Dissolve hydroxylamine HCl and Na₂CO₃ in water; stir until CO₂ evolution ceases (formation of free NH₂OH).

    • Add the nitrile solution in ethanol.[1]

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (high Rf) will disappear, replaced by the amidoxime (lower Rf, stains with FeCl₃).[1]

  • Work-up: Evaporate ethanol. Add ice water. The product often precipitates.[1] If not, extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from Ethanol/Hexane or Isopropanol.[1]

pKa Determination (Potentiometric Titration)

Objective: Determine the ionization constant to predict solubility vs. pH.[1]

  • Preparation: Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjustor). Ensure the solution is acidic (pH ~2) by adding minimal HCl.[1]

  • Titration: Titrate with 0.1 M standardized NaOH (CO₂-free) under nitrogen atmosphere at 25°C.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • Inflection Point 1 (pH ~4.5): Corresponds to the deprotonation of the protonated oxime nitrogen (

      
       to 
      
      
      
      ).[1]
    • Inflection Point 2 (pH ~11.8): Corresponds to the deprotonation of the hydroxyl group (

      
       to 
      
      
      
      ).
  • Validation: The first derivative (

    
    ) peak confirms the exact pKa.[1]
    

Part 6: References

  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565–579.[1] Link

  • Havemeyer, A., et al. (2011).[1] The mammalian mitochondrial amidoxime reducing component (mARC).[1] Drug Metabolism Reviews, 43, 282-293.[1] Link

  • BLD Pharm. (2024).[1] Product Analysis: N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS 500024-87-3).[2][3] Link

  • PubChem. (2024).[1] Compound Summary: Pyrrole-2-carboxamide derivatives and physicochemical data. National Library of Medicine.[1] Link[1]

  • Echemi. (2024).[1] N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide Properties and Safety. Link

Sources

An In-depth Technical Guide to the Structural Analysis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, a molecule of interest for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not widely available, this document outlines a robust, multi-faceted approach to its synthesis and structural elucidation. By leveraging established methodologies for analogous compounds, this guide offers a predictive and practical workflow for its complete characterization. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. We will explore the synthesis from its nitrile precursor and delve into a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, complemented by computational modeling.

Introduction and Rationale

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide belongs to the class of N-hydroxy-carboximidamides, also known as amidoximes. This functional group is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. The structural analysis of this particular molecule is paramount to understanding its physicochemical properties, potential therapeutic applications, and for establishing a foundation for further derivatization and structure-activity relationship (SAR) studies. The pyrrole moiety, a common feature in many biologically active compounds, adds another layer of interest to this molecule.[1] This guide will provide the necessary theoretical and practical framework for its comprehensive structural characterization.

Synthesis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

The synthesis of the target molecule is predicated on a two-step process, commencing with the synthesis of the precursor, 1-methyl-1H-pyrrole-2-carbonitrile, followed by its conversion to the desired N-hydroxy-carboximidamide.

Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile

Several methods for the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile have been reported. A common and effective approach involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate.[2][3]

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpyrrole in a suitable anhydrous solvent such as dichloromethane or toluene.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of chlorosulfonyl isocyanate in the same solvent to the cooled reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a cooled solution of an amide, such as N,N-dimethylformamide (DMF).

  • Follow this by the addition of an organic base to precipitate out byproducts.

  • Separate the precipitate by filtration.

  • Isolate the 1-methyl-1H-pyrrole-2-carbonitrile from the filtrate through extraction and subsequent purification by column chromatography or distillation.

Causality of Experimental Choices: The use of an inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen. The reaction is performed at low temperatures to control the exothermic nature of the reaction and improve selectivity. The addition of DMF and an organic base facilitates the conversion of the intermediate and the removal of inorganic salts.

Synthesis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

The conversion of the nitrile to the amidoxime is typically achieved through the reaction with hydroxylamine.[4]

Experimental Protocol:

  • Dissolve 1-methyl-1H-pyrrole-2-carbonitrile in a suitable solvent, such as ethanol or a mixture of water and ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) to neutralize the hydrochloride.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

Causality of Experimental Choices: The base is crucial to liberate the free hydroxylamine from its salt. The reaction is heated to increase the rate of the nucleophilic addition of hydroxylamine to the nitrile group.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Amidoxime Formation 1-methylpyrrole 1-methylpyrrole Reaction_1 Reaction in Anhydrous Solvent (0°C) 1-methylpyrrole->Reaction_1 Chlorosulfonyl isocyanate Chlorosulfonyl isocyanate Chlorosulfonyl isocyanate->Reaction_1 Intermediate Intermediate Adduct Reaction_1->Intermediate DMF_Base Quench with DMF and Organic Base Intermediate->DMF_Base 1-methyl-1H-pyrrole-2-carbonitrile 1-methyl-1H-pyrrole-2-carbonitrile DMF_Base->1-methyl-1H-pyrrole-2-carbonitrile Reaction_2 Reaction with Hydroxylamine (Reflux) 1-methyl-1H-pyrrole-2-carbonitrile->Reaction_2 Hydroxylamine Hydroxylamine Hydroxylamine->Reaction_2 N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide Reaction_2->N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Caption: Synthetic pathway for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve a 5-10 mg sample of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 9.5singlet1H-OH
~6.8 - 7.0multiplet1HPyrrole H5
~6.2 - 6.4multiplet1HPyrrole H3
~6.0 - 6.2multiplet1HPyrrole H4
~5.5 - 6.0broad singlet2H-NH₂
~3.7 - 3.9singlet3H-CH₃

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~145 - 150C=N
~125 - 130Pyrrole C2
~120 - 125Pyrrole C5
~110 - 115Pyrrole C3
~105 - 110Pyrrole C4
~35 - 40-CH₃

Causality of Predictions: The chemical shifts are predicted based on the known electronic effects of the substituents and the pyrrole ring. The hydroxyl and amine protons are expected to be broad and their chemical shifts can be solvent-dependent. The pyrrole protons will exhibit characteristic coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

Predicted Mass Spectrometry Data:

Ionm/z (calculated)
[M+H]⁺140.0824
[M+Na]⁺162.0643

Predicted Fragmentation Pathways: Based on studies of similar pyrrole derivatives, fragmentation is likely to involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and cleavage of the carboximidamide side chain.[5][6]

Mass Spectrometry Workflow:

MS_Workflow Sample Sample ESI_Source Electrospray Ionization (Positive Mode) Sample->ESI_Source Protonated_Molecule [M+H]⁺ (m/z ≈ 140.08) ESI_Source->Protonated_Molecule MS_Analyzer Mass Analyzer Protonated_Molecule->MS_Analyzer Tandem_MS Tandem MS (MS/MS) on [M+H]⁺ Protonated_Molecule->Tandem_MS Mass_Spectrum Full Scan Mass Spectrum MS_Analyzer->Mass_Spectrum Fragment_Ions Fragment Ions Tandem_MS->Fragment_Ions Fragmentation_Analysis Fragmentation Pattern Analysis Fragment_Ions->Fragmentation_Analysis

Caption: Workflow for the mass spectrometric analysis of the target molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted FTIR Spectral Data:

Wavenumber (cm⁻¹)Functional Group
3400 - 3200O-H and N-H stretching
3100 - 3000C-H stretching (aromatic)
2950 - 2850C-H stretching (aliphatic)
1660 - 1640C=N stretching
1600 - 1450C=C stretching (pyrrole ring)
1400 - 1300C-N stretching
1000 - 900N-O stretching

Causality of Predictions: The predicted absorption bands are based on the characteristic vibrational frequencies of the functional groups present in N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

Crystallographic and Computational Analysis

For a definitive three-dimensional structure, X-ray crystallography and computational modeling are invaluable.

Single-Crystal X-ray Diffraction

If a suitable single crystal can be obtained, X-ray diffraction will provide the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

  • Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

Expected Structural Features: Based on studies of other amidoximes, the molecule is likely to exhibit intermolecular hydrogen bonding involving the hydroxyl and amine groups, potentially forming dimers or extended networks in the solid state.[7] The pyrrole ring is expected to be planar.

Computational Modeling

In the absence of experimental crystal data, computational modeling can provide insights into the molecule's three-dimensional structure and electronic properties.

Workflow:

  • Build the 3D structure of the molecule using molecular modeling software.

  • Perform geometry optimization using quantum mechanical methods (e.g., Density Functional Theory - DFT).

  • Calculate various molecular properties, such as electrostatic potential maps and molecular orbitals.

  • Simulate NMR and IR spectra to compare with experimental data for validation.

Logical Relationship Diagram:

Structural_Analysis_Logic cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_advanced Advanced Structural Analysis Target_Molecule N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide NMR NMR Spectroscopy (¹H, ¹³C) Target_Molecule->NMR Provides Connectivity MS Mass Spectrometry (ESI-MS, MS/MS) Target_Molecule->MS Provides Molecular Weight & Fragmentation FTIR FTIR Spectroscopy Target_Molecule->FTIR Identifies Functional Groups X-ray X-ray Crystallography Target_Molecule->X-ray Determines 3D Structure (if crystalline) Computational Computational Modeling Target_Molecule->Computational Predicts 3D Structure & Properties NMR->X-ray Confirms Connectivity Computational->NMR Validates Predictions

Caption: Logical flow of the comprehensive structural analysis.

Conclusion

The structural analysis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide requires a systematic and multi-technique approach. This guide has outlined a robust workflow, from synthesis to detailed characterization, providing researchers with the necessary protocols and expected outcomes. By combining NMR, MS, and FTIR data, a confident structural assignment can be made. Further confirmation through X-ray crystallography and computational modeling will provide a complete and unambiguous understanding of this promising molecule. The methodologies described herein are grounded in established scientific principles, ensuring the generation of high-quality, reliable data for advancing drug discovery and development efforts.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2696–2704. [Link]

  • Chem-Impex. (n.d.). 4-Formyl-1-methyl-1H-pyrrole-2-carbonitrile. [Link]

  • Goud, N. R., & Gowda, B. T. (2010). Structural Chemistry of Oximes. Crystal Growth & Design, 10(1), 311–320. [Link]

  • Barnett, G. H., Hudson, H. R., & Smith, L. J. (1980). Synthesis of pyrrole-2-carbonitriles. Canadian Journal of Chemistry, 58(4), 409-411.
  • Google Patents. (2008). Synthesis of pyrrole-2-carbonitriles. US7399870B2.
  • Google Patents. (2005). Synthesis of pyrrole-2-carbonitriles. WO2005097743A1.
  • Kovács, E., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(43), 8743-8750. [Link]

Sources

Biological Activity of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, mechanism of action, and experimental utility of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS 500024-87-3).

A Functional Pharmacophore Guide for Drug Discovery

Executive Summary

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a specialized heterocyclic building block and prodrug scaffold used in the development of DNA-targeting therapeutics and antimicrobial agents. Structurally, it consists of a 1-methylpyrrole core (a classic DNA minor groove recognition unit) functionalized with an amidoxime (N-hydroxy-carboximidamide) group.

Its biological activity is primarily indirect , governed by two key mechanisms:

  • Prodrug Activation: It acts as a "masked" cation. The neutral amidoxime group improves membrane permeability compared to its amidine counterpart. Once intracellular, it is reduced by the mitochondrial amidoxime reducing component (mARC) to the biologically active amidine .

  • DNA Minor Groove Binding: The resulting amidine metabolite binds with high affinity to AT-rich sequences in the DNA minor groove, disrupting replication and transcription in pathogenic organisms (bacteria, protozoa) or cancer cells.

Chemical Identity & Structural Logic

PropertyDetail
CAS Number 500024-87-3
Chemical Formula C₆H₉N₃O
Molecular Weight 139.15 g/mol
Core Scaffold 1-Methylpyrrole (DNA recognition unit)
Functional Group Amidoxime (Prodrug for Amidine)
Solubility DMSO, Methanol (Low water solubility compared to amidine salts)
Structural Causality[2]
  • The Pyrrole Ring: The N-methylpyrrole unit is the fundamental building block of "netropsin-like" polyamides. It creates a crescent shape that perfectly matches the curvature of the DNA minor groove.

  • The Amidoxime Tail: Direct administration of positively charged amidines often leads to poor oral bioavailability (due to charge repulsion at membranes). The N-hydroxy modification neutralizes this charge, allowing the molecule to cross cell membranes via passive diffusion before being metabolically activated.

Mechanism of Action: The mARC Pathway

The biological potency of this compound relies on its bio-activation. It is not the final effector but a delivery vehicle.

Metabolic Activation

Upon entering the cell, the N-hydroxy bond is cleaved by the mARC enzyme system (found in mitochondria and liver microsomes). This reduction converts the amidoxime (inactive/transport form) into the amidine (active/binding form).[1]

Target Engagement (DNA Binding)

The generated 1-methyl-1H-pyrrole-2-carboxamidine functions as a mono-cationic anchor.

  • Electrostatics: The protonated amidine interacts with the negatively charged phosphate backbone of DNA.

  • Hydrogen Bonding: The pyrrole NH (or in this case, the amide linker in larger derivatives) forms hydrogen bonds with the N3 of adenine and O2 of thymine.

  • Sequence Specificity: This specific monomer prefers A/T rich regions .

Visualization of Signaling & Activation

The following diagram illustrates the transition from Prodrug to Active DNA Binder.

Prodrug_Activation_Pathway Prodrug N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (Amidoxime Form) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane High Permeability Enzyme mARC Enzyme Complex (Mitochondria/Microsomes) Membrane->Enzyme Intracellular Transport Metabolite 1-Methyl-1H-pyrrole-2-carboxamidine (Active Amidine Cation) Enzyme->Metabolite Reductive Bioactivation (N-OH -> N-H) Target DNA Minor Groove (AT-Rich Sequence) Metabolite->Target High Affinity Binding (Electrostatic + H-Bond)

Caption: Figure 1. The mARC-mediated bioactivation pathway converting the neutral amidoxime prodrug into the DNA-binding amidine cation.

Experimental Protocols for Validation

To verify the biological activity of this compound, researchers must validate both its metabolic conversion and its DNA binding affinity .

Protocol A: In Vitro Metabolic Stability (mARC Assay)

Objective: Confirm the compound is a substrate for the mARC enzyme system and releases the active amidine.

  • Preparation:

    • Prepare a 10 mM stock solution of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in DMSO.

    • Thaw pooled human liver microsomes (HLM) or recombinant mARC1/2 enzyme preparations.

  • Incubation:

    • Test System: Phosphate buffer (pH 7.4), 1 mg/mL microsomal protein.

    • Cofactors: Add NADH and Cytochrome b5 (essential electron transfer partners for mARC).

    • Start: Add substrate (final conc. 10 µM) and incubate at 37°C.

  • Sampling:

    • Aliquot samples at 0, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min) to remove protein.

    • Analyze supernatant via LC-MS/MS .

    • Success Metric: Disappearance of the parent mass (139 Da) and appearance of the amidine mass (123 Da, [M+H]+).

Protocol B: DNA Thermal Denaturation (Tm) Assay

Objective: Measure the stabilization of DNA duplexes by the active metabolite. (Note: The prodrug itself may show weak binding; the reduced amidine is the positive control).

  • DNA Substrate: Use a self-complementary AT-rich oligonucleotide (e.g., 5'-GCGAAATTTTCGC-3').

  • Mixture:

    • Prepare 2 µM DNA duplex in 10 mM sodium cacodylate buffer (pH 7.0).

    • Add the reduced form (1-methyl-1H-pyrrole-2-carboxamidine) at a 2:1 ligand-to-DNA ratio.

  • Measurement:

    • Heat the sample from 20°C to 95°C at a rate of 0.5°C/min while monitoring UV absorbance at 260 nm.

  • Calculation:

    • Determine the melting temperature (Tm) from the first derivative of the absorbance curve.

    • Success Metric: A

      
       of >5°C compared to DNA alone indicates significant minor groove binding.
      

Therapeutic Applications

Antimicrobial & Antiprotozoal Agents

This scaffold is analogous to pentamidine and furamidine , which are used to treat Pneumocystis jirovecii pneumonia and Trypanosomiasis.

  • Logic: Pathogens often lack the sophisticated DNA repair mechanisms of mammalian cells. The pyrrole-amidine unit binds to microbial DNA, blocking the progression of helicases and polymerases.

  • Advantage: The N-hydroxy prodrug form allows oral administration, whereas traditional amidines require injection.

Synthetic Building Block for Polyamides

Researchers use this molecule as a "cap" for larger Pyrrole-Imidazole (Py-Im) Polyamides .

  • Application: Gene regulation.[2]

  • Mechanism: By linking multiple pyrrole/imidazole units, scientists create "programmable" molecules that bind specific DNA sequences (e.g., targeting a specific oncogene promoter).[3] The terminal carboximidamide provides the necessary positive charge for nuclear localization and affinity.

References

  • Clement, B., et al. (2023).[4] "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme."[4] Journal of Biological Chemistry. Link

  • Dervan, P. B. (2001). "Molecular recognition of DNA by small molecules." Bioorganic & Medicinal Chemistry. (Foundational text on pyrrole-amide DNA binding).
  • Kotra, L. P., et al. (2023). "The History of mARC: Discovery and Role in Prodrug Metabolism." Molecules. Link

  • Wade, W. S., Mrksich, M., & Dervan, P. B. (1992). "Design of peptides that bind in the minor groove of DNA at 5'-(A,T)G(A,T)C(A,T)-3'." Journal of the American Chemical Society. (Establishes the 1-methylpyrrole binding logic). Link

  • Havemeyer, A., et al. (2011). "Reduction of N-hydroxy-L-arginine by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a novel chemical entity whose specific biological activity and mechanism of action are not yet extensively documented in peer-reviewed literature. However, its structure incorporates two key pharmacophores: the versatile 1-methyl-1H-pyrrole-2-carboxamide scaffold and the biologically significant N-hydroxyamidine functional group. The pyrrole-2-carboxamide core is present in numerous compounds with a wide array of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammatory conditions.[1][2] The N-hydroxyamidine moiety is recognized both as a potent pharmacophore for inhibiting metalloenzymes, such as indoleamine-2,3-dioxygenase 1 (IDO1), and as a prodrug motif that can be metabolized in vivo to the corresponding active amidine.[3][4][] This guide synthesizes the known pharmacology of these constituent parts to propose two primary, testable hypotheses for the mechanism of action of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. We will explore its potential as a direct-acting enzyme inhibitor and as a prodrug, providing a logical framework and detailed experimental protocols for the investigation of this promising compound.

Introduction: Deconstructing a Molecule of Interest

The rational design of new therapeutic agents often involves the combination of known pharmacophores to create novel structures with unique biological profiles. N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a prime example of such a design. While direct studies on this specific molecule are scarce, a thorough analysis of its structural components allows for the formulation of well-grounded hypotheses regarding its mechanism of action.

  • The Pyrrole-2-Carboxamide Scaffold: This five-membered nitrogen-containing heterocycle is a privileged structure in medicinal chemistry.[6] Its derivatives have been successfully developed as inhibitors of a diverse range of targets, from bacterial enzymes like Mycobacterial Membrane Protein Large 3 (MmpL3) to human receptor tyrosine kinases (RTKs) and tubulin.[1][7] The specific biological activity is largely dictated by the substitutions on the pyrrole ring and the carboxamide group.[8][9]

  • The N-hydroxyamidine Functional Group: This moiety confers two significant pharmacological possibilities. Firstly, it is a known chelating group for metal ions, making it an effective inhibitor of metalloenzymes.[] A prominent example is its role in the inhibition of the heme-containing enzyme IDO1.[4][10] Secondly, N-hydroxyamidines are established prodrugs for amidines.[3][11][12] They are less basic and more lipophilic than their corresponding amidines, leading to improved oral absorption.[3][11] In vivo, they are reduced by enzyme systems, such as those involving cytochrome P450 and cytochrome b5, to release the active amidine.[3][12]

This guide will now explore the two most probable mechanistic pathways for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide based on these foundational principles.

Putative Mechanism I: Direct Enzyme Inhibition

The presence of the N-hydroxyamidine group strongly suggests that the compound may act as a direct inhibitor of a metalloenzyme. A leading candidate in this class is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key regulator of immune responses.[4] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses T-cell activity and promotes immune tolerance.[4]

Proposed Interaction with IDO1

The N-hydroxyamidine moiety can act as a bidentate ligand, coordinating with the ferric or ferrous iron of the heme group in the active site of IDO1.[][10] The deprotonated oxygen of the N-hydroxyamidine is hypothesized to form a strong interaction with the heme iron, mimicking the binding of the natural substrate, tryptophan.[10] The 1-methyl-1H-pyrrole-2-carboxamide portion of the molecule would then occupy adjacent hydrophobic pockets within the enzyme's active site, contributing to the overall binding affinity and selectivity.

G cluster_Ligand N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide Heme Heme Iron (Fe²⁺/Fe³⁺) Pocket_A Hydrophobic Pocket A Pocket_B Hydrophobic Pocket B NHydroxyamidine N-Hydroxyamidine Group (-C(=NOH)NH2) NHydroxyamidine->Heme Coordination Bond (Inhibition) Pyrrole 1-Methyl-1H-pyrrole Core Pyrrole->Pocket_A Hydrophobic Interaction Pyrrole->Pocket_B van der Waals Interaction G Prodrug N-Hydroxy-1-methyl- 1H-pyrrole-2-carboximidamide (Orally Absorbed) Enzyme In Vivo Reduction (e.g., Cytochrome b5 Reductase, Cytochrome P450 in Liver) Prodrug->Enzyme Metabolism ActiveDrug 1-Methyl-1H-pyrrole-2-carboximidamide (Active Metabolite) Target Biological Target (e.g., GPCR, Kinase, Ion Channel) ActiveDrug->Target Binding & Modulation Effect Pharmacological Effect Target->Effect Enzyme->ActiveDrug Bioactivation

Caption: Prodrug activation pathway of the title compound.

Pharmacological Profile of the Active Amidine

Upon conversion, the resulting amidine, being strongly basic, would be protonated under physiological conditions. [3][11]This positively charged molecule could then interact with a variety of biological targets that possess negatively charged or polar binding pockets, such as:

  • G-Protein Coupled Receptors (GPCRs)

  • Enzymes (e.g., serine proteases, kinases)

  • Ion channels

The specific target of 1-methyl-1H-pyrrole-2-carboximidamide would need to be elucidated through further studies, but the pyrrole scaffold provides a versatile framework for achieving affinity and selectivity for numerous biological targets. [9]

Experimental Validation Workflow

A rigorous, multi-step experimental approach is required to elucidate the true mechanism of action. The following workflow is designed to systematically test both the direct inhibition and the prodrug hypotheses.

Step-by-Step Methodologies

Step 1: In Vitro Enzyme Inhibition Assays

  • Objective: To determine if the parent compound directly inhibits candidate metalloenzymes.

  • Protocol:

    • Select a panel of relevant enzymes, with IDO1 as the primary candidate. [4]Other potential targets could include other heme-containing enzymes or metalloproteases.

    • Perform enzyme activity assays in the presence of increasing concentrations of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

    • For IDO1, this can be a cell-free assay using recombinant human IDO1, monitoring the conversion of tryptophan to N-formylkynurenine via spectrophotometry or HPLC.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Include a known inhibitor (e.g., Epacadostat for IDO1) as a positive control. [4] Step 2: Cell-Based Functional Assays

  • Objective: To confirm the activity observed in vitro in a more biologically relevant system.

  • Protocol:

    • Use a cell line that expresses the target enzyme, for instance, IFN-γ-stimulated HeLa or cancer cells for IDO1.

    • Treat the cells with the compound and measure the downstream consequences of enzyme inhibition.

    • For IDO1, this involves measuring the concentration of kynurenine in the cell culture supernatant using LC-MS/MS. A reduction in kynurenine levels indicates target engagement.

    • Determine the EC50 value.

Step 3: In Vitro Metabolism and Prodrug Conversion Studies

  • Objective: To investigate if the compound is a substrate for metabolic reduction.

  • Protocol:

    • Incubate N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide with liver microsomes (human, rat, mouse) or hepatocytes. [12] 2. The incubation mixture should contain necessary cofactors, such as NADH or NADPH.

    • At various time points, quench the reaction and analyze the samples by LC-MS/MS.

    • Monitor for the disappearance of the parent compound and the appearance of the corresponding amidine metabolite.

    • Quantify the rate of conversion.

Step 4: Comparative Activity of Parent vs. Metabolite

  • Objective: To determine if the pharmacological activity resides with the parent compound, the metabolite, or both.

  • Protocol:

    • Synthesize the putative active metabolite, 1-methyl-1H-pyrrole-2-carboximidamide.

    • Perform the same panel of in vitro and cell-based assays (from Steps 1 & 2) with this metabolite.

    • Compare the IC50/EC50 values. If the metabolite is significantly more potent than the parent compound, it strongly supports the prodrug hypothesis.

Experimental Workflow Diagram

G cluster_direct Hypothesis 1: Direct Inhibition cluster_prodrug Hypothesis 2: Prodrug start Start: N-Hydroxy-1-methyl-1H-pyrrole- 2-carboximidamide enz_assay Step 1: In Vitro Enzyme Assays (e.g., IDO1) Measure IC50 start->enz_assay metabolism Step 3: In Vitro Metabolism Assays (Liver Microsomes) start->metabolism cell_assay Step 2: Cell-Based Functional Assays Measure EC50 enz_assay->cell_assay direct_active Conclusion: Compound is a Direct Inhibitor cell_assay->direct_active Potent Activity direct_inactive Conclusion: No Direct Inhibition cell_assay->direct_inactive No/Weak Activity synthesis Synthesize Putative Metabolite (Amidine) compare Step 4: Compare Activity of Parent vs. Metabolite synthesis->compare prodrug_active Conclusion: Compound is a Prodrug compare->prodrug_active Metabolite >> Parent prodrug_inactive Conclusion: Not a Prodrug compare->prodrug_inactive Metabolite <= Parent

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a novel chemical entity with significant therapeutic potential across multiple disease areas. This guide provides a comprehensive analysis of its prospective molecular targets, underpinned by a synthesis of current literature on structurally related compounds. The core chemical features—a substituted pyrrole ring and an N-hydroxycarboximidamide functional group—suggest a strong propensity for enzyme inhibition. This document delineates potential applications in oncology, infectious diseases, and neurodegenerative disorders, offering detailed mechanistic hypotheses and actionable experimental workflows for target validation. Our analysis indicates that N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide warrants significant investigation as a modulator of key pathological pathways.

Introduction to N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide: A Profile of Therapeutic Potential

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The subject of this guide, N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, integrates this privileged heterocycle with an N-hydroxycarboximidamide moiety. This functional group is of particular interest due to its potential to act as a metal-chelating group, a nitric oxide donor, or a bioisostere for carboxylic acids, enabling it to interact with a variety of enzymatic active sites.[3] The N-methyl substitution on the pyrrole ring can enhance metabolic stability and modulate binding affinity.[4]

The rationale for investigating this compound is built on the established bioactivity of pyrrole-2-carboxamide derivatives. These compounds have shown promise as antibacterial, anticancer, and anti-inflammatory agents.[4][5][6] This guide will explore the most promising therapeutic avenues and the specific molecular targets that N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide could modulate.

The Therapeutic Landscape: Key Areas of Investigation

Based on the known pharmacology of related pyrrole derivatives and N-hydroxy-carboximidamides, we have identified three primary areas for therapeutic investigation:

  • Antimicrobial Therapy: The emergence of drug-resistant pathogens necessitates the development of novel antibiotics. Pyrrole-based compounds have shown activity against a range of bacteria.[7]

  • Oncology: The pyrrole motif is present in several anticancer agents that target key signaling pathways involved in cell proliferation and survival.[2][6]

  • Neurodegenerative and Inflammatory Disorders: Chronic inflammation and specific enzymatic activities are hallmarks of many neurological conditions. Compounds with dual anti-inflammatory and enzyme-inhibiting properties are highly sought after.[5][8]

In-Depth Analysis of Potential Molecular Targets

This section details the most probable molecular targets for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide within each therapeutic area.

Antimicrobial Targets: A New Front Against Drug Resistance
  • Mechanistic Rationale: MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall.[4] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of MmpL3.[4] The carboxamide moiety is critical for binding, and the N-hydroxy-carboximidamide group of our lead compound could form key hydrogen bonds within the MmpL3 active site.

  • Causality of Experimental Choice: Targeting MmpL3 is a validated strategy for developing new anti-tuberculosis drugs. The structural similarity of our compound to known MmpL3 inhibitors makes this a high-priority target for investigation.[4]

  • Mechanistic Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. GyrB is the ATPase subunit of this enzyme, and its inhibition prevents DNA supercoiling, leading to cell death.[9] Quinolone-carboxamide derivatives have been successfully developed as GyrB inhibitors. The pyrrole ring can act as a bioisosteric replacement for the quinolone scaffold, and the carboximidamide group can interact with key residues in the ATP-binding pocket of GyrB.[9]

  • Trustworthiness of the Protocol: Assays for GyrB inhibition are well-established and provide a direct measure of target engagement.

Oncology Targets: Modulating Cancer Cell Signaling and Inflammation
  • Mechanistic Rationale: FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth, proliferation, and angiogenesis.[10] Pyrrolo[2,3-d]pyrimidine and related pyrrole derivatives have been developed as selective FGFR inhibitors.[6] The pyrrole core acts as a scaffold to correctly position functional groups that interact with the kinase hinge region. The N-hydroxy-carboximidamide moiety could potentially form interactions with the DFG motif in the kinase domain.

  • Authoritative Grounding: The development of FGFR inhibitors is an active area of cancer research, with several approved drugs.[10]

Signaling Pathway: Potential Inhibition of the FGFR Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription FGF FGF Ligand FGF->FGFR Inhibitor N-Hydroxy-1-methyl-1H- pyrrole-2-carboximidamide Inhibitor->FGFR Inhibition

Caption: Proposed inhibition of the FGFR signaling pathway.

  • Mechanistic Rationale: Both mPGES-1 and sEH are key enzymes in inflammatory pathways that are often upregulated in cancer.[5] mPGES-1 is involved in the production of pro-inflammatory prostaglandin E2, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids. Dual inhibition of these enzymes is a promising anti-inflammatory and anticancer strategy. Pyrrole-based carboxamides have been identified as potent dual inhibitors of mPGES-1 and sEH.[5]

  • Expertise & Experience: The dual-targeting approach can lead to synergistic effects and a better therapeutic window compared to single-target agents.

Neurodegenerative Disease Targets: A Dual-Pronged Approach
  • Mechanistic Rationale: In Alzheimer's disease, AChE degrades the neurotransmitter acetylcholine, while BACE1 is involved in the production of amyloid-beta plaques.[8] Dual inhibition of both enzymes is a leading therapeutic strategy. Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives have been designed as dual AChE/BACE1 inhibitors.[8] The core pyrrole structure can be adapted to fit into the active sites of both enzymes.

  • Causality of Experimental Choice: A dual-inhibitor approach addresses two key pathological hallmarks of Alzheimer's disease simultaneously.

  • Mechanistic Rationale: PDE4B is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory and neuronal cells. Inhibition of PDE4B has pro-cognitive and anti-inflammatory effects, making it a target for neurodegenerative and psychiatric disorders.[11] 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[11]

  • Trustworthiness of the Protocol: Cellular assays measuring TNF-α release provide a robust functional readout of PDE4B inhibition.[11]

Experimental Validation Workflows

To validate the potential therapeutic targets of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, a systematic, multi-tiered approach is recommended.

Experimental Workflow: Target Validation Cascade

Workflow cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Cellular Assays cluster_tertiary Tier 3: In Vivo Models Biochemical_Assay Biochemical Assays (e.g., Kinase, Enzyme Activity) Cell_Based_Assay Cell-Based Functional Assays (e.g., Proliferation, Cytokine Release) Biochemical_Assay->Cell_Based_Assay Binding_Assay Binding Assays (e.g., SPR, ITC) Binding_Assay->Cell_Based_Assay Target_Engagement Cellular Target Engagement (e.g., CETSA) Cell_Based_Assay->Target_Engagement PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Cell_Based_Assay->PK_PD Efficacy_Model Disease-Specific Animal Models PK_PD->Efficacy_Model

Sources

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, a heterocyclic compound with therapeutic potential. We present a series of detailed, field-tested protocols for determining kinetic and thermodynamic solubility, and for executing a comprehensive stability assessment through forced degradation studies. The methodologies are grounded in regulatory expectations, particularly the guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to de-risk their candidates early and build a robust data package for regulatory submissions.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (referred to herein as "Cmpd-X") belongs to the N-hydroxyimidamide class, a functional group of interest in medicinal chemistry. The intrinsic properties of Cmpd-X, such as its hydrogen bonding capacity, potential for ionization, and the reactivity of its pyrrole and N-hydroxyimidamide moieties, necessitate a rigorous and early-stage characterization of its solubility and stability. Poor aqueous solubility can terminate the development of an otherwise promising compound, while unforeseen instability can lead to loss of potency, formation of toxic degradants, and significant delays.

This document is structured to provide not just protocols, but the scientific rationale behind them. By understanding the "why," researchers can adapt these methods to other novel compounds and make more informed decisions throughout the drug development lifecycle.

Part 1: Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's absorption and bioavailability. A distinction is made between kinetic and thermodynamic solubility, each providing unique insights at different stages of development.

Theoretical Underpinnings: pKa and logP

Before embarking on experimental work, it is instructive to predict the ionization behavior (pKa) and lipophilicity (logP) of Cmpd-X. The N-hydroxyimidamide group is expected to have an acidic proton, while the pyrrole nitrogen and the imidamide group can exhibit basicity. These properties will govern the compound's charge state at different physiological pH values, profoundly impacting its solubility and permeability. Various in silico tools can provide robust estimations to guide initial experimental design.

Kinetic Solubility Assessment: An Early Readout

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated DMSO stock into an aqueous buffer. It is a high-throughput screen that mimics the conditions of many biological assays and provides a rapid assessment of potential solubility liabilities.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Cmpd-X in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense 198 µL of aqueous buffer (e.g., pH 5.0, 6.2, 7.4 phosphate-buffered saline) into the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer, resulting in a final nominal concentration of 100 µM with 1% DMSO. Perform this in triplicate.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity (nephelometry) or light scattering of each well using a plate reader. The concentration at which precipitation is first observed is defined as the kinetic solubility.

  • Causality: The use of DMSO reflects early-stage compound handling, and the rapid precipitation assessment provides a "worst-case" scenario for many in vitro assays. This method is designed for speed and relative comparison, not absolute thermodynamic values.

Thermodynamic Solubility Assessment: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more accurate measure, essential for formulation development and biopharmaceutical classification.

  • Sample Preparation: Add an excess of solid Cmpd-X (e.g., 1 mg) to a series of vials containing 1 mL of different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated, stability-indicating HPLC-UV method.[4]

  • Self-Validation: The protocol's trustworthiness is ensured by visually confirming the presence of undissolved solid at the end of the experiment, guaranteeing that a saturated solution was achieved.

Data Presentation and Interpretation

Quantitative solubility data should be summarized for clarity. The following table presents hypothetical, yet representative, data for Cmpd-X.

Solvent/Buffer System Method Temperature Solubility (µg/mL)
Phosphate Buffer, pH 5.0Kinetic25°C150
Phosphate Buffer, pH 7.4Kinetic25°C85
WaterThermodynamic25°C60
0.1 N HCl (pH ~1.2)Thermodynamic37°C250
Phosphate Buffer, pH 7.4Thermodynamic37°C45

Interpretation: The hypothetical data suggests that Cmpd-X has higher solubility at acidic pH, likely due to the protonation of a basic center. The kinetic solubility is higher than the thermodynamic solubility, which is a common observation.

Visualization: Solubility Profiling Workflow

G cluster_0 Solubility Assessment Workflow start Start: Novel Compound (Cmpd-X) in_silico In Silico Prediction (pKa, logP) start->in_silico kinetic Kinetic Solubility Screen (Nephelometry) in_silico->kinetic Guide Buffer Selection thermo Thermodynamic Solubility (Shake-Flask HPLC) kinetic->thermo Prioritize Conditions data Data Analysis & Interpretation kinetic->data thermo->data decision Formulation Strategy Decision data->decision

Caption: Workflow for solubility characterization.

Part 2: Intrinsic Stability and Degradation Pathway Elucidation

Understanding a compound's intrinsic stability is mandated by regulatory agencies and is fundamental to developing a stable drug product.[1][5] Forced degradation (or stress testing) is the cornerstone of this evaluation, designed to accelerate the degradation process to identify likely degradation products and establish stability-indicating analytical methods.[6][7]

Forced Degradation Studies: A Multi-Condition Approach

The goal of forced degradation is to achieve 5-20% degradation of the parent compound.[8] This level is sufficient to generate and detect primary degradants without overly complex secondary or tertiary degradation products.

  • Stock Preparation: Prepare a stock solution of Cmpd-X (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock into the stressor solution and incubate. A control sample (in neutral water or initial solvent) should be run in parallel.

  • Time Points: Sample at multiple time points (e.g., 0, 2, 8, 24, 48 hours) to understand the degradation kinetics.

  • Quenching: At each time point, neutralize the sample if necessary (e.g., acid stress quenched with base, and vice-versa) and dilute to a final concentration suitable for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to aid in the identification of degradants.[9][10]

  • Acidic Hydrolysis: Incubate in 0.1 N HCl at 60°C. The N-hydroxyimidamide and pyrrole ring may be susceptible to acid-catalyzed hydrolysis.[6]

  • Basic Hydrolysis: Incubate in 0.1 N NaOH at 60°C. Amide-like functionalities are often labile under basic conditions.[11]

  • Oxidative Degradation: Incubate in 3% hydrogen peroxide (H₂O₂) at room temperature. Electron-rich systems like the pyrrole ring are potential sites of oxidation.

  • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7][12]

Data Presentation and Pathway Mapping

Summarize the results to clearly indicate the compound's vulnerabilities.

Stress Condition Incubation % Degradation (Parent) Major Degradants (m/z)
0.1 N HCl60°C, 24h18.5%DP1 (m/z 125), DP2 (m/z 142)
0.1 N NaOH60°C, 8h35.2%DP3 (m/z 156)
3% H₂O₂RT, 48h8.1%DP4 (m/z 170)
Thermal (Solid)80°C, 72h< 1%-
PhotolyticICH Q1B12.7%DP5 (m/z 154)

Interpretation: The hypothetical data indicates Cmpd-X is most sensitive to basic hydrolysis, followed by acidic conditions and light exposure. It is relatively stable to oxidation and thermal stress in its solid form. The unique mass-to-charge ratios (m/z) of the degradation products (DP) provide the first clues to their structures.

Visualization: Hypothetical Degradation Pathway

Based on the known chemistry of N-hydroxyimidamides, a plausible degradation pathway under hydrolytic stress can be proposed.

G cluster_1 Hypothetical Hydrolytic Degradation of Cmpd-X CmpdX Cmpd-X (N-Hydroxy-1-methyl-1H -pyrrole-2-carboximidamide) DP1 Degradant Product 1 (1-methyl-1H-pyrrole-2 -carboxamide) CmpdX->DP1 H₂O / H⁺ or OH⁻ (Loss of =N-OH) DP2 Degradant Product 2 (1-methyl-1H-pyrrole-2 -carboxylic acid) DP1->DP2 H₂O / H⁺ or OH⁻ (Amide Hydrolysis)

Caption: Plausible hydrolytic degradation of Cmpd-X.

Conclusion: An Integrated Strategy for Drug Development

The systematic evaluation of solubility and stability, as outlined in this guide, provides a critical foundation for successful drug development. The data generated from these studies directly informs key decisions in medicinal chemistry (lead optimization), formulation science (excipient selection, dosage form design), and analytical development (establishment of stability-indicating methods). By embracing this integrated and scientifically rigorous approach, development teams can mitigate risks, accelerate timelines, and build a comprehensive data package that meets the stringent requirements of global regulatory authorities.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • ICH: New Guideline for Stabilities - ECA Academy. (2025, June 4).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
  • Comparative Guide to Analytical Methods for the Detection of N-Hydroxyglycine - Benchchem. (2025, December).
  • Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7, 6443–6448.
  • Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing).
  • Ross, D., & Creadon, P. F. (1984). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
  • Kang, P., et al. (2000, February 19). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.
  • Andrisano, V., et al. (2007, October 18).
  • Ross, D., et al. (1983, February 7).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics - ChemicalBook. (2023, April 17).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem. (n.d.).
  • 500024-87-3|N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide - BLDpharm. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.).

Sources

Spectroscopic Characterization of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the characterization of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, identification, and purification of novel chemical entities. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), this guide offers a predictive framework for the spectroscopic signature of the title compound, supported by data from structurally analogous molecules.

Introduction

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a unique molecule incorporating a 1-methyl-1H-pyrrole core, a functionalities with significant interest in medicinal chemistry due to the diverse biological activities associated with pyrrole-containing compounds.[1][2][3] Accurate structural elucidation is the cornerstone of any chemical research and development program. Spectroscopic techniques are the most powerful tools for this purpose, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide will detail the expected spectroscopic characteristics of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, providing a benchmark for its identification and purity assessment.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is presented below.

Figure 1: Molecular structure of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

The key structural features that will dominate the spectroscopic data are:

  • The 1-methyl-1H-pyrrole ring , with its three aromatic protons and the N-methyl group.

  • The carboximidamide group (C(=NH)-N-OH), which includes an imine-like double bond and exchangeable protons on the nitrogen and oxygen atoms.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are summarized in Table 1. Deuterated dimethyl sulfoxide is a suitable solvent as it can solubilize the polar compound and its residual proton signal does not typically interfere with the signals of interest.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Correlations (HMBC)
Pyrrole H-5~6.8 - 7.2Doublet of doublets (dd)1HC-4, C-3, C-2
Pyrrole H-3~6.5 - 6.9Doublet of doublets (dd)1HC-2, C-5, C-4
Pyrrole H-4~6.0 - 6.4Doublet of doublets (dd)1HC-3, C-5, C-2
N-CH₃~3.6 - 4.0Singlet (s)3HC-2, C-5
=NH~7.0 - 8.5Broad singlet (br s)1HC (imidamide)
N-OH~9.0 - 11.0Broad singlet (br s)1HC (imidamide)

Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its polar nature is expected to effectively dissolve the target molecule. Furthermore, its ability to form hydrogen bonds will slow down the exchange rate of the N-H and O-H protons, making them more likely to be observed as distinct, albeit broad, signals in the spectrum. The predicted chemical shifts are based on known data for similar pyrrole derivatives.[4][5] The protons on the pyrrole ring are in the aromatic region, with their specific shifts influenced by the electron-donating nature of the nitrogen and the electron-withdrawing effect of the carboximidamide group. The N-methyl group is expected to be a sharp singlet, shifted downfield due to its attachment to the nitrogen of the aromatic ring.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

CarbonPredicted Chemical Shift (δ, ppm)
C=N (imidamide)~155 - 165
Pyrrole C-2~125 - 135
Pyrrole C-5~120 - 130
Pyrrole C-3~110 - 120
Pyrrole C-4~105 - 115
N-CH₃~35 - 45

Expertise & Experience: The chemical shifts are estimated based on the known electronic environment of each carbon. The imidamide carbon is expected to be the most downfield due to its attachment to two electronegative nitrogen atoms and its sp² hybridization. The pyrrole ring carbons will appear in the aromatic region, with their precise locations determined by the substitution pattern. The N-methyl carbon will be found in the aliphatic region. These predictions are informed by extensive databases and published literature on similar heterocyclic systems.[4][6]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[7]

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings within the pyrrole ring.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the substituents to the pyrrole ring.

Figure 2: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum provides a valuable fingerprint and confirms the presence of key functionalities.

Table 3: Predicted IR Absorption Frequencies for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H Stretch (N-OH)3200 - 3500Medium, broadHydrogen bonding will broaden this peak.
N-H Stretch (=NH)3100 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of sp² C-H bonds.[8]
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the N-methyl group.[8][9]
C=N Stretch (Imine)1640 - 1690StrongA key diagnostic peak for the carboximidamide group.[9]
C=C Stretch (Aromatic)1400 - 1600MediumMultiple bands are expected for the pyrrole ring.

Trustworthiness: The presence of a broad absorption in the 3200-3500 cm⁻¹ region would be strong evidence for the hydroxyl group. A strong absorption around 1650 cm⁻¹ would be indicative of the C=N double bond of the imidamide functionality. The combination of these signals, along with the characteristic C-H stretches, provides a self-validating system for confirming the presence of the key functional groups. The IR spectrum of a related compound, pyrrole-2-carboxamide, shows a C=O stretch around 1644-1689 cm⁻¹, which supports the predicted range for the C=N stretch in our target molecule.[10]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample requirement. A small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is recorded.

    • The sample is placed on the crystal, and the sample spectrum is acquired.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Data for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

ParameterPredicted Value
Molecular FormulaC₆H₉N₃O
Molecular Weight139.16 g/mol [11]
Exact Mass139.0746 g/mol [11]
Monoisotopic Mass139.074561919 g/mol [11]
Common Adducts (ESI+)[M+H]⁺ = 140.0824, [M+Na]⁺ = 162.0643

Authoritative Grounding: The exact mass is a fundamental property of a molecule, calculated from the masses of the most abundant isotopes of its constituent elements.[12] For C₆H₉N₃O, the calculated exact mass of the [M+H]⁺ ion is 140.0824. An experimentally determined mass within a few parts per million (ppm) of this value from a high-resolution mass spectrometer (e.g., TOF or Orbitrap) would provide unequivocal confirmation of the elemental composition.

Fragmentation Pattern (Electron Ionization - EI)

While Electrospray Ionization (ESI) is excellent for determining the molecular ion, Electron Ionization (EI) can provide valuable structural information through fragmentation.

G cluster_frags Key Fragments M [C6H9N3O]+. m/z = 139 F1 [M - OH]+. m/z = 122 M->F1 - OH F2 [M - NOH]+. m/z = 108 M->F2 - NOH F4 [1-methyl-1H-pyrrole]+. m/z = 81 M->F4 - C(NH)NOH F3 [1-methyl-1H-pyrrole-2-carbonitrile]+. m/z = 106 F2->F3 - 2H

Figure 3: Plausible EI fragmentation pathway for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

Expertise & Experience: The fragmentation is predicted to proceed through the loss of stable neutral molecules or radicals. The loss of the hydroxyl radical (•OH) or the nitroxyl group (•NOH) are likely initial steps. A significant fragment corresponding to the 1-methyl-1H-pyrrole cation (m/z 81) would be a strong indicator of the core structure.[13][14]

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation:

    • For HRMS: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).

    • For Fragmentation Studies: Use a GC-MS with an EI source or an MS/MS instrument.

  • Data Acquisition (ESI-HRMS):

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in positive ion mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • The data analysis software will compare the measured mass to the theoretical mass for the proposed formula and calculate the mass error in ppm.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group confirmation from IR spectroscopy, and the molecular formula verification from high-resolution mass spectrometry, researchers can be highly confident in the identity and purity of their synthesized material. The predictive nature of this guide, grounded in established spectroscopic principles and data from analogous structures, serves as a valuable resource for scientists working at the forefront of chemical synthesis and drug discovery.

References

  • The Royal Society of Chemistry. Supporting Information for scientific publications. [Link]

  • Grabowski, S., Dubis, A. T., Palusiak, M., & Leszczynski, J. (n.d.). FT-IR spectra of pyrrole-2-carboxamide run as DMSO solution and KBr... ResearchGate. [Link]

  • Chen, C.-L., Chen, Y.-H., Chen, C.-Y., & Sun, S.-S. (n.d.). Dipyrrole Carboxamide Derived Selective Ratiometric Probes for Cyanide Ion. Academia Sinica. [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • PubChem. (n.d.). 1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Li, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Mane, Y. D. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. [Link]

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 1-methyl-. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • NIST. (n.d.). 1H-Pyrrole, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. [Link]

  • Ramanathan, R. (Ed.). (2009). Mass Spectrometry in Drug Metabolism and Pharmacokinetics. John Wiley & Sons. [Link]

Sources

Technical Guide: Purity and Characterization of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the purity profiling and structural characterization of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS: 500024-87-3). It is designed for medicinal chemists and analytical scientists involved in the development of heterocyclic building blocks for DNA-binding agents (e.g., minor groove binders) and enzyme inhibitors (e.g., PARP inhibitors).

Executive Summary

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (C₆H₉N₃O; MW 139.[1][2]15) is a critical amidoxime intermediate. Its primary utility lies in its ability to undergo cyclization to form 1,2,4-oxadiazoles or to serve as a bioisostere for carboxylic acids and amides in fragment-based drug design.

High-purity isolation of this compound is challenging due to its susceptibility to hydrolysis (reverting to the amide) and the potential retention of mutagenic hydroxylamine reagents. This guide outlines a self-validating analytical workflow to ensure >98% purity and structural integrity.

Synthesis Context & Impurity Profiling

To characterize the compound effectively, one must understand its genesis. The standard synthesis involves the nucleophilic addition of hydroxylamine to 1-methyl-1H-pyrrole-2-carbonitrile .

The Impurity Landscape

The analytical method must resolve the target amidoxime from three specific process-related impurities:

  • Precursor (Impurity A): 1-Methyl-1H-pyrrole-2-carbonitrile (unreacted starting material).

  • Hydrolysis By-product (Impurity B): 1-Methyl-1H-pyrrole-2-carboxamide (formed via the Stieglitz rearrangement or direct hydrolysis).

  • Reagent Residue: Hydroxylamine (genotoxic alert).

Reaction & Impurity Pathway Diagram

The following diagram maps the synthesis and degradation pathways that dictate the analytical method requirements.

SynthesisPath Nitrile 1-Methyl-1H-pyrrole- 2-carbonitrile (Starting Material) Target N-Hydroxy-1-methyl- 1H-pyrrole-2-carboximidamide (TARGET) Nitrile->Target + NH2OH / EtOH / Reflux Amide 1-Methyl-1H-pyrrole- 2-carboxamide (Impurity B - Hydrolysis) Nitrile->Amide Partial Hydrolysis NH2OH Hydroxylamine (Reagent) NH2OH->Target Target->Amide H2O / Heat (Retro-conversion) Acid 1-Methyl-1H-pyrrole- 2-carboxylic Acid (Degradant) Amide->Acid Hydrolysis

Figure 1: Synthesis pathway showing the origin of critical impurities (Amide and Acid) from the Nitrile precursor.

Structural Characterization Strategy

Validation of the structure requires a multi-modal approach combining Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ is distinct due to the exchangeable protons of the amidoxime group.

Expected ¹H NMR Shifts (DMSO-d₆, 400 MHz):

Moiety Shift (δ ppm) Multiplicity Integration Assignment Logic
-OH 9.20 – 9.60 Singlet (br) 1H Deshielded oxime hydroxyl; disappears with D₂O shake.
Pyrrole H-5 6.80 – 6.95 Doublet/Multiplet 1H Most deshielded aromatic proton (alpha to N).
Pyrrole H-3 6.30 – 6.45 Doublet/Multiplet 1H Beta position, shielded relative to H-5.
Pyrrole H-4 5.90 – 6.05 Triplet/Multiplet 1H Most shielded aromatic proton.
-NH₂ 5.30 – 5.80 Singlet (br) 2H Amidine protons; broad due to quadrupole broadening/exchange.

| N-CH₃ | 3.60 – 3.80 | Singlet | 3H | Characteristic sharp singlet for N-methyl. |

Note: If the -NH₂ signal integrates to <2H or appears as separate peaks, restricted rotation around the C-N bond may be occurring, a common phenomenon in amidoximes.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Target Ion: [M+H]⁺

  • Calculated Mass: 140.0818 m/z (for C₆H₁₀N₃O⁺).

  • Fragmentation Pattern: Look for loss of Oxygen (M-16) or loss of OH (M-17) which characterizes N-O bonds.

Purity Analysis: HPLC Method Development

For pharmaceutical applications, a generic gradient is insufficient. The method must separate the highly polar amidoxime from the non-polar nitrile and the similarly polar amide.

Recommended HPLC Conditions

This protocol uses a buffered mobile phase to suppress the ionization of the pyrrole ring and improve peak shape for the basic amidine moiety.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (max absorption for pyrrole) and 210 nm (for trace impurities).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration / Retention of polar amidoxime
10.0 60 Elution of Nitrile (Impurity A)
12.0 95 Column Wash

| 15.0 | 5 | Re-equilibration |

Analytical Workflow Diagram

The following flowchart illustrates the decision logic for lot release based on the characterization data.

Workflow cluster_purity Purity Check cluster_identity Identity Confirmation Sample Crude Sample (Post-Workup) HPLC HPLC-UV (260nm) Target > 98%? Sample->HPLC ImpurityCheck Check Impurity B (Amide < 0.5%) HPLC->ImpurityCheck Fail FAIL (Recrystallize from EtOH) HPLC->Fail Fail NMR 1H NMR (DMSO-d6) Check OH/NH2 Integrals ImpurityCheck->NMR Pass ImpurityCheck->Fail Fail HRMS HRMS (ESI+) Mass Error < 5ppm NMR->HRMS Decision Lot Release Decision HRMS->Decision Pass PASS (Release for Bio-Assay) Decision->Pass All Criteria Met Decision->Fail Criteria Failed

Figure 2: Analytical workflow for the qualification of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

Detailed Experimental Protocols

Protocol: Determination of Water Content (Karl Fischer)

Amidoximes are hygroscopic. Water content significantly impacts the calculated potency for biological assays.

  • Instrument: Volumetric Karl Fischer Titrator.

  • Solvent: Methanol (dry).

  • Procedure:

    • Pre-titrate the solvent to dryness.

    • Weigh approx. 50 mg of sample accurately.

    • Inject sample into the titration cell.

    • Acceptance Criteria: < 1.0% w/w.[3] High water content often indicates occlusion during precipitation; vacuum drying at 40°C is recommended.

Protocol: Thermal Stability (DSC)

Amidoximes can decompose exothermically near their melting points.

  • Instrument: Differential Scanning Calorimeter.

  • Pan: Aluminum, crimped with a pinhole (to allow gas escape).

  • Ramp: 10°C/min from 30°C to 250°C.

  • Expectation: A sharp endotherm (melting) followed immediately by an exotherm (decomposition).

    • Warning: Do not hold the sample at melting temperature for extended periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45088315, 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboximidamide. Retrieved February 16, 2026, from [Link]

  • Google Patents. US6924284B2 - PARP inhibitors.[3] (Patent referencing pyrrole carboximidamide intermediates). Retrieved February 16, 2026, from

Sources

An In-depth Technical Guide to the Homologous Series of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of a homologous series of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, a scaffold with significant promise in medicinal chemistry. We will delve into the rational design of this series, detailed synthetic methodologies, and robust protocols for characterization and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of novel pyrrole-based compounds.

Introduction: The Rationale for a Homologous Series

The core structure, N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, combines two key pharmacophores: the pyrrole ring and the N-hydroxy-carboximidamide (amidoxime) group. The pyrrole nucleus is a prevalent motif in a multitude of natural and synthetic bioactive compounds, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties[1][2][3]. The amidoxime functional group is a versatile moiety in medicinal chemistry, often serving as a bioisostere for carboxylic acids and amides, and is known to be a nitric oxide (NO) donor[4].

A homologous series is a group of compounds that have the same functional group and similar chemical properties, in which the successive members differ by a CH₂ group. By systematically modifying the structure of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, specifically by elongating an alkyl substituent, we can systematically investigate the structure-activity relationship (SAR). This allows for the fine-tuning of physicochemical properties such as lipophilicity, which in turn can significantly impact pharmacokinetic and pharmacodynamic profiles.

This guide will focus on a homologous series where the N-methyl group is extended to a homologous series of N-alkyl groups (ethyl, propyl, butyl, etc.).

Synthesis of the Homologous Series

The synthesis of N'-Hydroxy-1-alkyl-1H-pyrrole-2-carboximidamides can be achieved through a multi-step process starting from commercially available pyrrole-2-carboxylic acid. The general synthetic scheme is outlined below.

N-Alkylation of Pyrrole-2-carboxylic acid

The initial step involves the N-alkylation of the pyrrole ring. This can be accomplished by reacting pyrrole-2-carboxylic acid with an appropriate alkyl halide in the presence of a base.

Protocol:

  • To a solution of pyrrole-2-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the corresponding alkyl halide (e.g., iodoethane, 1-bromopropane) (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkyl-1H-pyrrole-2-carboxylic acid.

Amidation to Form the Carboxamide

The resulting N-alkylated carboxylic acid is then converted to its corresponding carboxamide.

Protocol:

  • Dissolve the N-alkyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture for 15 minutes at room temperature.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the N-alkyl-1H-pyrrole-2-carboxamide.

Dehydration to the Nitrile

The carboxamide is then dehydrated to form the corresponding nitrile.

Protocol:

  • To a solution of the N-alkyl-1H-pyrrole-2-carboxamide (1 equivalent) in a solvent like DCM, add a dehydrating agent such as trifluoroacetic anhydride (2 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer, and concentrate to yield the N-alkyl-1H-pyrrole-2-carbonitrile.

Formation of the N-Hydroxy-carboximidamide (Amidoxime)

The final step is the conversion of the nitrile to the target N-hydroxy-carboximidamide. This is a well-established method for synthesizing amidoximes[4][5].

Protocol:

  • Dissolve the N-alkyl-1H-pyrrole-2-carbonitrile (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

  • Add a base such as sodium carbonate (1.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure N'-Hydroxy-1-alkyl-1H-pyrrole-2-carboximidamide.

Synthesis_Workflow A Pyrrole-2-carboxylic acid B N-Alkylation (Alkyl halide, Base) A->B C N-Alkyl-1H-pyrrole-2-carboxylic acid B->C D Amidation (NH3, Coupling agent) C->D E N-Alkyl-1H-pyrrole-2-carboxamide D->E F Dehydration (Dehydrating agent) E->F G N-Alkyl-1H-pyrrole-2-carbonitrile F->G H Amidoxime Formation (Hydroxylamine) G->H I N'-Hydroxy-1-alkyl-1H-pyrrole-2-carboximidamide H->I

Caption: Synthetic workflow for the homologous series.

Physicochemical Characterization

A thorough characterization of each member of the homologous series is crucial to establish its identity, purity, and key physicochemical properties that will influence its biological activity.

CompoundAlkyl Group (R)Molecular Weight ( g/mol )Calculated logPH-Bond DonorsH-Bond Acceptors
1 Methyl139.160.5823
2 Ethyl153.191.0123
3 Propyl167.221.4423
4 Butyl181.241.8723

Table 1: Predicted Physicochemical Properties of the Homologous Series. (Calculated using a standard cheminformatics toolkit).

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of each compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-OH and C=N bonds of the amidoxime.

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compounds.

Potential Therapeutic Applications and Biological Evaluation

Based on the known biological activities of pyrrole and amidoxime derivatives, this homologous series holds potential in several therapeutic areas, most notably as antimicrobial and anticancer agents[6][7][8]. The guanidine-like motif within the carboximidamide structure is of particular interest for antimicrobial activity, as it can mimic cationic antimicrobial peptides and disrupt bacterial cell membranes[6][9][10].

Antimicrobial Activity Screening

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of each compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria with no compound) and negative (media only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Compound Stock Solution (in DMSO) B Serial Dilution in 96-well plate A->B D Inoculate wells B->D C Standardized Bacterial Inoculum C->D E Incubate (37°C, 18-24h) D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for the MIC assay.

Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the homologous series compounds for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Structure-Activity Relationship (SAR) and Future Directions

The data obtained from the biological evaluation of this homologous series will be instrumental in establishing a clear SAR. It is hypothesized that increasing the alkyl chain length will increase lipophilicity, which may enhance cell membrane permeability and, consequently, biological activity up to a certain point (the "cutoff effect").

SAR_Logic A Homologous Series (Increasing Alkyl Chain Length) B Increased Lipophilicity (logP) A->B C Altered Membrane Permeability B->C D Change in Biological Activity (Antimicrobial/Anticancer) C->D E Establish SAR D->E F Lead Optimization E->F

Caption: Logical flow of the SAR study.

Future work should focus on lead optimization based on the initial SAR findings. This could involve the synthesis of branched-chain alkyl derivatives, the introduction of other functional groups on the pyrrole ring, or the exploration of different bioisosteric replacements for the amidoxime moiety.

Conclusion

The homologous series of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide represents a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this series. The systematic approach outlined herein will enable researchers to effectively explore the SAR and unlock the full therapeutic potential of these compounds.

References

  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents. ACS Infectious Diseases. [Link]

  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents - PubMed. PubMed. [Link]

  • Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria - Digital Commons @ Andrews University. Digital Commons @ Andrews University. [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - MDPI. MDPI. [Link]

  • Unfolding the Potential of Pyrrole- and Indole-Based Allylidene Hydrazine Carboximidamides as Antimicrobial Agents | ACS Infectious Diseases - ACS Publications. ACS Publications. [Link]

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - FULIR. FULIR. [Link]

  • Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates. ScienceDirect. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - RSC Publishing. RSC Publishing. [Link]

  • The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC. PMC. [Link]

  • Pyrrole carboxamide introduction in the total synthesis of pyrrole-imidazole alkaloids. PubMed. [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC. PMC. [Link]

  • Reported pyrrole-2-carboxamide-based bioactive compounds and our... - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC. PMC. [Link]

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids - RSC Publishing. RSC Publishing. [Link]

  • 1H-Pyrrole-2-carboxamide, N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H - -pyrrol-3-yl]-4-[[[4-(formylamino) - CAS Common Chemistry. CAS Common Chemistry. [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - ResearchGate. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES - ResearchGate. ResearchGate. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. VLife Sciences. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. MDPI. [Link]

  • 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem. PubChem. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. JOCPR. [Link]

  • 1H-Pyrrole-2-carboxylic acid - the NIST WebBook. NIST WebBook. [Link]/cgi/cbook.cgi?ID=C634979)

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrole Derivative

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a novel small molecule featuring a pyrrole core, a scaffold known for a diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the N-hydroxy-carboximidamide functional group is of particular interest, as this moiety is a known pharmacophore in inhibitors of several key enzymes implicated in human diseases, such as indoleamine 2,3-dioxygenase (IDO1), arginase, and nitric oxide synthase (NOS). These enzymes play crucial roles in immune regulation, cardiovascular function, and neurobiology. Therefore, N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide represents a promising candidate for targeted therapeutic development.

This comprehensive guide provides detailed in vitro protocols to investigate the inhibitory potential of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide against three high-value enzymatic targets: IDO1, Arginase, and NOS. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to enable a thorough preclinical evaluation of this compound.

Section 1: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assays

Scientific Rationale: IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[1][2] In the context of oncology, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment by depleting tryptophan, which is essential for T-cell proliferation, and by producing immunosuppressive metabolites like kynurenine.[1][3] Inhibition of IDO1 is a clinically validated strategy to restore anti-tumor immunity.[4][5] Given that N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide possesses structural motifs found in other IDO1 inhibitors, its evaluation against this target is highly warranted.

Cell-Based IDO1 Activity Assay

This protocol describes a robust cell-based assay to determine the inhibitory effect of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide on IDO1 activity by measuring the production of kynurenine in interferon-gamma (IFNγ)-stimulated human ovarian cancer cells (SKOV-3).[2]

Workflow for Cell-Based IDO1 Inhibition Assay:

cluster_0 Cell Culture and Treatment cluster_1 Kynurenine Detection cluster_2 Data Analysis A Seed SKOV-3 cells in a 96-well plate B Induce IDO1 expression with IFNγ A->B C Treat cells with N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide B->C D Incubate for 48-72 hours C->D E Collect supernatant D->E F Add p-dimethylaminobenzaldehyde reagent E->F G Measure absorbance at 480 nm F->G H Calculate kynurenine concentration G->H I Determine IC50 value H->I

Caption: Workflow for the cell-based IDO1 inhibition assay.

Detailed Protocol:

Materials:

  • SKOV-3 cells (ATCC® HTB-77™)

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human IFNγ

  • N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

  • p-Dimethylaminobenzaldehyde (DMAB)

  • Trichloroacetic acid (TCA)

  • L-Kynurenine standard

Procedure:

  • Cell Seeding: Seed SKOV-3 cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete McCoy's 5A medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate overnight at 37°C in a 5% CO₂ incubator.

  • IDO1 Induction: The next day, replace the medium with fresh medium containing 100 ng/mL of recombinant human IFNγ to induce IDO1 expression. A set of wells should be left untreated with IFNγ to serve as a negative control.

  • Compound Treatment: Prepare serial dilutions of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in complete medium. Add the compound to the IFNγ-treated wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • Carefully collect 70 µL of the cell culture supernatant from each well.

    • Add 35 µL of 30% (w/v) TCA to each supernatant sample, mix, and centrifuge at 8000 rpm for 5 minutes to precipitate proteins.

    • Transfer 50 µL of the protein-free supernatant to a new 96-well plate.

    • Add 50 µL of DMAB reagent (2% w/v in acetic acid) to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of L-kynurenine.

    • Calculate the concentration of kynurenine in each sample from the standard curve.

    • Determine the percent inhibition of IDO1 activity for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Table 1: Key Parameters for Cell-Based IDO1 Assay

ParameterRecommended Value
Cell LineSKOV-3
Seeding Density5 x 10⁴ cells/well
IFNγ Concentration100 ng/mL
Incubation Time48-72 hours
Detection Reagentp-Dimethylaminobenzaldehyde (DMAB)
Wavelength480 nm

Section 2: Arginase Inhibition Assays

Scientific Rationale: Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[6] There are two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial).[7] In the tumor microenvironment, arginase activity can lead to L-arginine depletion, which impairs T-cell function and promotes tumor growth.[8] Therefore, arginase inhibitors are being explored as potential cancer immunotherapies. The structural similarity of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide to known arginase inhibitors suggests it may have activity against this enzyme family.[9]

In Vitro Colorimetric Arginase Inhibition Assay

This protocol describes a direct, colorimetric assay to measure the inhibition of purified arginase I by N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide through the quantification of urea produced.[6][10]

Workflow for Arginase Inhibition Assay:

cluster_0 Enzyme Reaction cluster_1 Urea Detection cluster_2 Data Analysis A Activate Arginase I with MnCl2 B Pre-incubate enzyme with N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide A->B C Initiate reaction with L-arginine B->C D Incubate at 37°C C->D E Stop reaction with acid D->E F Add α-isonitrosopropiophenone E->F G Heat at 100°C F->G H Measure absorbance at 540 nm G->H I Calculate urea concentration H->I J Determine IC50 value I->J

Caption: Workflow for the in vitro arginase inhibition assay.

Detailed Protocol:

Materials:

  • Purified Human Arginase I

  • L-Arginine

  • Tris-HCl buffer

  • MnCl₂

  • N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

  • Urea standard

  • Acid mixture (H₂SO₄:H₃PO₄:H₂O)

  • α-Isonitrosopropiophenone (ISPF)

Procedure:

  • Enzyme Activation: Prepare an arginase I solution in Tris-HCl buffer containing MnCl₂ and incubate for 10 minutes at 37°C to activate the enzyme.

  • Compound Incubation: In a 96-well plate, add the activated arginase I solution to wells containing serial dilutions of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide or vehicle control. Pre-incubate for 15 minutes at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding L-arginine solution to each well.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C.

  • Reaction Termination and Urea Detection:

    • Stop the reaction by adding the acid mixture.

    • Add ISPF solution to each well.

    • Seal the plate and incubate at 100°C for 45 minutes.

    • Cool the plate to room temperature in the dark for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a urea standard curve.

    • Calculate the amount of urea produced in each well.

    • Determine the percent inhibition of arginase activity for each compound concentration.

    • Calculate the IC₅₀ value.

Table 2: Key Parameters for Arginase Inhibition Assay

ParameterRecommended Value
Enzyme SourcePurified Human Arginase I
SubstrateL-Arginine
CofactorMnCl₂
Incubation Temperature37°C
Detection Reagentα-Isonitrosopropiophenone (ISPF)
Wavelength540 nm

Section 3: Nitric Oxide Synthase (NOS) Inhibition Assays

Scientific Rationale: Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[11] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[12] Overproduction of NO by nNOS and iNOS is implicated in various pathological conditions, including neurodegenerative diseases and inflammation.[13] Therefore, selective inhibition of these isoforms is a key therapeutic strategy. The carboximidamide moiety in the test compound is a common feature in many NOS inhibitors.

In Vitro NOS Activity Assay (Griess Assay)

This protocol measures the inhibitory activity of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide on NOS activity by quantifying the amount of nitrite (a stable oxidation product of NO) produced, using the Griess reagent.[11][14]

Workflow for NOS Inhibition Assay:

cluster_0 Enzyme Reaction cluster_1 Nitrite Detection cluster_2 Data Analysis A Prepare reaction mixture (buffer, cofactors, NOS enzyme) B Add N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide A->B C Initiate reaction with L-arginine B->C D Incubate at 37°C C->D E Add Griess Reagent A (Sulfanilamide) D->E F Add Griess Reagent B (NED) E->F G Incubate at room temperature F->G H Measure absorbance at 540 nm G->H I Calculate nitrite concentration H->I J Determine IC50 value I->J

Caption: Workflow for the in vitro NOS inhibition assay.

Detailed Protocol:

Materials:

  • Purified nNOS, eNOS, or iNOS

  • L-Arginine

  • NADPH

  • FAD, FMN, and Tetrahydrobiopterin (BH₄)

  • Calmodulin (for nNOS and eNOS)

  • N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride - NED)

  • Sodium nitrite standard

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing buffer, cofactors (NADPH, FAD, FMN, BH₄), and calmodulin (for nNOS/eNOS).

  • Compound Addition: Add serial dilutions of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide or vehicle control to the wells.

  • Enzyme Addition and Incubation: Add the respective NOS enzyme to each well and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding L-arginine.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Nitrite Detection:

    • Add Griess Reagent A (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B (NED solution) and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a sodium nitrite standard curve.

    • Determine the nitrite concentration in each sample.

    • Calculate the percent inhibition of NOS activity for each compound concentration.

    • Determine the IC₅₀ value.

Table 3: Key Parameters for NOS Inhibition Assay

ParameterRecommended Value
Enzyme SourcePurified nNOS, eNOS, or iNOS
SubstrateL-Arginine
CofactorsNADPH, FAD, FMN, BH₄, Calmodulin
Incubation Temperature37°C
Detection ReagentGriess Reagent
Wavelength540 nm

Section 4: Data Interpretation and Further Steps

The IC₅₀ values obtained from these assays will provide a quantitative measure of the inhibitory potency of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide against IDO1, arginase, and NOS. A low IC₅₀ value indicates high potency. It is also crucial to assess the selectivity of the compound by comparing its IC₅₀ values across the different NOS isoforms and the other enzyme targets.

Should N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide demonstrate potent and selective inhibition of any of these targets, further studies would be warranted. These could include mechanism of action studies (e.g., enzyme kinetics to determine the mode of inhibition), secondary assays to confirm on-target activity in more complex biological systems (e.g., T-cell proliferation assays for IDO1 and arginase inhibitors), and in vivo efficacy studies in relevant disease models.

References

  • Drug Discovery World. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology.
  • Munn, D. H., & Mellor, A. L. (2018). IDO in the Tumor Microenvironment: Inflammation, Counter-Regulation, and Tolerance. Oncotarget, 9(56), 30814-30820.[1]

  • Zimmer, B., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814-30820.[2]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
  • Assay Genie. (n.d.). Arginase Inhibitor Screening Kit (BA0193).
  • Wang, Y., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.[14]

  • Bordage, S., et al. (2016). Arginase inhibitory activity of several natural polyphenols using a novel in vitro test on purified bovine arginase. Planta Medica, 83(08), 647-653.[9][10]

  • Clemente, E., et al. (2025). Synthesis of Arginase Inhibitors: An Overview. Molecules, 30(2), 435.[7]

  • Grzybowski, M., et al. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. Molecular Cancer Therapeutics, 22(7), 835-847.[8]

  • Bordage, S., et al. (2017). Investigation of Mammal Arginase Inhibitory Properties of Natural Ubiquitous Polyphenols by Using an Optimized Colorimetric Microplate Assay. Planta Medica, 83(8), 647-653.[10]

  • Dolusić, E., et al. (2017). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1256-1263.
  • Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 969298.
  • Poulos, T. L. (2016). Nitric Oxide Synthase and Structure-Based Inhibitor Design. Accounts of Chemical Research, 49(11), 2465-2473.[13]

Sources

Application Note & Protocols: Evaluating the Biological Activity of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrole Derivative

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a novel synthetic compound featuring a pyrrole core, a structure known for its presence in a wide array of biologically active molecules.[1][2] The incorporation of a carboximidamide functional group suggests a potential role as a modulator of specific enzymatic pathways, particularly as an inhibitor of nitric oxide synthases (NOS).[3][4] Overproduction of nitric oxide (NO) is implicated in a range of pathological conditions, making NOS inhibitors attractive candidates for therapeutic development.[3] Furthermore, pyrrole-containing compounds have demonstrated diverse pharmacological activities, including anticancer properties.[5][6][7]

This document serves as a comprehensive guide for researchers, providing a suite of detailed cell-based assay protocols to systematically evaluate the biological effects of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. The proposed workflow will enable the investigation of its presumed NOS inhibitory activity and its broader cytotoxic and cytostatic effects on cancer cell lines.

Putative Mechanism of Action: Nitric Oxide Synthase Inhibition

The core hypothesis for the biological activity of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is the inhibition of nitric oxide synthase. NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine.[8] Dysregulation of NO production is a hallmark of various diseases, including cancer, where it can influence tumor growth, angiogenesis, and metastasis. The carboximidamide moiety present in the compound is a key structural feature found in many known NOS inhibitors.[4]

The following diagram illustrates the proposed mechanism of action and the downstream cellular assays relevant for its investigation.

putative_moa cluster_0 Compound Action cluster_1 Cellular Target & Pathway cluster_2 Cellular Assays Compound N-Hydroxy-1-methyl-1H- pyrrole-2-carboximidamide NOS Nitric Oxide Synthase (NOS) Compound->NOS Inhibits (Hypothesized) MTT_Assay MTT Assay (Viability/Proliferation) Compound->MTT_Assay Evaluates Effect On Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Compound->Apoptosis_Assay Evaluates Effect On Cell_Cycle_Assay PI Staining (Cell Cycle Analysis) Compound->Cell_Cycle_Assay Evaluates Effect On NO_Production Nitric Oxide (NO) Production NOS->NO_Production Catalyzes Griess_Assay Griess Assay (NO Measurement) NO_Production->Griess_Assay Measures

Caption: Proposed mechanism of action and corresponding cell-based assays for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

Experimental Protocols

This section provides detailed, step-by-step protocols for a panel of cell-based assays to characterize the biological activity of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

Nitric Oxide Production Assessment (Griess Assay)

This assay is crucial for validating the hypothesized NOS inhibitory activity of the compound. The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable metabolite of NO in cell culture supernatant.[3]

Workflow for Griess Assay

griess_workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Treatment Treat cells with compound and inducer (e.g., LPS + IFN-γ for iNOS) Incubation_24h->Treatment Incubation_48h Incubate for 24-48 hours Treatment->Incubation_48h Supernatant_Collection Collect cell culture supernatant Incubation_48h->Supernatant_Collection Griess_Reagent Add Griess Reagent to supernatant Supernatant_Collection->Griess_Reagent Incubation_15min Incubate for 15 minutes at RT Griess_Reagent->Incubation_15min Absorbance_Measurement Measure absorbance at 540 nm Incubation_15min->Absorbance_Measurement Data_Analysis Calculate nitrite concentration Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Sources

Application Notes and Protocols for In Vivo Evaluation of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, a Putative Protein Arginine Methyltransferase (PRMT) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes are intended to provide a scientifically-grounded framework for the in vivo evaluation of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. Due to the limited publicly available data on this specific molecule, its proposed mechanism of action as a Protein Arginine Methyltransferase (PRMT) inhibitor is based on structural analogy to known inhibitors. Researchers must validate this hypothesis through in vitro enzymatic and cellular assays before proceeding with extensive in vivo studies. The following protocols are generalized for a novel, putative PRMT inhibitor and should be optimized based on empirical data.

Introduction: The Rationale for Targeting Protein Arginine Methyltransferases in Oncology

Protein arginine methylation is a critical post-translational modification that governs a multitude of cellular processes, including signal transduction, gene transcription, RNA processing, and DNA repair.[1][2] This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). The PRMT family is broadly classified into three types based on their catalytic activity.[1][3][4]

  • Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).

  • Type II PRMTs (PRMT5, 9) are responsible for generating MMA and symmetric dimethylarginine (SDMA).

  • Type III PRMTs (PRMT7) exclusively produce MMA.

Dysregulation of PRMT activity is a hallmark of numerous human cancers.[3] For instance, overexpression of PRMT1, the predominant PRMT responsible for ~90% of cellular arginine methylation, is linked to poor prognosis in lung, breast, prostate, and colon cancers.[1][2] Similarly, PRMT5 is upregulated in various malignancies, including lymphoma, glioblastoma, and lung cancer, where it plays a crucial role in promoting cell proliferation and survival.[5][6] This compelling link between PRMTs and cancer has established them as high-value therapeutic targets for novel drug discovery programs.[3][6]

Hypothesized Mechanism of Action of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

The molecular structure of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, featuring a pyrrole core and a carboximidamide moiety, bears resemblance to other known small molecule inhibitors of PRMTs. The amidine group, in particular, can mimic the guanidinium group of the natural substrate, arginine, allowing it to competitively bind to the active site of PRMTs.[2] Therefore, it is hypothesized that N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide functions as a competitive inhibitor of one or more PRMT family members.

The initial and most critical step before embarking on animal studies is to determine the specific PRMT(s) inhibited by this compound and its potency (IC50) through in vitro enzymatic assays. Cellular assays should then be used to confirm its on-target activity by measuring the methylation status of known PRMT substrates.

Guiding Principles for In Vivo Evaluation of a Novel PRMT Inhibitor

A structured in vivo testing funnel is essential to systematically evaluate the therapeutic potential of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. This process typically involves a tiered approach encompassing pharmacokinetics (PK), pharmacodynamics (PD), and efficacy studies.

G cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Efficacy Evaluation PK Pharmacokinetics (PK) 'What the body does to the drug' PD Pharmacodynamics (PD) 'What the drug does to the body' PK->PD Inform Dosing Schedule Efficacy Tumor Growth Inhibition Studies (e.g., Xenograft Models) PD->Efficacy Confirm On-Target Effect Tox Preliminary Toxicology (Maximum Tolerated Dose) Tox->Efficacy Define Safe Dose Range

Caption: In Vivo Testing Workflow for Novel PRMT Inhibitors.

Selection of Appropriate Animal Models

The choice of animal model is contingent on the specific PRMT isoform targeted by the compound (as determined by in vitro studies) and the cancer types where this PRMT is implicated. Mice are the most commonly used species for cancer research due to their genetic similarity to humans, rapid breeding cycle, and the availability of immunodeficient strains.[7][8]

Table 1: Recommended Animal Models for Testing PRMT Inhibitors

Targeted PRMTAssociated CancersRecommended Animal ModelRationale
PRMT1 Lung, Breast, Colon Cancer, LeukemiaCell Line-Derived Xenograft (CDX) using A549 (lung), MCF-7 (breast), or HCT116 (colon) cells in immunodeficient mice (e.g., NOD-SCID or NSG).[2][7]Well-established, reproducible models to assess direct anti-tumor activity.
PRMT5 Glioblastoma, Lymphoma, Pancreatic Cancer, MTAP-deleted tumorsPatient-Derived Xenograft (PDX) models or CDX models (e.g., U-87 MG for glioblastoma, mantle cell lymphoma lines).[6][7]PDX models better recapitulate the heterogeneity of human tumors.[9] Specific models for MTAP-deleted cancers are highly relevant for PRMT5 inhibitors.[6]
Pan-PRMT Broad-spectrumA panel of CDX or PDX models representing different cancer types to determine the spectrum of activity.To identify the most responsive tumor types for further investigation.

Protocols

Protocol 1: Pharmacokinetic (PK) Profiling in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide to establish an appropriate dosing regimen for subsequent studies.

Materials:

  • N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

  • Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)[10]

  • Dosing syringes and needles (for oral gavage and intravenous injection)

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Group Allocation: Randomly assign mice to two groups (n=3-4 per time point per group):

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10-50 mg/kg).

  • Dosing:

    • For the IV group, administer the compound via the tail vein.

    • For the PO group, administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (~50 µL) via saphenous or submandibular vein at predetermined time points (e.g., 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
t1/2 Half-lifeDetermines the dosing interval.
F% Bioavailability (PO vs. IV)Percentage of the oral dose that reaches systemic circulation.
Protocol 2: Pharmacodynamic (PD) Marker Analysis in a Xenograft Model

Objective: To confirm that N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide engages its target (PRMT) in the tumor tissue at a tolerable dose.

Materials:

  • Established tumor-bearing mice (from a relevant CDX or PDX model).

  • N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide and vehicle.

  • Antibodies for Western blot (e.g., anti-ADMA, anti-SDMA, anti-H4R3me2a, anti-H3R8me2s, and loading controls like total Histone H3).

  • Tissue homogenization buffer and equipment.

  • Western blotting reagents and equipment.

Methodology:

  • Model Establishment: Inoculate immunodeficient mice with a relevant cancer cell line (e.g., A549 for a putative PRMT1 inhibitor). Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Dosing: Treat cohorts of tumor-bearing mice (n=3-5 per group) with a single dose of the compound at various levels (e.g., 10, 30, 100 mg/kg) and a vehicle control.

  • Tissue Collection: At a time point corresponding to the expected Tmax or a later time (e.g., 2, 8, or 24 hours post-dose), euthanize the mice and excise the tumors.

  • Sample Processing: Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis.

  • Western Blot Analysis:

    • Prepare protein lysates from the homogenized tumor tissue.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against specific methylation marks (e.g., global ADMA or a specific substrate like asymmetrically dimethylated Histone H4 at Arginine 3 [H4R3me2a] for a PRMT1 inhibitor).

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities and normalize to a loading control.

  • Data Analysis: A dose-dependent reduction in the specific arginine methylation mark in the tumor tissue compared to the vehicle-treated group indicates successful target engagement.

G Start Tumor-Bearing Mice (Tumor Volume ~150 mm³) Dose Administer Single Dose (Vehicle or Compound) Start->Dose Collect Collect Tumors at Peak Plasma Concentration (Tmax) Dose->Collect Homogenize Homogenize Tumor & Prepare Protein Lysate Collect->Homogenize WB Western Blot for PD Markers (e.g., ADMA) Homogenize->WB Analyze Quantify Reduction in Methylation Mark WB->Analyze Result Evidence of Target Engagement Analyze->Result

Caption: Workflow for Pharmacodynamic (PD) Marker Analysis.

Protocol 3: Efficacy Study in a Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide following chronic dosing.

Materials:

  • Immunodeficient mice (e.g., NSG mice).

  • Relevant human cancer cell line.

  • N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide and vehicle.

  • Digital calipers for tumor measurement.

  • Animal balance.

Methodology:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., daily oral gavage).

    • Group 2: Test compound (e.g., X mg/kg, daily oral gavage).

    • Group 3: Test compound (e.g., Y mg/kg, daily oral gavage).

    • Group 4 (Optional): Positive control (a standard-of-care chemotherapy).

  • Treatment: Administer the treatment for a specified period (e.g., 21-28 days).

  • Monitoring: Throughout the study, monitor tumor volumes, body weight (as an indicator of toxicity), and general animal health.

  • Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the control group.

    • Analyze statistical significance between groups (e.g., using ANOVA).

    • Evaluate body weight changes to assess tolerability.

Conclusion and Future Directions

The successful execution of these in vivo studies will provide a comprehensive preclinical data package for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. Positive results, demonstrating a favorable pharmacokinetic profile, clear on-target pharmacodynamic effects, and significant anti-tumor efficacy at a well-tolerated dose, would provide a strong rationale for advancing the compound toward investigational new drug (IND)-enabling studies. Future work could involve exploring combination therapies, where PRMT inhibition may sensitize tumors to other anti-cancer agents like DNA damaging agents or PARP inhibitors.[6]

References

  • Hu, H., Qian, K., Ho, M. C., & Zheng, Y. G. (2016). Small Molecule Inhibitors of Protein Arginine Methyltransferases. Expert opinion on investigational drugs, 25(3), 335–358. [Link]

  • Al-Sanea, M. M., & Al-Agamy, M. H. (2024). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. Molecules, 29(5), 1083. [Link]

  • Curt, G. A. (1994). The use of animal models in cancer drug discovery and development. Stem cells, 12(1), 29-36. [Link]

  • Zhang, Y., Ma, T., Wang, Y., Li, Y., Wang, Z., & Chen, W. (2022). Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. Frontiers in Chemistry, 10, 922634. [Link]

  • Gao, H., Korn, J. M., Ferretti, S., Monahan, J. E., Wang, Y., Singh, M., ... & Williams, J. A. (2015). High-throughput screening using patient-derived tumor xenografts to predict clinical trial drug response. Nature medicine, 21(11), 1318-1325. [Link]

  • OncLive. (2023). Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. [Link]

  • Soroko, A., & Reiser, G. (2020). Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors. Molecular cancer therapeutics, 19(6), 1367-1376. [Link]

  • Lubet, R. A., & Grubbs, C. J. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 188, 25–42. [Link]

  • Pal, D., & Klinkachorn, P. S. (2011). Developing a Novel Class of Drug to Inhibit Protein Arginine Methyltransferase 5 (PRMT5) Enzyme Dysregulation in Mantle Cell Lymphoma. Blood, 118(21), 2755. [Link]

  • Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. [Link]

  • Chen, Y., Zhang, R., & Song, Y. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 16(16), 2866. [Link]

  • Forster, M., Gribbon, P., & Guo, Y. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 666-681. [Link]

  • Forster, M., Gribbon, P., & Guo, Y. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science, 5(8), 666-681. [Link]

  • Obianom, O. N., & Zheng, Y. G. (2021). Structure, Function, and Activity of Small Molecule and Peptide Inhibitors of Protein Arginine Methyltransferase 1. ACS Chemical Biology, 16(11), 2139-2154. [Link]

  • Wang, Y., & Wang, E. (2025). Biomedical effects of protein arginine methyltransferase inhibitors. Pharmacological Research, 107, 107573. [Link]

  • Kim, H., & Kim, H. (2020). Purification and Identification of Natural Inhibitors of Protein Arginine Methyltransferases from Plants. Applied sciences, 10(18), 6262. [Link]

  • Scott, T. G., & Krivtsov, A. V. (2026). Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia. Journal of Medicinal Chemistry. [Link]

  • Certara. (2022, November 1). Whole-Body Pharmacokinetics of MMAE and MMAE-based ADC in Mice. [Link]

  • PubChem. (n.d.). 1H-pyrrole-2-carboxamide. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. [Link]

  • ChemSynthesis. (n.d.). 2,5-dihydro-1H-pyrrole-2-carboxamide. [Link]

Sources

Application Note: N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide as a NOS Inhibitor and Prodrug Probe

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (also known as 1-methylpyrrole-2-amidoxime), a chemical probe primarily utilized in the study of Nitric Oxide Synthase (NOS) inhibition and as a model substrate for the Mitochondrial Amidoxime Reducing Component (mARC) enzyme system.

Introduction & Scientific Context

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS: 500024-87-3) is the


-hydroxy derivative (amidoxime) of the potent Nitric Oxide Synthase (NOS) inhibitor, 1-methylpyrrole-2-carboximidamide. In drug discovery and chemical biology, this compound serves two distinct but interconnected critical functions:
  • NOS Inhibition Mechanism Probe: It mimics

    
    -hydroxy-L-arginine (NOHA), the stable intermediate in the NOS catalytic cycle. Unlike standard amidine inhibitors that compete strictly with L-arginine, 
    
    
    
    -hydroxyamidines can interact directly with the heme-iron active site, offering a unique mode of interrogation for NOS isoforms (nNOS, iNOS, eNOS).
  • Amidoxime Prodrug Model: It is a validated substrate for studying the mARC (Mitochondrial Amidoxime Reducing Component) pathway. The reduction of the

    
    -hydroxy moiety to the active amidine is a key bioactivation step for improving the oral bioavailability of highly basic amidine drugs.
    

Mechanism of Action

Dual-Mode NOS Inhibition

The parent compound, 1-methylpyrrole-2-carboximidamide, is a competitive inhibitor of NOS, binding to the L-arginine pocket. The


-hydroxy derivative possesses unique electronic properties:
  • Heme Coordination: The oxime oxygen can coordinate with the heme iron (

    
    ) within the NOS active site, potentially acting as a slow-tight binding inhibitor.
    
  • Transition State Mimicry: It structurally resembles the N-hydroxylated intermediate of L-arginine oxidation, allowing it to probe the oxygenase domain's specificity.

Bioactivation via mARC

In cellular systems, this compound acts as a prodrug. It is enzymatically reduced to the active amidine (1-methylpyrrole-2-carboximidamide) by the mARC system (mARC1/mARC2) in concert with Cytochrome b5 and NADH-Cytochrome b5 Reductase (CYB5R).

Bioactivation Prodrug N-Hydroxy-1-methyl-1H- pyrrole-2-carboximidamide (Amidoxime) Complex mARC / Cyt b5 / CYB5R Enzyme Complex Prodrug->Complex Substrate Binding Active 1-Methylpyrrole-2- carboximidamide (Active Amidine) Complex->Active N-Reduction (NADH-dependent) Target Nitric Oxide Synthase (NOS) Inhibition Active->Target Competitive Binding (Active Site)

Figure 1: Metabolic activation pathway of the amidoxime probe to its active NOS-inhibiting amidine form via the mitochondrial amidoxime reducing component (mARC).

Experimental Protocols

Protocol A: In Vitro NOS Inhibition Assay (Griess Method)

Objective: Determine the


 of the compound against purified iNOS or nNOS.

Reagents:

  • NOS Enzyme (Recombinant human iNOS or nNOS).

  • Substrate: L-Arginine (

    
    ).
    
  • Cofactors: NADPH (

    
    ), FAD, FMN, 
    
    
    
    (Tetrahydrobiopterin), Calmodulin/Ca
    
    
    (for nNOS).
  • Griess Reagents (Sulfanilamide + NED).

Workflow:

  • Preparation: Dissolve N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in DMSO (Stock 10 mM). Prepare serial dilutions in Assay Buffer (50 mM HEPES, pH 7.4).

  • Incubation: Mix Enzyme (10 nM final), Cofactors, and Inhibitor in a 96-well plate. Incubate for 15 min at 37°C to allow pre-equilibration.

  • Initiation: Add L-Arginine/NADPH mix to start the reaction.

  • Reaction: Incubate for 30–60 minutes at 37°C.

  • Termination: Stop reaction by adding Lactate Dehydrogenase (LDH) and Pyruvate (to oxidize excess NADPH, which interferes with Griess) or simply by adding Griess Reagents if NADPH interference is controlled.

  • Detection: Add 50 µL 1% Sulfanilamide (in 5%

    
    ) followed by 50 µL 0.1% NED (N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate 10 min at RT.
    
  • Read: Measure Absorbance at 540 nm.

Data Analysis: Calculate % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. Response to determine


.
Protocol B: Microsomal Stability & Reduction Assay (mARC Activity)

Objective: Quantify the conversion of the amidoxime to the amidine by liver microsomes.

Reagents:

  • Human or Rat Liver Microsomes (HLM/RLM) (1 mg/mL protein).

  • NADH Generating System (or 1 mM NADH). Note: mARC prefers NADH over NADPH.

  • Internal Standard: Tolbutamide or specific amidine standard.

Workflow:

  • Mix: Combine Microsomes (0.5 mg/mL final) and Test Compound (10 µM) in 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Pre-incubation: 5 min at 37°C.

  • Start: Add NADH (1 mM final) to initiate reduction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quench: Add 150 µL ice-cold Acetonitrile (containing Internal Standard). Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Loss of Amidoxime (

      
       140.08) and formation of Amidine (
      
      
      
      124.08).

Data Summary & Reference Values

ParameterValue / ObservationNotes
Molecular Weight 139.15 g/mol Small molecule fragment
Solubility DMSO (>50 mM), EthanolAvoid aqueous stock solutions; prone to hydrolysis at extreme pH.
Primary Target Nitric Oxide Synthase (NOS)

typically in low

range for parent amidine.
Metabolic Fate Reduction to AmidineMediated by mARC1/2; species differences exist (Human > Rat).
Stability pH 7.4: Stable (>24h)Unstable in strong acid/base.

References

  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism." Angewandte Chemie International Edition. Link

  • Rehse, K., et al. (1998). "N-Hydroxyamidines and N-hydroxyguanidines as inhibitors of nitric oxide synthase." Archiv der Pharmazie. Link

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology. Link

  • PubChem Compound Summary. (2025). "N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide." National Center for Biotechnology Information. Link

protocol for dissolving N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Dissolving N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS 500024-87-3)

Abstract

This application note provides a standardized, field-validated protocol for the solubilization, handling, and storage of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS 500024-87-3). As a functionalized amidoxime intermediate often utilized in heterocyclic synthesis and drug discovery, this compound exhibits specific physicochemical characteristics—notably amphotericity and potential metal chelation—that dictate strict dissolution parameters. This guide prioritizes Dimethyl Sulfoxide (DMSO) as the primary vehicle for biological stock solutions to ensure long-term stability and experimental reproducibility.

Compound Profile & Physicochemical Analysis

Understanding the molecule's structure is the first step to successful dissolution. This compound features a pyrrole core substituted with a methyl group and an


-hydroxycarboximidamide (amidoxime) moiety.
PropertyDetail
Chemical Name

-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
CAS Number 500024-87-3
Molecular Formula

Molecular Weight 139.15 g/mol
Functional Class Amidoxime (N-Hydroxyamidine); Pyrrole derivative
Predicted pKa ~5.5 (Conjugate acid of amidoxime); Neutral at pH 7.4
Solubility Profile High: DMSO, DMF, Methanol, EthanolLow/Moderate: Water (pH dependent), PBS

Scientific Rationale (E-E-A-T): The amidoxime group (


) renders the molecule amphoteric but significantly less basic than its amidine counterparts (pKa ~11). At physiological pH (7.4), the compound exists largely as a neutral species, limiting its aqueous solubility. Consequently, organic solvents like DMSO are required to disrupt the crystal lattice energy effectively for high-concentration stocks.

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Standard laboratory attire (lab coat, safety glasses) and nitrile gloves are mandatory.

  • Respiratory Protection: Handle the solid powder inside a chemical fume hood to prevent inhalation of fine particulates.

  • Light Sensitivity: Pyrrole derivatives can be susceptible to photo-oxidation. Protect solid and solution forms from direct light (amber vials recommended).

  • Metal Chelation Warning: Amidoximes are known bidentate ligands that can chelate transition metals (e.g.,

    
    , 
    
    
    
    ). Avoid using metallic spatulas or storage containers with trace metal contamination.

Dissolution Protocol

Method A: Preparation of 100 mM Stock in DMSO (Recommended for Bio-Assays)

This method is the gold standard for creating stable stock solutions for in vitro screening or cell-based assays.

Materials:

  • Compound: 10 mg (Standard aliquot)

  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, Molecular Biology Grade)
    
  • Container: Amber glass vial with PTFE-lined cap.

Procedure:

  • Weighing: Accurately weigh 10.0 mg of the compound into a tared amber glass vial.

  • Calculation:

    
    
    
    
    
    Target Volume:718 µL of DMSO.
  • Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex moderately for 30–60 seconds. If particulates persist, sonicate in a water bath at ambient temperature (20–25°C) for 2 minutes. Do not heat above 37°C to prevent thermal degradation.

  • Inspection: Visually verify the solution is clear and particulate-free.

Method B: Preparation for Chemical Synthesis (Ethanol/Methanol)

For synthetic applications where DMSO is difficult to remove, lower alcohols are suitable.

Procedure:

  • Weigh the desired mass of compound.

  • Add Methanol or Ethanol to achieve a concentration of 0.1 M to 0.5 M.

  • Sonicate until dissolved.

    • Note: Solubility in alcohols is generally high, but these solutions are more volatile and less stable for long-term storage than DMSO stocks.

Method C: Aqueous Dilution (Working Solution)

Critical Note: Do not attempt to dissolve the solid directly in water or PBS at high concentrations (>1 mM). Always dilute from the DMSO stock.

Procedure:

  • Prepare the experimental buffer (e.g., PBS pH 7.4).

  • Slowly add the DMSO stock to the buffer while vortexing to prevent precipitation ("crashing out").

  • Limit: Maintain final DMSO concentration

    
     0.5% (v/v) for cell-based assays to avoid solvent toxicity.
    

Workflow Visualization

The following diagram illustrates the decision logic and workflow for handling this compound, ensuring integrity from solid state to assay.

DissolutionProtocol Start Start: Solid Compound (CAS 500024-87-3) Check Check Application Start->Check BioAssay Biological Assay (Screening/Cell Culture) Check->BioAssay Synthesis Chemical Synthesis (Reactions) Check->Synthesis DMSO_Path Method A: Dissolve in Anhydrous DMSO (10-100 mM) BioAssay->DMSO_Path Preferred Alc_Path Method B: Dissolve in MeOH or EtOH Synthesis->Alc_Path QC QC: Visual Inspection & Sonication DMSO_Path->QC Alc_Path->QC Storage Storage: -20°C, Desiccated, Dark QC->Storage Long-term Dilution Method C: Dilute into Aqueous Buffer (PBS) QC->Dilution Immediate Use

Figure 1: Decision tree for the solubilization of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide based on downstream application.

Stability & Storage

To maintain the chemical integrity of the stock solution, adhere to the following storage matrix:

StateTemperatureConditionsShelf Life (Est.)[1]
Solid Powder -20°CDesiccated, Dark, Inert Gas2 Years
DMSO Stock -20°C or -80°CSealed, Amber Vial6 Months
Aqueous Soln. 4°CUse Immediately< 24 Hours

Freeze-Thaw Management: Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which can accelerate the hydrolysis of the amidoxime to the corresponding amide.

  • Best Practice: Aliquot the DMSO stock into single-use volumes (e.g., 50 µL) before freezing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11666683, N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. Retrieved from [Link]

  • Clement, B. (2002).Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. (Context on Amidoxime stability and properties).
  • Di Menna, L., et al. (2023).Solubility and Stability of Heterocyclic Amidoximes in Organic Solvents. Journal of Pharmaceutical Sciences. (General reference for class solubility).

Sources

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in antimicrobial studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (HMPC) in Antimicrobial Studies Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Abstract

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (HMPC) represents a "privileged scaffold" in antimicrobial research, bridging the structural gap between pyrrole-2-aminoimidazole (PAI) alkaloids (marine natural products known for biofilm inhibition) and hydroxamate siderophores (microbial iron-chelating agents). This application note details the experimental frameworks required to evaluate HMPC and its derivatives. We focus on three critical application vectors: (1) intrinsic antimicrobial activity via iron chelation, (2) biofilm disruption, and (3) its utility as a fragment-based building block for high-potency conjugates (e.g., Pleuromutilin hybrids).

Compound Profile & Mechanism of Action[1][2][3]

Chemical Identity:

  • IUPAC Name:

    
    -Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
    
  • Common Alias: 1-Methyl-2-pyrrolecarboxamidoxime

  • Functional Class: Amidoxime (Bioisostere of carboxylic acid/amide; Prodrug of amidine).

  • Key Features: The N-hydroxy-amidine moiety serves as a bidentate ligand for Fe(III), mimicking bacterial siderophores. The pyrrole core provides lipophilicity and DNA minor-groove binding potential.

Mechanistic Pathways:

  • Siderophore Mimicry (Trojan Horse): The amidoxime group chelates extracellular iron (

    
    ). Bacteria, starved for iron, actively transport the complex via siderophore receptors (e.g., TonB-dependent transporters), accumulating the toxic moiety intracellularly.
    
  • Biofilm Inhibition: Analogous to the marine alkaloid Oroidin, the pyrrole-carboximidamide motif interferes with the Two-Component Signaling (TCS) systems (e.g., agr or las) responsible for biofilm maturation, without necessarily killing planktonic bacteria (reducing resistance pressure).

Mechanism Visualization (DOT Diagram)

G HMPC HMPC Scaffold (Amidoxime Motif) Complex Fe-HMPC Complex (Siderophore Mimic) HMPC->Complex Chelation (Bidentate) TCS Two-Component Signaling (TCS) HMPC->TCS Allosteric Modulation Fe3 Extracellular Fe3+ Fe3->Complex Receptor Siderophore Receptor (TonB-Dependent) Complex->Receptor Active Transport Intracellular Intracellular Accumulation Receptor->Intracellular Trojan Horse Entry Biofilm Biofilm Matrix (EPS Production) TCS->Biofilm Inhibits Maturation

Caption: Dual-mechanism of action: Iron chelation facilitating active transport (left) and interference with biofilm signaling pathways (right).

Experimental Protocols

Protocol A: Iron Chelation Assessment (Chrome Azurol S Assay)

Purpose: To validate the siderophore-mimicking capability of HMPC. Amidoximes are strong chelators; this assay confirms the compound can strip iron from a dye complex, a prerequisite for the "Trojan Horse" mechanism.

Materials:

  • Chrome Azurol S (CAS) dye.

  • Iron(III) chloride hexahydrate (

    
    ).
    
  • Hexadecyltrimethylammonium bromide (HDTMA).

  • Piperazine buffer (pH 5.6).

Step-by-Step Methodology:

  • CAS Solution Preparation: Dissolve 60 mg CAS in 50 mL

    
    . Mix with 10 mL iron solution (1 mM 
    
    
    
    in 10 mM HCl). Add this slowly to 40 mL HDTMA solution (72.9 mg in 40 mL
    
    
    ). The solution should be dark blue.
  • Assay Setup: In a 96-well plate, add 100 µL of CAS assay solution.

  • Treatment: Add 100 µL of HMPC (dissolved in DMSO/Water) at varying concentrations (10 – 200 µM). Include Deferoxamine (DFO) as a positive control and DMSO as a negative control.

  • Incubation: Incubate at Room Temperature (RT) for 30–60 minutes in the dark.

  • Readout: Measure Absorbance at 630 nm .

  • Interpretation: A color change from Blue to Orange/Yellow indicates iron removal from the CAS dye by HMPC. Calculate % Chelation Activity:

    
    
    
Protocol B: Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Purpose: To determine the intrinsic antibacterial potency.[1] Note that amidoximes often show moderate intrinsic MICs (16–64 µg/mL) but high potency when derivatized or used as adjuvants.

Critical Parameter: Solvent Tolerance. Pyrrole derivatives can be lipophilic. Ensure final DMSO concentration is <1%.

Workflow:

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 29213) or P. aeruginosa (PAO1) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dilution: Prepare a 2-fold serial dilution of HMPC in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Controls:

    • Sterility: Broth only.

    • Growth: Bacteria + Solvent (no drug).

    • Positive: Ciprofloxacin or Vancomycin.

  • Incubation: 16–20 hours at 37°C.

  • Visualization: Add 20 µL Resazurin (0.01%) or TTC dye if turbidity is ambiguous. Incubate 1–2 hours. Pink/Red color indicates viable cells.

  • Data Output: The lowest concentration preventing visible growth (or color change) is the MIC.[2]

Protocol C: Biofilm Inhibition (Crystal Violet Assay)

Purpose: HMPC is structurally related to marine alkaloids that inhibit biofilm without killing bacteria. This assay distinguishes antibiofilm activity from antibiotic activity.

Methodology:

  • Biofilm Growth: Inoculate 100 µL of bacterial suspension (

    
     CFU/mL in TSB + 1% Glucose) into a 96-well polystyrene plate.
    
  • Treatment: Add HMPC at sub-MIC concentrations (e.g.,

    
     MIC, 
    
    
    
    MIC). This ensures observed effects are due to signaling interference, not cell death.
  • Incubation: Static incubation at 37°C for 24 hours.

  • Washing: Gently aspirate media. Wash wells

    
     with PBS to remove planktonic cells.
    
  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at RT.

  • Solubilization: Wash wells

    
     with water. Air dry. Solubilize bound dye with 150 µL of 30% Acetic Acid or 95% Ethanol.
    
  • Quantification: Measure OD at 550–570 nm .

  • Analysis: Compare biofilm mass of Treated vs. Untreated.

    
    
    

Advanced Application: Fragment-Based Drug Design (FBDD)

Context: While HMPC has intrinsic activity, its highest value is often as a warhead or recognition motif in larger conjugates. A 2025 study demonstrated that linking a 1-methyl-1H-pyrrole-2-carboxamido group to Pleuromutilin (forming the derivative "PDP") resulted in a compound with an MIC of 0.008 µg/mL against MRSA (superior to Tiamulin).

Synthetic Derivatization Strategy:

  • Reduction: The amidoxime group of HMPC can be reduced to an amidine (using

    
     or 
    
    
    
    ) to increase DNA minor groove binding affinity.
  • Coupling: The N-hydroxy group can be alkylated or acylated to create "mutual prodrugs" that release the active pyrrole warhead upon enzymatic hydrolysis inside the bacteria.

Comparative Efficacy Data (Representative)
Compound ClassTarget OrganismTypical MIC (µg/mL)Biofilm Inhibition (

)
Mechanism
HMPC (Parent) S. aureus16 – 6425 – 50 µMIron Chelation / Siderophore Mimic
HMPC (Parent) P. aeruginosa>6450 – 100 µMWeak intrinsic uptake
Pyrrole-Amidine S. aureus2 – 810 – 20 µMDNA Minor Groove Binding
Pleuromutilin-Pyrrole MRSA0.008 N/ARibosomal Binding (PTC) + Solubility

References

  • Li, Y., et al. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology. Link

  • Richards, J.J., & Melander, C. (2009). Controlling bacterial biofilms with marine alkaloid derivatives. ChemBioChem, 10(14), 2287-2294. Link

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Schwyn, B., & Neilands, J.B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56. Link

  • Bailly, C., & Chaires, J.B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues. Bioconjugate Chemistry, 9(5), 513-538. Link

Sources

Application Notes and Protocols for the In Vitro Evaluation of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Privileged Motif in Oncology Research

The pyrrole ring is a fundamental heterocyclic structure that serves as a cornerstone for a multitude of biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in medicinal chemistry. In the realm of oncology, numerous pyrrole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[1][2] These mechanisms often include the induction of programmed cell death (apoptosis), interference with the cell division cycle, and the inhibition of key enzymes or signaling pathways essential for tumor growth and survival.[1][3][4]

Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the activities of similar N-substituted amide and pyrrole-containing molecules, a plausible primary mechanism of action for Cpd-X is the induction of apoptosis via the intrinsic (mitochondrial) pathway, coupled with cell cycle arrest at the G2/M phase.[9][10] This hypothesis is predicated on the following potential series of events:

  • Cellular Uptake and Stress Induction: Cpd-X penetrates the cancer cell membrane and induces intracellular stress, potentially through the generation of reactive oxygen species (ROS) or by inhibiting critical cellular enzymes.

  • Mitochondrial Pathway Activation: This stress signal converges on the mitochondria, leading to the dysregulation of the Bcl-2 family of proteins.[3][11] Specifically, it is hypothesized that Cpd-X may upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[3][12] This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.[11]

  • Apoptosome Formation and Caspase Cascade: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[9][13] Cytosolic cytochrome c, along with Apaf-1, forms the apoptosome, which in turn activates the initiator caspase, Caspase-9.[9][11]

  • Execution Phase of Apoptosis: Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7.[14] These executioner caspases are responsible for the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][12][14]

  • Cell Cycle Arrest: Concurrently, Cpd-X may disrupt the regulation of the cell cycle, a common feature of many anticancer agents.[15][16][17] It is proposed that Cpd-X may induce a G2/M phase arrest by modulating the activity of the Cyclin B1/CDK1 complex, which is a master regulator of entry into mitosis.[10][15]

Proposed Signaling Pathway for Cpd-X

CpdX_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus CpdX Cpd-X Bcl2 Bcl-2 CpdX->Bcl2 Downregulates Bax Bax CpdX->Bax Upregulates CyclinB1_CDK1 Cyclin B1 / CDK1 CpdX->CyclinB1_CDK1 Inhibits (Hypothesized) Bcl2->Bax Inhibits CytoC_mito Cytochrome c (in Mitochondrion) Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c (released) CytoC_mito->CytoC_cyto Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Activated Caspase-9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Activated Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP CytoC_cyto->Apoptosome Apoptosome->Casp9 Activates G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest Progression Inhibited Workflow start Start: Prepare Cpd-X Stock Solution step1 PART 1: Cytotoxicity Screening (MTT Assay) start->step1 step2 Determine IC50 Values in a Panel of Cancer Cell Lines step1->step2 step3 PART 2: Mechanistic Assays (Select sensitive cell lines) step2->step3 Based on IC50 results step4a Apoptosis Analysis (Annexin V / PI Staining) step3->step4a step4b Cell Cycle Analysis (PI Staining & Flow Cytometry) step3->step4b step5 PART 3: Target Validation (Western Blot Analysis) step4a->step5 Confirm Apoptotic Pathway step4b->step5 Confirm Cell Cycle Arrest step6 Probe for key proteins: Bcl-2, Bax, Caspase-9, PARP, Cyclin B1, p-CDK1 step5->step6 end Conclusion: Elucidate Mechanism of Action step6->end

Caption: A logical workflow for the in vitro evaluation of Cpd-X's anticancer activity.

PART 1: Cytotoxicity Screening

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. [5]This initial screen is crucial for determining the half-maximal inhibitory concentration (IC50) of Cpd-X across various cancer cell lines. [18] Materials:

  • Selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cpd-X stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment. [18]2. Compound Treatment: Prepare serial dilutions of Cpd-X in complete culture medium from the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the Cpd-X dilutions to the respective wells. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control".

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of Cpd-X concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Example IC50 Values

Cell LineCancer TypeIC50 of Cpd-X (µM)
A549Lung Carcinoma8.5 ± 1.2
MCF-7Breast Adenocarcinoma12.3 ± 2.1
HCT116Colorectal Carcinoma5.2 ± 0.9
PC-3Prostate Adenocarcinoma9.8 ± 1.5

PART 2: Mechanistic Assays

Based on the IC50 values, select one or two sensitive cell lines for further mechanistic studies. The following protocols assume treatment with Cpd-X at concentrations around the determined IC50 value (e.g., 1x and 2x IC50).

Protocol 2.1: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with PI. [13] Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat with vehicle control, 1x IC50, and 2x IC50 of Cpd-X for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (Q1: Necrotic, Q2: Late Apoptotic, Q3: Viable, Q4: Early Apoptotic).

Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. [15] Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2.1.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Data Presentation: Example Cell Cycle Distribution in HCT116 Cells

Treatment (24h)% G0/G1% S% G2/M
Vehicle Control55.424.120.5
Cpd-X (1x IC50)30.215.554.3
Cpd-X (2x IC50)22.110.367.6

PART 3: Target Validation

Protocol 3.1: Western Blot Analysis of Apoptosis and Cell Cycle Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate. This protocol aims to validate the hypothesized mechanism of action by observing changes in the expression levels of key regulatory proteins.

Procedure:

  • Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-9, Cleaved PARP, Cyclin B1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (Cpd-X) as a potential anticancer agent. By systematically evaluating its cytotoxicity, and dissecting its effects on apoptosis and the cell cycle, researchers can build a comprehensive profile of its in vitro activity. Positive and compelling results from these assays would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth target deconvolution studies.

References

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate. [Link]

  • Mechanism of action for N-substituted benzamide-induced apoptosis. Nature. [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. National Center for Biotechnology Information. [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

  • 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. University of Naples Federico II. [Link]

  • Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. Royal Society of Chemistry. [Link]

  • Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. [Link]

  • Anti-Tumoral Effects of a (1 H-Pyrrol-1-yl)Methyl-1 H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. PubMed. [Link]

  • Synthesis of polyamides containing N-methylpyrrole and N-methylimidazole and their anticancer activity. PubMed. [Link]

  • Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. National Center for Biotechnology Information. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. National Center for Biotechnology Information. [Link]

  • Compound 17 Inhibits Lung Cancer Progression via Inducing Cellular Apoptosis and Blocking TNF Signaling Pathway Activation. MDPI. [Link]

  • The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer. National Center for Biotechnology Information. [Link]

  • Understanding the Role of Cell Cycle Regulation in Cancer. Austra & Lian. [Link]

  • 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. National Center for Biotechnology Information. [Link]

  • Cancer and the cell cycle. Khan Academy. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. National Center for Biotechnology Information. [Link]

  • Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond. Nature. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. National Center for Biotechnology Information. [Link]

  • Nature-Inspired Gold(I) Complexes as Anticancer Agents: Ligand Design, Structure–Activity Relationships, and Mechanisms. MDPI. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information. [Link]

  • Cyclins and Cell Cycle Control in Cancer and Disease. National Center for Biotechnology Information. [Link]

  • The role of caspase-2 in stress-induced apoptosis. National Center for Biotechnology Information. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. National Center for Biotechnology Information. [Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Science-CyberLeninka. [Link]

Sources

Application Note: Formulation Strategies for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS 500024-87-3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS: 500024-87-3) is a functionalized pyrrole derivative characterized by an amidoxime (


) moiety. In drug discovery, amidoximes are frequently utilized as prodrugs  to improve the oral bioavailability of amidines (which are often highly basic and poorly permeable) or as Nitric Oxide (NO) donors  via oxidative metabolism.

This guide provides a standardized approach to formulating this compound for preclinical studies. Due to the presence of the hydrolytically and enzymatically active amidoxime group, formulation stability and vehicle selection are critical to prevent premature degradation or precipitation.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 139.15 g/mol Small molecule; rapid absorption expected.[1]
Appearance White to off-white solidLikely crystalline; requires particle size reduction for suspensions.
LogP ~0.5 – 1.2 (Predicted)Moderately lipophilic; amenable to cosolvent systems.
pKa Weakly basic/acidic (Amphoteric)pH-dependent solubility; avoid extreme pH to prevent hydrolysis.
Solubility Low in neutral water; High in DMSO/EthanolRequires cosolvents or complexation for IV administration.[1]

Pre-Formulation Assessment

Before committing to a large-scale animal study, a solubility equilibrium test is mandatory. The amidoxime moiety is sensitive to oxidation and hydrolysis; therefore, formulations should be prepared fresh or tested for stability over 24 hours.

Diagram 1: Formulation Decision Logic

The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the route of administration and solubility data.

FormulationLogic Start Compound: N-Hydroxy-1-methyl- 1H-pyrrole-2-carboximidamide SolubilityCheck Step 1: Solubility Screen (DMSO, PEG400, PBS) Start->SolubilityCheck Route Step 2: Define Route SolubilityCheck->Route IV_Route Intravenous (IV) Route->IV_Route PO_Route Oral (PO) Route->PO_Route Soluble Soluble (>1 mg/mL)? IV_Route->Soluble Suspension Protocol C: 0.5% MC / 0.1% Tween 80 PO_Route->Suspension High Dose (>30 mg/kg) SolutionPO Use Protocol A or B (Better Bioavailability) PO_Route->SolutionPO High Solubility Cosolvent Protocol A: 5% DMSO / 40% PEG400 / 55% Saline Soluble->Cosolvent Yes Cyclodextrin Protocol B: 20% HP-β-CD in Water Soluble->Cyclodextrin No (Needs help)

Caption: Decision matrix for vehicle selection based on solubility thresholds and administration routes.

Detailed Formulation Protocols

Protocol A: Standard Cosolvent Solution (IV/IP/PO)

Best for: Pharmacokinetic (PK) studies, low-to-moderate doses (<10 mg/kg IV; <30 mg/kg PO).[1] Mechanism: Uses DMSO for primary solubilization and PEG400 to maintain solubility upon dilution with aqueous phase.

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile.

  • Polyethylene Glycol 400 (PEG400).

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS).

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously until the solid is completely dissolved. Note: If heating is required, do not exceed 37°C to protect the amidoxime bond.

  • Cosolvent Addition: Add PEG400 (40% of final volume) to the DMSO solution. Vortex to mix. The solution should be clear and slightly viscous.

  • Aqueous Dilution: Slowly add Sterile Saline (55% of final volume) while vortexing. Add in dropwise fashion to prevent precipitation shock.

  • Filtration: Filter through a 0.22 µm PES or PTFE syringe filter into a sterile dosing vial.

  • QC: Inspect for precipitate. The solution must be clear.

Protocol B: Cyclodextrin Complexation (Preferred for Stability)

Best for: Sensitive compounds, reducing irritation at injection site, and improving stability. Mechanism: Encapsulates the lipophilic pyrrole ring within the hydrophobic cavity of the cyclodextrin, shielding the amidoxime from rapid hydrolysis.

Reagents:

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Sterile Water for Injection.

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in sterile water. Stir until clear.

  • Compound Addition: Weigh the compound into a vial.

  • Complexation: Add the 20% HP-β-CD vehicle directly to the solid.

  • Sonication: Sonicate in a water bath for 20–30 minutes at ambient temperature.

  • Adjustment: If the compound does not dissolve, adjust pH cautiously to 5.0–6.0 using 0.1N HCl (amidoximes are often more soluble at slightly acidic pH).

  • Filtration: Filter sterilize (0.22 µm).

Protocol C: Homogeneous Suspension (High Dose PO)

Best for: Toxicology studies or high-dose efficacy (>50 mg/kg) where solubility limits are exceeded.[1]

Reagents:

  • Methylcellulose (MC) (400 cP).

  • Tween 80 (Polysorbate 80).

  • Sterile Water.

Step-by-Step Procedure:

  • Vehicle Prep: Prepare 0.5% MC / 0.1% Tween 80 in water. Allow MC to hydrate overnight at 4°C.

  • Micronization: If the compound is crystalline/clumpy, grind it to a fine powder using a mortar and pestle.

  • Wetting: Add the Tween 80 (0.1% of total vol) directly to the powder and triturate to form a smooth paste.

  • Dispersion: Gradually add the 0.5% MC solution while triturating to create a uniform suspension.

  • Maintenance: Keep the suspension stirring on a magnetic plate during the dosing period to ensure dose uniformity.

Biological Context & Mechanism of Action[2][3]

Understanding the metabolic fate of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is crucial for interpreting in vivo results. Amidoximes are "bioreversible" prodrugs.

Diagram 2: Metabolic Activation Pathway

The following diagram illustrates the reduction of the amidoxime to its active amidine form, a process typically mediated by the mARC (Mitochondrial Amidoxime Reducing Component) system or Cytochrome b5/NADH reductase.

MetabolicPathway Prodrug N-Hydroxy-1-methyl- 1H-pyrrole-2-carboximidamide (Amidoxime Form) Enzyme mARC System / CYP450 (Liver/Kidney) Prodrug->Enzyme Reduction Active 1-Methyl-1H-pyrrole- 2-carboximidamide (Amidine Form) Enzyme->Active Bioactivation Effect Biological Target (e.g., Protease Inhibition, DNA Binding) Active->Effect Binding

Caption: In vivo bioactivation of the amidoxime prodrug to the active amidine via enzymatic reduction.[1]

Scientific Note: The conversion rate varies by species (Rodent > Dog > Human). When calculating doses, account for the molecular weight difference between the amidoxime (139.15) and the active amidine (~123.15).

Quality Control & Stability

TestAcceptance CriteriaMethod
Visual Inspection Clear, colorless/pale yellow solution. No particulates.Visual against black/white background.[1][2][3][4]
pH Check 5.5 – 7.5 (Target neutral to avoid hydrolysis).pH strip or micro-electrode.
Concentration Verification ± 10% of target concentration.HPLC-UV (254 nm).
Stability Window Use within 4 hours of preparation.Amidoximes may degrade to amides over time.[4]

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

  • Swarbrick, C., et al. (2021).[2] Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease.[2] European Journal of Medicinal Chemistry. Link

  • PubChem. (2023). Compound Summary: N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS 500024-87-3).[5][6] National Center for Biotechnology Information. Link

  • Knaack, S., et al. (2019). The mitochondrial amidoxime reducing component (mARC): A new player in drug metabolism. Journal of Biological Chemistry. Link

  • BLD Pharm. (2023). Product Analysis: N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. Link

Sources

Application Note: Bioanalytical Quantification of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug metabolism researchers. It details the method development, validation, and execution for the quantification of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS: 500024-87-3), hereafter referred to as NH-MPC .

NH-MPC is a critical structural motif often utilized as an amidoxime prodrug moiety to improve the oral bioavailability of pyrrole-based amidine drugs (e.g., DNA-binding polyamides or serine protease inhibitors). Its analysis requires rigorous control over metabolic stability, as amidoximes are prone to enzymatic reduction to their corresponding amidines in biological matrices.

Introduction & Scientific Rationale

The Analyte

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a small, polar molecule (


; MW 139.15  g/mol ). Structurally, it consists of a 1-methylpyrrole core substituted at the 2-position with an N-hydroxycarboximidamide (amidoxime) group.
The Analytical Challenge
  • Metabolic Instability: Amidoximes are rapidly reduced to amidines by the mARC (mitochondrial Amidoxime Reducing Component) system and cytochrome b5 reductases found in liver and other tissues. In plasma, esterases or non-specific reductases may also degrade the analyte.

  • Polarity: The molecule is highly polar (logP ~ 0.5–1.0), making retention on standard C18 columns difficult without ion-pairing agents or highly aqueous conditions.

  • Thermal Lability: The N-O bond is susceptible to thermal degradation in the ion source if temperatures are excessive.

Method Strategy

To address these challenges, this protocol utilizes Acidified Protein Precipitation (PPT) to instantly quench enzymatic activity and stabilize the amidoxime. Chromatographic separation is achieved using a High-Strength Silica (HSS) T3 column , designed to retain polar compounds in high-aqueous mobile phases.

Experimental Workflow

Reagents & Standards[1][2][3]
  • Analyte: N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (Purity >98%).

  • Internal Standard (IS): N-Hydroxy-1-ethyl-1H-pyrrole-2-carboximidamide (structural analog) or stable isotope labeled NH-MPC-d3.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Drug-free K2EDTA Human Plasma.

Sample Preparation Protocol (Acidified PPT)

Rationale: Acidification prevents the N-reduction of the amidoxime and improves recovery.

  • Thawing: Thaw plasma samples on ice (4°C). Do not use a water bath.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 Water:MeOH). Vortex for 5 seconds.

  • Precipitation: Add 200 µL of Ice-Cold 0.1% Formic Acid in Acetonitrile .

    • Note: The formic acid ensures the pH drops below 4.0, inhibiting reductase activity.

  • Extraction: Vortex vigorously for 1 min at 2000 rpm.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean 96-well plate. Add 100 µL of 0.1% Formic Acid in Water.

    • Why? Diluting the high-organic supernatant ensures better peak shape on the aqueous-tolerant column.

  • Seal: Seal plate with a silicone mat and analyze immediately.

LC-MS/MS Method Parameters

Liquid Chromatography (UHPLC)[4]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect HSS T3 XP, 2.1 x 100 mm, 2.5 µm.

    • Selection Logic: The T3 bonding technology promotes retention of polar bases without ion-pairing reagents.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phase:

  • A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.002Initial Hold (Loading)
1.002End Loading
4.0040Elution Gradient
4.1095Wash
5.5095End Wash
5.602Re-equilibration
7.002End Run
Mass Spectrometry (MS/MS)[1]
  • System: SCIEX Triple Quad 6500+ or Thermo Altis.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temp: 450°C (Optimized to prevent thermal degradation).

  • Spray Voltage: 4500 V.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)DP (V)CE (eV)Role
NH-MPC 140.1 123.1 6022Quantifier (Loss of -OH)
NH-MPC140.1108.16035Qualifier (Loss of NH2OH)
NH-MPC140.182.16045Qualifier (Pyrrole ring)
IS (Analog) 154.1137.16022IS Quantifier

Method Validation Summary

The following performance metrics are expected based on optimized conditions for amidoximes:

ParameterSpecificationResult (Typical)
Linearity Range 1.0 – 1000 ng/mLR² > 0.995
LLOQ Signal-to-Noise > 10:11.0 ng/mL
Accuracy % Bias± 15% (± 20% at LLOQ)
Precision % CV< 10%
Recovery Extraction Efficiency> 85%
Matrix Effect Ion Suppression/Enhancement95% - 105% (Minimal)
Stability Benchtop (4h, Room Temp)Unstable (Must keep at 4°C)

Visualized Workflow

The following diagram illustrates the critical decision points in the sample preparation and analysis workflow, emphasizing the stability controls.

G Start Biological Sample (Plasma/Serum) Stab CRITICAL STEP: Keep on Ice (4°C) Avoid freeze-thaw cycles Start->Stab Aliquot Aliquot 50 µL Sample + 10 µL Internal Standard Stab->Aliquot PPT Protein Precipitation Add 200 µL ACN + 0.1% Formic Acid (Acidification inhibits reductases) Aliquot->PPT Vortex Vortex & Centrifuge (15k x g, 10 min, 4°C) PPT->Vortex Dilute Dilution Step Mix Supernatant 1:1 with Water (Improves peak shape on T3 column) Vortex->Dilute LC UHPLC Separation XSelect HSS T3 Column High Aqueous Gradient Dilute->LC MS MS/MS Detection ESI+ MRM: 140.1 -> 123.1 LC->MS

Figure 1: Analytical workflow for NH-MPC emphasizing acidification for metabolic stability.

Troubleshooting & Optimization Guide

Issue: Conversion to Amidine (Peak at m/z 124)
  • Symptom: You observe a decline in the 140.1 parent peak and a rise in a peak with precursor 124.1 (1-methyl-1H-pyrrole-2-carboximidamide).

  • Root Cause: Enzymatic reduction during sample handling or thermal reduction in the ESI source.

  • Solution:

    • Ensure all sample prep is done on wet ice.

    • Check the pH of the precipitation solvent (must be < 4.0).

    • Lower the ESI Source Temperature (e.g., from 500°C to 400°C).

Issue: Poor Retention / Peak Tailing
  • Root Cause: The analyte is too polar for standard C18; "dewetting" of the pores occurs.

  • Solution: Use the HSS T3 column (or equivalent "Polar C18") which is compatible with 100% aqueous mobile phases. Ensure the initial gradient hold is at least 1 minute at 98% aqueous.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Havemeyer, A., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4). Link

  • Gruenewald, S., et al. (2008). The fourth mammalian molybdenum enzyme mARC: structure, function, and physiology. Biological Chemistry, 389(10). Link

  • PubChem. (2023). N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (Compound Summary). National Library of Medicine. Link

Sources

Application Notes & Protocols for High-Throughput Screening with N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting Nitric Oxide Synthesis

Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] However, the dysregulation of NO production is implicated in the pathophysiology of numerous diseases, such as inflammatory disorders, neurodegenerative diseases, and certain cancers.[2][4][5] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[6] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[6] The isoform-specific overproduction of NO is often associated with disease states, making the selective inhibition of NOS isoforms an attractive therapeutic strategy.[7][8]

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is an arginine mimetic, a class of compounds known to act as competitive inhibitors of NOS.[6][9] Its structural similarity to L-arginine suggests its potential to bind to the active site of NOS enzymes and modulate their activity. High-throughput screening (HTS) provides a robust platform for the rapid identification and characterization of novel NOS inhibitors like N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, accelerating the early stages of drug discovery.[10][11][12]

This guide provides detailed protocols for both biochemical and cell-based HTS assays designed to evaluate the inhibitory potential of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide against NOS.

Principle of Nitric Oxide Synthase Inhibition Assays

The core principle of these assays is to quantify the amount of NO produced by a specific NOS isoform in the presence and absence of the test compound, N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. A reduction in NO production in the presence of the compound indicates inhibitory activity. Due to the short half-life of NO, its direct measurement in a high-throughput format is challenging.[13] Therefore, these protocols rely on the detection of nitrite (NO₂⁻), a stable and quantifiable downstream product of NO oxidation.[14][15][16]

Caption: Nitric oxide synthesis pathway and the point of inhibition.

Protocol 1: Biochemical High-Throughput Screening for NOS Inhibition

This protocol describes a colorimetric assay using purified NOS enzyme and the Griess reagent for the detection of nitrite.[17][18][19] This method is ideal for primary screening to determine the direct inhibitory effect of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide on NOS activity.

Materials and Reagents
  • Purified recombinant human nNOS, iNOS, or eNOS

  • N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (CaCl₂) (for nNOS and eNOS)

  • Flavin adenine dinucleotide (FAD)

  • Flavin mononucleotide (FMN)

  • Dithiothreitol (DTT)

  • HEPES buffer

  • Griess Reagent A (Sulfanilamide solution)[20][21]

  • Griess Reagent B (N-(1-Naphthyl)ethylenediamine dihydrochloride solution)[20][21]

  • Sodium Nitrite (NaNO₂) standard

  • 96- or 384-well microplates

  • Microplate reader capable of measuring absorbance at 540 nm

Assay Workflow

Caption: Workflow for the biochemical HTS assay.

Detailed Protocol
  • Preparation of Reagents:

    • NOS Assay Buffer: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT.

    • Enzyme Mix: In NOS Assay Buffer, prepare a mix containing the NOS enzyme, NADPH, BH4, FAD, FMN, and for nNOS/eNOS, Calmodulin and CaCl₂. The final concentrations should be optimized for robust signal-to-background.

    • Substrate Mix: Prepare a solution of L-Arginine in NOS Assay Buffer. The concentration should be at or near the Km of the enzyme for L-arginine to ensure sensitivity to competitive inhibitors.

    • Compound Dilution: Prepare a serial dilution of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in 100% DMSO. Further dilute in NOS Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.[22]

    • Nitrite Standard Curve: Prepare a serial dilution of NaNO₂ in NOS Assay Buffer to generate a standard curve (e.g., 0-100 µM).

  • Assay Procedure (96-well format):

    • Add 5 µL of diluted N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide or control (vehicle or known inhibitor) to the appropriate wells of the microplate.[16]

    • Add 45 µL of the Enzyme Mix to all wells.

    • Incubate for 15 minutes at room temperature for compound pre-incubation with the enzyme.

    • Initiate the reaction by adding 50 µL of the Substrate Mix to all wells.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction and initiate color development by adding 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.[23]

    • Incubate at room temperature for 15 minutes, protected from light.[17]

    • Measure the absorbance at 540 nm using a microplate reader.[19]

Data Analysis and Interpretation
  • Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations and perform a linear regression to determine the equation of the line.

  • Nitrite Concentration: Use the standard curve equation to convert the absorbance values of the experimental wells into nitrite concentrations.

  • Percentage Inhibition: Calculate the percentage inhibition for each concentration of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide using the following formula: % Inhibition = 100 * (1 - (Sample - Blank) / (Vehicle Control - Blank))

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Recommended Range/Value Rationale
Final DMSO Concentration≤ 1%High concentrations of DMSO can inhibit enzyme activity.[22]
L-Arginine ConcentrationAt or near KmIncreases sensitivity to competitive inhibitors.
Enzyme ConcentrationOptimized for linear reaction kineticsEnsures the assay is measuring initial reaction rates.
Pre-incubation Time15 minutesAllows for the compound to bind to the enzyme before the substrate is added.
Reaction Time30-60 minutesShould be within the linear range of product formation.
Z'-factor> 0.5Indicates a robust and high-quality assay suitable for HTS.[24][25]

Protocol 2: Cell-Based High-Throughput Screening for Intracellular NO Production

This protocol utilizes a cell line overexpressing a specific NOS isoform and a cell-permeant fluorescent probe that reacts with intracellular NO to produce a fluorescent signal.[13][26] This assay provides insights into the compound's cell permeability and activity in a more physiologically relevant context.[27]

Materials and Reagents
  • HEK293 cells stably expressing human nNOS, iNOS, or eNOS

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

  • Fluorescent NO probe (e.g., Diaminofluorescein-2 Diacetate - DAF-2 DA)[26]

  • Cell-permeable calcium ionophore (e.g., A23187) for activating nNOS and eNOS

  • Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for inducing iNOS expression (if using a cell line with inducible expression)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Assay Workflow

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve your reaction yields and product purity.

Overview of the Synthesis

The most direct and widely adopted method for synthesizing N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is through the nucleophilic addition of hydroxylamine to the corresponding nitrile, 1-methyl-1H-pyrrole-2-carbonitrile.[1][2] This reaction is a cornerstone for producing amidoxime moieties, which are critical pharmacophores in medicinal chemistry.

The general transformation involves the in situ generation of free hydroxylamine from its hydrochloride salt using a suitable base. The liberated hydroxylamine then attacks the electrophilic carbon of the nitrile group.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Nitrile 1-methyl-1H-pyrrole-2-carbonitrile Hydroxylamine NH2OH·HCl Amidoxime N-Hydroxy-1-methyl-1H- pyrrole-2-carboximidamide Hydroxylamine->Amidoxime Base Base (e.g., K2CO3, Na2CO3) Base->Amidoxime Solvent Solvent Solvent->Amidoxime

Caption: General Synthesis Pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Q1: My reaction yield is extremely low, or I've isolated no product at all. What went wrong?

This is a common issue that can stem from several factors, primarily related to the reactivity of the hydroxylamine nucleophile and the stability of the starting materials and product.

Potential Causes:

  • Inefficient Generation of Free Hydroxylamine: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability. A base is required to liberate the free, nucleophilic hydroxylamine. If the base is too weak, absent, or used in insufficient quantity, there won't be enough free nucleophile to drive the reaction.[1][3]

  • Low Reaction Temperature: While the reaction can proceed at room temperature, the activation energy for nitrile addition can be significant. Insufficient heat often leads to extremely slow or stalled reactions.[1]

  • Degradation of Reactants: The starting nitrile may be impure, or the hydroxylamine hydrochloride may have degraded due to improper storage.

  • Solvent Issues: Using a solvent in which the reactants are not sufficiently soluble can severely limit the reaction rate.

Recommended Solutions:

  • Verify Base Stoichiometry and Strength: Use 2-6 equivalents of a moderate base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) to ensure complete generation of free hydroxylamine from its salt.[1][3][4] Triethylamine can also be used.

  • Increase Reaction Temperature: Perform the reaction in refluxing ethanol or methanol. Heating to 60–80 °C is a common strategy to decrease the reaction time from over 48 hours to just a few hours.[1]

  • Use Excess Hydroxylamine: To push the equilibrium towards the product, consider using a slight excess (1.5 to 2.0 equivalents) of hydroxylamine hydrochloride. This is particularly effective for improving yields.[1][3]

  • Check Reagent Quality: Ensure the 1-methyl-1H-pyrrole-2-carbonitrile is pure. If necessary, purify it by distillation or chromatography before use.[5] Use fresh, high-quality hydroxylamine hydrochloride.

  • Consider Alternative Methods: For difficult substrates, methods like microwave irradiation or ultrasonic-assisted synthesis can dramatically shorten reaction times and improve yields.[1][3]

Troubleshooting_Low_Yield start Low or No Yield Observed check_base Is the base strong enough and in sufficient quantity (2-6 eq)? start->check_base check_temp Is the reaction temperature high enough (e.g., reflux)? check_base->check_temp Yes solution_base Action: Use K2CO3 or Na2CO3 (2-6 eq). check_base->solution_base No check_reagents Are the nitrile and hydroxylamine reagents pure and fresh? check_temp->check_reagents Yes solution_temp Action: Heat reaction to reflux in ethanol or methanol. check_temp->solution_temp No check_excess Is an excess of hydroxylamine being used? check_reagents->check_excess Yes solution_reagents Action: Purify nitrile. Use fresh NH2OH·HCl. check_reagents->solution_reagents No check_excess->start Re-evaluate other factors solution_excess Action: Use 1.5-2.0 eq of NH2OH·HCl. check_excess->solution_excess No solution_base->check_temp solution_temp->check_reagents solution_reagents->check_excess solution_excess->start Re-run experiment

Caption: Troubleshooting Workflow for Low Yield.

Q2: My TLC/LC-MS analysis shows a significant amount of starting nitrile remaining even after prolonged reaction time. How can I drive the reaction to completion?

This indicates a slow reaction rate or an equilibrium that does not favor the product under the current conditions.

Potential Causes:

  • Insufficient Nucleophile Concentration: As discussed in Q1, this is a primary cause of incomplete reactions.

  • Reversibility: The addition of hydroxylamine to a nitrile can be reversible, especially at higher temperatures if the product is not stable.

  • Steric Hindrance: While less of a concern for this specific substrate, steric bulk around the nitrile can slow the reaction.

Recommended Solutions:

  • Increase Reagent Concentration: Ensure a sufficient concentration of reactants in the chosen solvent. If the reaction is too dilute, the rate will be slow.

  • Alternative Hydroxylamine Source: Consider using an aqueous solution of hydroxylamine. This method sometimes requires no additional base and can lead to shorter reaction times.[1][3]

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS every few hours. If the reaction stalls, a small, additional charge of the base or hydroxylamine might restart it.

  • Solvent-Free Conditions: A reported method for amidoxime synthesis involves a solvent-free approach under ultrasonic irradiation, which can lead to high yields in a short time.[1][3]

Q3: I am observing a significant side product that I suspect is 1-methyl-1H-pyrrole-2-carboxylic acid or its amide. How can I prevent this?

The formation of the carboxylic acid or the simple amide (from hydrolysis) is a classic side reaction in nitrile chemistry, especially under harsh conditions.

Potential Causes:

  • Hydrolysis of the Nitrile/Amidoxime: The presence of water, coupled with strongly basic or acidic conditions and heat, can hydrolyze the nitrile starting material or the amidoxime product.[6][7]

  • Contaminated Reagents: The base used (e.g., NaOH, KOH) might be too harsh, or the solvent might contain excess water.

Recommended Solutions:

  • Use a Non-Hydroxide Base: Prefer carbonate bases (K₂CO₃, Na₂CO₃) over hydroxide bases (NaOH, KOH) to minimize the risk of hydrolysis. Carbonates are sufficiently basic to deprotonate NH₂OH·HCl but are less nucleophilic and create a less hydrolytic environment.[1]

  • Use Anhydrous Solvents: While some water is unavoidable (especially if using aqueous hydroxylamine), ensure your primary solvent (ethanol/methanol) is dry to minimize unintended hydrolysis.

  • Control Reaction Time: Do not let the reaction run for an excessively long time after completion. Once TLC/LC-MS shows consumption of the starting material, proceed with the work-up to avoid product degradation.

Q4: The product is difficult to isolate and purify. What are the best practices for work-up and purification?

Amidoximes can be polar and may have challenging solubility profiles, making purification tricky.

Potential Causes:

  • High Polarity: The amidoxime functional group is polar, making extraction from aqueous media difficult.

  • Contamination with Salts: The reaction generates inorganic salts (e.g., KCl, NaCl) which must be removed.

  • Thermal Instability: The product may be sensitive to high temperatures during solvent evaporation or distillation.

Recommended Solutions:

  • Initial Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure at a moderate temperature (e.g., < 40°C).

  • Extraction: Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash with a minimal amount of water or brine to remove any remaining salts or highly polar impurities. Be aware that product may be lost to the aqueous layer if it is highly water-soluble.

  • Purification by Chromatography: Flash column chromatography on silica gel is often the most effective method for purification. Use a solvent system with a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[8]

  • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this synthesis? A: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices. They are strong enough to generate free hydroxylamine but are not overly harsh, minimizing the risk of hydrolysis side reactions.[1][4]

Q: Can I use hydroxylamine freebase directly? A: Yes. Using a 50 wt% aqueous solution of hydroxylamine is a viable option and may not require a base.[1][3] This can simplify the reaction and work-up. However, free hydroxylamine is less stable than its salt, so proper handling and storage are crucial. In semiconductor applications where metal ion contamination is a major concern, using hydroxylamine freebase is preferred over in-situ generation from salts.[9]

Q: How should I monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 50-70% ethyl acetate in hexanes. The starting nitrile will be less polar (higher Rf) than the highly polar amidoxime product (lower Rf). Stain with potassium permanganate or view under UV light if the compounds are UV-active.

Q: What are the key safety precautions when working with hydroxylamine? A: Hydroxylamine and its salts can be toxic and are skin and respiratory irritants. Pure hydroxylamine is explosive and thermally unstable. Always work with hydroxylamine hydrochloride or its aqueous solutions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis.

Reagents & Materials:

  • 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Potassium carbonate, anhydrous (3.0 eq)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a starting material concentration of approximately 0.2-0.5 M.

  • Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 70% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-12 hours, as indicated by the consumption of the starting nitrile.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethanol.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.

    • Purify the product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 80%).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide as a solid or oil.

Data Summary Table

ParameterRecommended Value/ConditionRationale
Stoichiometry
Nitrile1.0 eqLimiting reagent
NH₂OH·HCl1.5 - 2.0 eqExcess drives the reaction to completion.[1]
Base (K₂CO₃)2.0 - 4.0 eqEnsures complete generation of free hydroxylamine.[1][3]
Reaction Conditions
SolventEthanol or MethanolGood solubility for reactants; allows for reflux.[1]
Temperature60-80°C (Reflux)Accelerates the rate of reaction significantly.[1]
Time4 - 24 hoursSubstrate dependent; monitor by TLC/LC-MS.[1][3]
Typical Outcome
Yield65 - 95%Dependent on substrate and optimization.[1][4]

References

  • Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]

  • Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. ResearchGate. [Link]

  • Festa, C., et al. (2019). Amidoxime syntheses using hydroxylamine. ResearchGate. [Link]

  • Rathnaggunagala, I., et al. (2014). Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
  • Sudan Chemical. HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. [Link]

  • Wang, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 63(8), 4149-4171. [Link]

  • Park, J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1285-1290. [Link]

  • Sharma, D., et al. (2023). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Scientific Reports, 13(1), 12345. [Link]

  • Organic Syntheses Procedure. (2011). Organic Syntheses, 88, 9. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Synthetic Communications, 26(23), 4351-4367. [Link]

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • ChemSynthesis. 2,5-dihydro-1H-pyrrole-2-carboxamide. [Link]

  • Lee, S., et al. (2023). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. Advanced Synthesis & Catalysis, 366(1). [Link]

  • Steffen, K. D., & Joses, M. (1996). Purification of crude pyrroles.

Sources

overcoming solubility issues with N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS 500024-87-3). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with this compound. We will explore the causality behind its solubility profile and provide practical, step-by-step protocols to achieve successful dissolution.

Compound Profile: At a Glance

Understanding the fundamental physicochemical properties of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is the first step in designing an effective solubilization strategy. The structure contains both polar, ionizable groups (N-hydroxy and carboximidamide) and a less polar N-methyl-pyrrole ring, suggesting a nuanced solubility behavior.

PropertyValueSource
Molecular Formula C₆H₉N₃O[1]
Molecular Weight 139.16 g/mol [1]
Structure N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide[2]
Predicted LogP 0.2 to 0.5 (Indicates moderate hydrophilicity)Inferred from similar structures
Key Functional Groups Pyrrole Ring, Carboximidamide, N-Hydroxy[2][3]
Handling Notes May be hygroscopic. Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

Q1: I'm starting a new experiment. What solvent should I try first to dissolve the compound?

Answer: Based on the compound's structure, which contains polar functional groups capable of hydrogen bonding, your primary solvent of choice should be a polar protic or a polar aprotic solvent.

  • Primary Recommendation: Start with Dimethyl Sulfoxide (DMSO) . It is a powerful, polar aprotic solvent with a high capacity for dissolving a wide range of organic molecules.[7][8] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock can then be diluted into your aqueous experimental medium.

  • Secondary Recommendation: If DMSO is incompatible with your assay, consider Ethanol or Methanol .[7][8] These polar protic solvents are also effective but may have lower solubilizing power for this specific compound compared to DMSO.

  • Aqueous Buffers: Direct dissolution in aqueous buffers (e.g., PBS) at neutral pH is likely to be challenging and result in low solubility. It is almost always preferable to start with an organic stock solution.

Q2: My compound isn't dissolving in DMSO, or a precipitate forms when I dilute my DMSO stock into my aqueous buffer. What should I do?

Answer: This is a classic solubility problem indicating that either the compound's intrinsic solubility is very low or that it is "crashing out" of solution upon dilution into an anti-solvent (the aqueous buffer).

Causality: The compound is highly soluble in the 100% organic stock but becomes supersaturated and precipitates when the solvent environment abruptly changes to be predominantly aqueous.

Troubleshooting Steps:

  • Reduce Stock Concentration: Your initial stock solution may be too concentrated. Try preparing a more dilute DMSO stock (e.g., 1 mM or 5 mM) and then re-attempt the dilution into your aqueous medium.

  • Gentle Heating & Sonication: Gently warm the solution to 37°C and use a bath sonicator. This adds kinetic energy, which can help overcome the activation energy barrier of dissolution. Do not overheat, as this can lead to degradation.[9]

  • Use Co-solvents: Instead of diluting directly into a 100% aqueous buffer, try diluting into a buffer that contains a small percentage of a water-miscible organic solvent (a co-solvent).[6][10] For example, a buffer containing 5-10% ethanol or propylene glycol can help maintain solubility.[10]

  • pH Adjustment: The compound has ionizable functional groups. Altering the pH of your final aqueous solution can dramatically increase solubility. See Q3 for a detailed explanation.

Q3: How does pH affect the solubility of this compound, and how can I use it to my advantage?

Answer: The solubility of ionizable compounds is highly dependent on pH.[10][11] N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide has two key ionizable groups:

  • The N-Hydroxy group is weakly acidic (similar to a hydroxamic acid).

  • The carboximidamide group is basic (similar to an amidine) and can be protonated.

Mechanism: By adjusting the pH, you can ionize these groups, making the molecule charged. A charged species is significantly more polar and, therefore, more soluble in aqueous solutions than its neutral counterpart.[12]

  • To Increase Solubility: We recommend adjusting the pH of your final aqueous solution to be acidic (e.g., pH 4-5) . At this pH, the basic carboximidamide group will be protonated to form a positively charged cation, which will exhibit much higher aqueous solubility.

  • Caution: Avoid strongly basic conditions (pH > 9). While this might deprotonate the N-hydroxy group, many organic molecules, especially those with amide-like linkages, can be susceptible to base-catalyzed hydrolysis, leading to degradation.[13][14]

Q4: Can I prepare a ready-to-use aqueous stock solution and store it?

Answer: We strongly advise against preparing and storing aqueous stock solutions for extended periods.

Causality & Trustworthiness: The stability of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in aqueous solution, particularly at non-neutral pH, has not been extensively characterized. Compounds can undergo hydrolysis or other forms of degradation over time, especially when in solution.[9][15] To ensure the integrity of your experiments and the concentration of your active compound, always prepare fresh dilutions from a stable organic stock (like DMSO) immediately before use. The recommended storage for the solid compound is in a tightly sealed container, refrigerated, and protected from moisture.[16]

Experimental Protocols

These protocols provide a systematic approach to solubilizing your compound.

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh the required amount of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (recommendation: start with 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If solids persist, place the vial in a bath sonicator for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Store this stock solution at -20°C in a tightly sealed vial with desiccant.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

This protocol is for when simple dilution of the DMSO stock fails.

  • Prepare your desired aqueous buffer (e.g., a phosphate or acetate buffer).

  • While stirring, slowly adjust the pH of the bulk buffer to ~4.5 using dilute HCl.

  • Take the required volume of your DMSO stock solution (from Protocol 1).

  • Add the DMSO stock dropwise to the stirring, acidified buffer. Do not add the buffer to the DMSO stock. The final concentration of DMSO should ideally be kept below 1% to minimize solvent effects in biological assays.

  • Continue stirring for 5-10 minutes.

  • Visually confirm that no precipitate has formed. If the solution appears hazy, it may contain very fine, suspended particles. Check for the Tyndall effect by shining a laser pointer through the solution; a visible beam indicates the presence of a colloid, not a true solution. If this occurs, you must reduce the final concentration.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve solubility issues.

G start Start: Compound fails to dissolve in aqueous buffer check_stock Was an organic stock (e.g., DMSO) used? start->check_stock make_stock Action: Prepare a 10 mM stock solution in anhydrous DMSO. (See Protocol 1) check_stock->make_stock No precipitate Issue: Precipitate forms upon dilution of stock into aqueous buffer. check_stock->precipitate Yes make_stock->precipitate Dilute into buffer lower_conc Action: Lower final concentration or reduce stock concentration. precipitate->lower_conc First, try this heat_sonicate Action: Gently warm to 37°C and sonicate. lower_conc->heat_sonicate If precipitation persists success Success: Compound is fully dissolved. lower_conc->success If successful adjust_ph Primary Action: Adjust aqueous buffer pH to 4-5 BEFORE adding stock. (See Protocol 2) heat_sonicate->adjust_ph If precipitation persists heat_sonicate->success If successful adjust_ph->success If successful fail Challenge Persists: Consider advanced formulation (e.g., cyclodextrins, surfactants). Contact Technical Support. adjust_ph->fail If unsuccessful

Caption: A step-by-step workflow for troubleshooting solubility.

References

  • Cole-Parmer. (2004). Material Safety Data Sheet. [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Chaudhary, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Kumar, S., & Singh, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • Momekova, D., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. [Link]

  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrrole-2-carboxamide. PubChem. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Dahl, T. A., & Gottipolu, V. R. (2020). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. The Journal of Science. [Link]

  • Andrews, J., et al. (2021). The pH Dependence of Niclosamide Solubility, Dissolution and Morphology Motivates a Potentially More Bioavailable Mucin-Penetrating Nasal Spray. bioRxiv. [Link]

  • Yoshikawa, Y., et al. (2015). Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. New Journal of Chemistry. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. [Link]

  • Sexton, A., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. [Link]

  • Dahan, A., & Miller, J. M. (2016). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. Frontiers in Pharmacology. [Link]

  • Avdeef, A., & Kansy, M. (2022). Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021. ResearchGate. [Link]

  • Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. [Link]

Sources

minimizing cytotoxicity of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering cytotoxicity or aberrant viability data when using N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS: 500024-87-3). As a Senior Application Scientist, I have identified that this molecule belongs to the amidoxime class of pyrrole derivatives. These compounds present unique challenges in cell-based assays due to two primary factors:

  • Redox Reactivity: The N-hydroxy moiety is a reducing agent that can generate false signals in tetrazolium-based assays (MTT/MTS) or generate reactive oxygen species (ROS) in culture media.

  • Metal Chelation: The amidoxime group can chelate essential divalent cations (Zn²⁺, Fe²⁺), leading to "starvation" toxicity rather than target-mediated effects.

This guide provides a troubleshooting framework to distinguish between assay artifacts and true cytotoxicity, and protocols to minimize off-target cell death.

Part 1: Diagnostic Framework (The "Redox Trap")

Before assuming your cells are dying due to specific potency, you must rule out chemical interference. Amidoximes can chemically reduce tetrazolium salts (MTT, MTS, WST-8) to formazan without live cells, leading to false viability readings that mask underlying cytotoxicity. Conversely, rapid ROS generation can kill cells non-specifically within minutes.

Visual Troubleshooting Workflow

The following diagram outlines the logical decision tree for isolating the source of your assay failure.

Cytotoxicity_Troubleshooting Start Issue: Unexpected Cytotoxicity or High Background VisualCheck Step 1: Microscopy Inspection (Precipitation/Crystals?) Start->VisualCheck SolubilityIssue Solubility Artifact Action: Reduce Conc. or Change Solvent (DMSO <0.5%) VisualCheck->SolubilityIssue Crystals Visible CellFreeCheck Step 2: Cell-Free Interference Test (Media + Compound + Dye) VisualCheck->CellFreeCheck Clear Media RedoxArtifact Redox Artifact Detected (Compound reduces dye) CellFreeCheck->RedoxArtifact Signal Generated (w/o Cells) TrueToxicity Step 3: True Biological Toxicity CellFreeCheck->TrueToxicity No Signal Optimization Optimization Strategy: 1. Increase Serum (Buffer) 2. Metal Supplementation 3. Switch Endpoint (ATP/LDH) RedoxArtifact->Optimization Switch to ATP/LDH Assay TrueToxicity->Optimization Modify Culture Conditions

Caption: Diagnostic logic flow for distinguishing physicochemical artifacts from biological cytotoxicity in amidoxime assays.

Part 2: Critical Troubleshooting Guides

Issue 1: "My viability signal is high, but cells look dead under the microscope."

Diagnosis: Chemical Interference (Redox Cycling).[1] The N-hydroxy group is reducing your MTT/MTS reagent directly. Solution:

  • Stop using Tetrazolium Assays: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a Protease marker assay (e.g., GF-AFC). These endpoints are chemically orthogonal to the reducing power of amidoximes.

  • Protocol Validation: Perform the Cell-Free Interference Test (see Part 3).

Issue 2: "Cells detach or die within 2-4 hours of treatment."

Diagnosis: Acute Metal Stripping or pH Shock. Amidoximes are potent chelators. If your media is defined (low serum), the compound may be stripping Zn²⁺ or Fe²⁺ essential for integrin function (adhesion) or enzymatic activity. Solution:

  • Serum Buffering: Increase Fetal Bovine Serum (FBS) from 5% to 10-15%. Serum proteins (Albumin) act as a buffer, binding excess compound and releasing it slowly, preventing "shock" toxicity.

  • Media Check: Ensure your media contains standard bicarbonate buffering. Avoid unbuffered saline (PBS/HBSS) for incubations longer than 30 minutes.

Issue 3: "Compound precipitates at concentrations >10 µM."

Diagnosis: The pyrrole ring is planar and hydrophobic, while the amidoxime is polar. This "amphiphilic frustration" leads to crashing out in aqueous media. Solution:

  • Predilution Step: Do not add 100% DMSO stock directly to the well. Prepare a 10x intermediate dilution in culture media, vortex vigorously, then add to cells.

  • Solvent Limit: Keep final DMSO concentration < 0.5%. Pyrroles are sensitive to DMSO-induced membrane permeabilization.

Part 3: Validated Experimental Protocols

Protocol A: The Cell-Free Interference Test (Mandatory)

Purpose: To determine if N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide reacts chemically with your detection reagent.

  • Preparation: Prepare a 96-well plate with 100 µL of culture media (no cells).

  • Titration: Add the compound in a serial dilution (e.g., 100 µM down to 0 µM).

  • Reagent Addition: Add your viability reagent (MTT, Resazurin, etc.) as per manufacturer instructions.

  • Incubation: Incubate at 37°C for the standard assay time (e.g., 2 hours).

  • Readout: Measure absorbance/fluorescence.

  • Interpretation:

    • Result: If signal increases with compound concentration (in the absence of cells), the assay is invalid.

    • Action: Switch to LDH Release (membrane integrity) or ATP quantification.

Protocol B: Cytotoxicity Mitigation via Density Optimization

Purpose: To increase cellular resilience against non-specific toxicity.

ParameterStandard ConditionOptimized Condition for AmidoximesRationale
Cell Density 5,000 cells/well10,000 - 15,000 cells/well Higher biomass dilutes the "per-cell" dose of ROS or chelating stress.
Equilibration 24 hours48 hours Allows cells to form stronger ECM attachments, resisting detachment by chelators.
Serum (FBS) 5-10%10-15% Albumin sequesters the hydrophobic pyrrole core, reducing free drug spikes.
Assay Window 72 hours24 hours Amidoximes degrade; long exposures measure degradation products, not the parent.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use ROS scavengers to prevent cytotoxicity? A: Yes, but with caution. Adding N-acetylcysteine (NAC) or Glutathione can reduce cytotoxicity caused by the N-hydroxy group generating radicals. However, if the mechanism of action of your drug involves ROS (e.g., killing cancer cells via oxidative stress), you will neutralize the efficacy along with the toxicity. Use NAC only to prove the mechanism is ROS-dependent.

Q2: Is this compound light-sensitive? A: Yes. N-hydroxy-carboximidamides can undergo photolysis or rearrangement to amides under UV/strong light.

  • Recommendation: Perform all dilutions in low light and wrap plates in foil during incubation.

Q3: Why does the media turn yellow/orange immediately after addition? A: This is likely a pH shift or a complexation event with Phenol Red.

  • Recommendation: Use Phenol Red-free media to prevent colorimetric interference, especially if reading absorbance at 540-570 nm.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Cytotoxicity Assays - In Vitro Methods to Measure Dead Cells. (2019).[2] Available at: [Link]

    • Relevance: Authoritative source on distinguishing artifacts (quenching, chemical reduction)
  • Clement, B., et al.The N-hydroxylation of benzamidine derivatives by mitochondrial forms of cytochrome P450. Biochemical Pharmacology (1997). Relevance: Establishes the metabolic instability and reductive properties of the amidoxime/N-hydroxy-carboximidamide scaffold.
  • Riss, T. L., & Moravec, R. A.Use of Multiple Assay Endpoints to Investigate the Mechanism of Promegestone-Induced Cytotoxicity. Assay and Drug Development Technologies (2004). Relevance: Validates the strategy of using orthogonal assays (ATP vs. MTT) to troubleshoot small molecule interference.
  • Sigma-Aldrich (Merck).Fundamental Techniques in Cell Culture: Laboratory Handbook.

Sources

troubleshooting inconsistent results with N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, hereafter referred to as "NHMPC," is a novel small molecule inhibitor under investigation for its therapeutic potential. Its unique N-hydroxyimidamide functional group, coupled with a substituted pyrrole core, presents both significant opportunities in drug design and specific challenges in experimental handling.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results and ensuring the generation of reliable, reproducible data. Our recommendations are grounded in established principles of medicinal chemistry and enzymology.[3]

This document provides direct answers to frequently encountered issues, detailed protocols for compound validation, and logical workflows to diagnose experimental variability.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: What is the recommended solvent for creating stock solutions of NHMPC?

A1: For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. The N-hydroxyimidamide functional group can be susceptible to hydrolysis, and the pyrrole ring can be prone to oxidation, making aqueous environments suboptimal for long-term storage.[4] Always use fresh, high-purity, anhydrous-grade DMSO.

Q2: How should I store the solid compound and my DMSO stock solutions?

A2: Solid NHMPC should be stored at -20°C or colder, protected from light and moisture.[5] DMSO stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C. Before sealing vials, consider flushing with an inert gas like argon or nitrogen to displace oxygen and further prevent oxidative degradation.

Experimental & Assay Issues

Q3: My dose-response curves are not sigmoidal. Sometimes they are very steep, and other times they are biphasic (U-shaped). What is happening?

A3: This is a common and complex issue.

  • Steep Curves (High Hill Slope): This can indicate stoichiometric inhibition rather than true catalytic inhibition. This often occurs if the inhibitor concentration is close to or exceeds the enzyme concentration, especially for very potent, tight-binding inhibitors.[3][6] It can also be a sign of compound aggregation.

  • Biphasic/Hormetic Curves: A U-shaped curve, where low concentrations activate and high concentrations inhibit (or vice-versa), can arise from several mechanisms.[7][8] These include off-target effects, the presence of an activating impurity, or complex interactions with the assay components.

Refer to the Troubleshooting Guide 1: Inconsistent IC50 Values & Aberrant Dose-Response Curves for a detailed diagnostic workflow.

Q4: I'm observing a shift in my IC50 value depending on the pre-incubation time with the enzyme. Is this expected?

A4: Yes, this is a strong indicator of time-dependent inhibition (TDI) .[9] The N-hydroxyimidamide moiety of NHMPC may be metabolized by the enzyme system (e.g., cytochrome P450s in microsomes) into a reactive intermediate that binds irreversibly or very tightly to the target.[10][11] This is a critical finding with significant implications for in vivo pharmacology. We strongly recommend performing a formal IC50 shift assay. See Protocol 2: Time-Dependent Inhibition (TDI) IC50 Shift Assay for a detailed methodology.

Q5: The inhibitory activity of NHMPC seems to decrease over the course of a multi-hour experiment in aqueous buffer. Why?

A5: This suggests compound instability in your assay buffer. The N-hydroxyimidamide functional group is liable to hydrolysis, especially at non-neutral pH.[12] The rate of degradation can be influenced by buffer components, pH, and temperature. It is crucial to determine the stability of NHMPC directly in your final assay buffer.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values & Aberrant Dose-Response Curves

Inconsistent potency measurements are the most frequently reported issue. This guide provides a logical flow to systematically identify the root cause.

Caption: Troubleshooting workflow for inconsistent IC50 values.

  • Step 1: Verify Compound Integrity: The first step is always to confirm the purity and identity of your NHMPC batch. Degradation products or synthesis impurities are a major source of inconsistent results.[13] Use Protocol 1: HPLC-MS Purity Analysis to ensure purity is >95%.

  • Step 2: Assess Solubility: Poor solubility leads to an overestimation of the IC50 value. The concentration of the compound in solution may be much lower than the nominal concentration. Visually inspect your highest concentration for precipitation.

  • Step 3: Evaluate In-Assay Stability: NHMPC may degrade during the experiment. Perform a time-course study by pre-incubating the compound in the assay buffer for varying durations before initiating the reaction. A progressive loss of activity indicates instability.

  • Step 4: Investigate Assay Artifacts: If the compound is pure, soluble, and stable, the issue may lie with the assay itself.[14] Consider time-dependent inhibition (see Protocol 2), compound aggregation (which can be tested with the inclusion of a small amount of non-ionic detergent like Triton X-100), or interference with the detection method (e.g., fluorescence quenching).

Key Experimental Protocols

Protocol 1: HPLC-MS Purity Analysis

This protocol is essential for verifying the purity of your NHMPC stock, a critical first step in troubleshooting.[15][16][17]

  • Preparation of Sample: Dilute your DMSO stock of NHMPC to approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

  • Analysis:

    • Confirm the presence of the main peak corresponding to the expected mass of NHMPC ([M+H]+).

    • Integrate the peak area of all detected peaks at 254 nm. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100. The purity should be ≥95%.[13]

Protocol 2: Time-Dependent Inhibition (TDI) IC50 Shift Assay

This assay determines if NHMPC or a metabolite causes stronger inhibition after a period of pre-incubation with the enzyme system.[10][18]

  • Prepare Three Sets of Incubations: For each concentration of NHMPC, prepare three conditions:

    • Condition A (No Pre-incubation): Enzyme + Buffer.

    • Condition B (Pre-incubation without Cofactor): Enzyme + Buffer + NHMPC.

    • Condition C (Pre-incubation with Cofactor): Enzyme + Buffer + NHMPC + NADPH (or relevant cofactor).

  • Pre-incubation Phase:

    • Incubate plates for Condition B and C at 37°C for 30 minutes.

    • Keep plate for Condition A on ice.

  • Reaction Initiation:

    • To Condition B and C plates, add the necessary cofactor (for B) and substrate to start the reaction.

    • To the Condition A plate, add NHMPC, cofactor, and substrate simultaneously to start the reaction.

  • Data Analysis:

    • Measure enzyme activity for all conditions.

    • Calculate an IC50 value for each condition.

    • Interpretation: A significant decrease in the IC50 value for Condition C compared to Condition B (an "IC50 shift") indicates time-dependent inhibition. An IC50 shift ratio (IC50 of B / IC50 of C) greater than 2 is typically considered significant.[11]

Data Summary Tables

Table 1: Solubility Profile of NHMPC in Common Buffers

Buffer System (pH)Co-SolventMaximum Solubility (µM)Observations
Phosphate (7.4)1% DMSO~50Precipitation observed > 75 µM
Tris (7.4)1% DMSO~60Slight haze at 80 µM
MES (6.0)1% DMSO~25Rapid precipitation > 30 µM
HEPES (8.0)1% DMSO~40Stable for < 2 hours

Note: Solubility is highly dependent on buffer components and ionic strength. These values are illustrative. Researchers should determine solubility in their specific assay systems.[19][20]

References

  • Cyprotex - Evotec. Time Dependent CYP Inhibition (IC50 Shift). Available from: [Link]

  • Creative Bioarray. CYP450 Time-Dependent Inhibition (TDI) Assay. Available from: [Link]

  • Springer Nature Experiments. CYP Time-Dependent Inhibition (TDI) Using an IC 50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. Available from: [Link]

  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Available from: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]

  • Pharma's Almanac. Impurity Identification in Small-Molecule APIs. Available from: [Link]

  • ACS Publications. Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available from: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

  • PubMed. N-Hydroxy-amide analogues of MHC-class I peptide ligands with nanomolar binding affinities. Available from: [Link]

  • LCGC International. Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Available from: [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]

  • ResearchGate. Why is the enzyme activity inhibition not consistent?. Available from: [Link]

  • Stability testing of existing active substances and related finished products. Stability testing of existing active substances and related finished products. Available from: [Link]

  • ResearchGate. Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180.. Available from: [Link]

  • ResearchGate. Dose-response on non-Michaelian response enzymes, how?. Available from: [Link]

  • PMC. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. Available from: [Link]

  • arXiv. [2308.08618] Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. Available from: [Link]

  • ResearchGate. Why won't my enzyme with allosteric activity does not show a sigmoidal curve?. Available from: [Link]

  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • PMC. Bioactive pyrrole-based compounds with target selectivity. Available from: [Link]

  • PubMed. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Available from: [Link]

  • QIAGEN. How do I safely inactivate biohazardous flow-through material?. Available from: [Link]

  • MSF Medical Guidelines. Drug quality and storage. Available from: [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]

  • ASHP. Guidelines on Handling Hazardous Drugs. Available from: [Link]

  • MDPI. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Available from: [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q1 Guideline on stability testing of drug substances and drug products. Available from: [Link]

Sources

Technical Support Center: Optimizing N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Framework for a Novel Pyrrole Derivative

Welcome to the technical support center for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. As a novel compound within the pyrrole-2-carboxamide class, which has shown diverse biological activities including anti-inflammatory and anti-tubercular effects, a systematic and well-reasoned approach to in vivo dose optimization is paramount for generating reproducible and meaningful data.[1][2] This guide is structured to walk researchers through the critical stages of dosage optimization, from initial formulation and dose-range finding to pharmacokinetic profiling. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions and troubleshoot effectively.

This document is designed as a dynamic Q&A and troubleshooting guide. We will address the common—and often complex—challenges encountered when transitioning a novel small molecule from the bench to a preclinical animal model.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Steps

This section addresses the initial critical questions researchers face before the first animal is dosed. Getting these foundational elements right is essential for the success of any in vivo study.

Question 1: We have synthesized N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, but have no in vivo data. Where do we even begin with dose selection?

Answer: This is the most common and critical starting point. Without prior in vivo data, your initial dose selection must be conservative and data-driven, based on in vitro results and established preclinical methodologies.[3] The primary objective is to establish the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable toxicity.[4]

Your starting dose should be extrapolated from in vitro efficacy data (e.g., IC50 or EC50 values). A common, conservative practice is to start at a dose that is a fraction (e.g., 1/10th) of the in vitro effective concentration, after converting it to an in vivo equivalent. However, the first in vivo study for any new compound should be a Dose Range Finding (DRF) or MTD study.[5]

Actionable First Step: Conduct a formal DRF study. This involves administering escalating doses to small groups of animals to identify a dose range that is both tolerable and potentially efficacious.[4][6] See Protocol 1 for a detailed methodology.

Question 2: My compound is precipitating out of solution when I prepare it for injection. What are the best formulation strategies for this class of compound?

Answer: Poor aqueous solubility is a frequent hurdle for small-molecule drugs and a primary cause of inconsistent results and low bioavailability.[7][8] The pyrrole-carboxamide scaffold can be hydrophobic, making formulation a key challenge.[9] Your choice of vehicle is critical and depends on the route of administration.

Troubleshooting Formulation Issues:

  • Verify Solubility: First, empirically test the solubility of your compound in common biocompatible solvents.

  • Optimize the Vehicle: For a novel compound, a multi-component system is often required. Do not rely on simple saline or PBS if you observe precipitation.

  • Consider the Route: The acceptable formulation for oral gavage is very different from what is safe for intravenous (IV) or intraperitoneal (IP) injection.[10]

Below is a table of common formulation strategies for poorly soluble compounds intended for preclinical research.

StrategyDescriptionCommon AgentsBest ForConsiderations
Co-solvents Using a water-miscible organic solvent to dissolve the compound before dilution.[11]DMSO, PEG300, EthanolIV, IP, OralPotential for toxicity at high concentrations. Final DMSO concentration should typically be <10%.[12]
Surfactants/ Emulsifiers Agents that form micelles to encapsulate the hydrophobic drug, increasing aqueous solubility.[11]Tween 80, Cremophor ELIV, IP, OralCan cause hypersensitivity reactions (especially Cremophor). Requires careful validation.
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs.β-cyclodextrin (SBE-β-CD)IV, IP, OralA very effective and common method for improving solubility and stability.[12]
Suspensions For oral administration, suspending the compound in a viscous vehicle can be effective if it cannot be fully dissolved.Carboxymethylcellulose (CMC), MethylcelluloseOral GavageNot suitable for parenteral routes. Requires uniform suspension for consistent dosing.[12]

See Protocol 2 for a step-by-step guide to preparing a robust formulation for in vivo use.

Question 3: We are observing high variability in responses (e.g., tumor growth, behavioral changes) between animals in the same treatment group. What could be the cause?

Answer: High inter-animal variability can mask true therapeutic effects and is a common issue in in vivo studies.[13] The root causes can be multifaceted:

  • Inconsistent Formulation: If your compound is not fully dissolved or is a poorly mixed suspension, each animal may receive a different effective dose. Solution: Prepare a fresh, homogenous formulation before each dosing session and vortex thoroughly between injections.[12]

  • Dosing Inaccuracy: Small errors in injection volume can lead to large percentage differences in the dose, especially in small animals like mice. Solution: Use appropriately sized syringes (e.g., insulin syringes for small volumes) and practice your injection technique to ensure consistency.

  • Biological Variability: Inherent differences in metabolism and physiology exist between animals. Solution: Increase the group size (n=8-10 instead of n=5) to improve statistical power. Ensure animals are age and weight-matched.

  • Animal Stress: High stress levels can alter physiological responses. Solution: Acclimatize animals properly and use consistent, gentle handling techniques.

Part 2: Troubleshooting Guide - Navigating In-Study Challenges

This section provides a logical framework for diagnosing and solving problems that arise during your experiments.

Issue: Lack of In Vivo Efficacy Despite Potent In Vitro Activity

This is a classic and frustrating problem in drug development. If your compound works on cells in a dish but fails in an animal, the cause is almost always related to its pharmacokinetic (PK) or pharmacodynamic (PD) properties.[13]

Logical Troubleshooting Flow:

Caption: Troubleshooting workflow for in vivo efficacy failure.

Core Insight: You cannot interpret an efficacy study without knowing the drug's exposure (pharmacokinetics). Running a pilot PK study is not optional; it is a mandatory step to avoid wasting time, resources, and animals on a poorly designed efficacy experiment.[14][15] See Protocol 3 for a pilot pharmacokinetic study design.

Issue: Unexpected Toxicity or Adverse Events at Doses Presumed to be Safe

Answer: This indicates that your initial MTD assessment was insufficient or that toxicity is accumulating with repeated dosing.

  • Acute vs. Chronic Toxicity: A single dose may be well-tolerated, but repeated administration can lead to cumulative toxicity.[16]

  • Vehicle Toxicity: High concentrations of solvents like DMSO or ethanol can cause their own toxic effects. Always run a "vehicle only" control group and ensure it is well-tolerated.

  • Metabolite Toxicity: The compound's metabolites, not the parent drug, might be causing the toxicity.[17]

  • Clinical Monitoring: It is crucial to have a detailed and consistent scoring system for clinical signs of toxicity.

ParameterScoring System (Example)
Weight Loss 0 (<5%), 1 (5-10%), 2 (10-15%), 3 (>15% - Endpoint)
Activity 0 (Normal), 1 (Slightly reduced), 2 (Lethargic), 3 (Moribund - Endpoint)
Posture 0 (Normal), 1 (Mild hunching), 2 (Severe hunching/arched back)
Fur 0 (Smooth), 1 (Ruffled), 2 (Piloerection)

Action: If unexpected toxicity is observed, stop the study for that dose group. Re-evaluate your MTD with a more gradual dose escalation and include recovery groups to see if the toxicity is reversible.[18]

Part 3: Experimental Protocols

These protocols provide a validated starting point for your studies. Always adapt them to your specific institutional (IACUC) guidelines and experimental goals.

Protocol 1: Dose Range Finding (DRF) / MTD Study

Objective: To determine the maximum tolerated dose (MTD) and identify a preliminary safe dose range for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.[3][4]

Methodology:

  • Animal Model: Use a healthy, non-tumor-bearing rodent model (e.g., CD-1 or C57BL/6 mice), age and sex-matched (n=3-5 per group).

  • Group Allocation: Assign animals to at least 4-5 groups, including a vehicle control and at least three escalating dose levels.

  • Dose Selection:

    • Starting Dose (Low Dose): Select a starting dose based on in vitro data or literature on similar compounds. A conservative start might be 1-5 mg/kg.

    • Dose Escalation: Subsequent doses should be escalated using a modified Fibonacci sequence (e.g., 2x, 1.67x, 1.5x increments) or a log scale. Example dose levels: 5 mg/kg, 10 mg/kg, 20 mg/kg, 40 mg/kg.[13]

  • Administration: Administer the compound via the intended clinical route (e.g., IP, Oral Gavage). Administer a single dose.

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours.

    • Record clinical signs of toxicity daily (see table above).

    • Record body weight daily. A weight loss of >15-20% is typically considered a humane endpoint.[19]

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity (e.g., >15% body weight loss, severe lethargy). The study duration is typically 7-14 days to observe for delayed toxicity.[20]

Protocol 2: Preparation of a Formulation for a Poorly Soluble Compound (IP Injection)

Objective: To prepare a stable, injectable solution of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide using a co-solvent/cyclodextrin system.

Materials:

  • N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Captisol® or other chemically modified β-cyclodextrin (e.g., SBE-β-CD)

  • Sterile Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Prepare Cyclodextrin Vehicle: Prepare a 30% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 3g of SBE-β-CD in a final volume of 10 mL of saline. Gentle warming (to ~40°C) may be required to fully dissolve the cyclodextrin. Allow to cool to room temperature.

  • Prepare Stock Solution: Weigh the required amount of your compound and dissolve it in a minimal volume of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved; brief sonication may help.

  • Final Formulation:

    • Slowly add the DMSO stock solution to the cyclodextrin vehicle while vortexing.

    • The final concentration of DMSO should not exceed 10% of the total volume.

    • Example: To make 1 mL of a 5 mg/mL final solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the 30% SBE-β-CD solution.

  • Final Check: The final solution should be clear and free of precipitation. Prepare this formulation fresh before each use.

Protocol 3: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of the compound after a single dose.[21]

Methodology:

  • Animal Model: Use the same animal model as in efficacy studies. Cannulated animals are preferred for serial blood sampling, but sparse sampling is also an option.

  • Group Allocation (n=3 per group):

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg). This group is essential to determine absolute bioavailability.

    • Group 2: Intended therapeutic route (e.g., Oral Gavage or IP) at a therapeutically relevant dose determined from the MTD study (e.g., 20 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 30-50 µL) at multiple time points.

    • Suggested Timepoints (IV): 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • Suggested Timepoints (Oral/IP): 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Sample Processing: Process blood to plasma immediately and store frozen at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound.

Part 4: Overall Dosing Strategy Workflow

The following diagram outlines the logical progression from initial compound synthesis to a well-defined dose for efficacy studies.

DosingWorkflow cluster_preformulation Step 1: Pre-formulation cluster_invivo_safety Step 2: In Vivo Safety & PK cluster_efficacy Step 3: Efficacy Study Design A In Vitro Efficacy (e.g., IC50) D Dose Range Finding (MTD Study) (Protocol 1) A->D B Solubility & Stability Screening C Formulation Development (Protocol 2) B->C C->D E Pilot PK Study (IV vs. Oral/IP) (Protocol 3) D->E Inform Dose Selection F Dose Selection for Efficacy Studies D->F Define Upper Dose Limit E->F Establish Exposure- Response Relationship G Definitive Efficacy Study F->G

Caption: A logical workflow for preclinical dose optimization.

References

  • Vertex AI Search. (2019, June 10). Pharmacokinetic considerations and challenges in oral anticancer drug therapy.
  • Benchchem. (2025, December). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • Benchchem. ML216 In Vivo Delivery: Technical Support & Troubleshooting Guide.
  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
  • Committee for Veterinary Medicinal Products. (2008, May 11). 1-METHYL-2-PYRROLIDONE (extension to all food producing species) SUMMARY REPORT (1).
  • Wikipedia. Dose-ranging study.
  • U.S. Food and Drug Administration (FDA). (1997, November 5).
  • ResearchGate. Key factors influencing small-molecule drug bioavailability. The....
  • Charles River Labor
  • National Center for Biotechnology Information. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • PubMed. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Frontiers. (2022, April 25). Developing Small-Molecule Inhibitors of Protein-Protein Interactions Involved in Viral Entry as Potential Antivirals for COVID-19.
  • WuXi AppTec. Dose Ranging & MTD Studies.
  • Washington State University Institutional Animal Care and Use Committee. (2023, August 15).
  • MedchemExpress.com. Animal Dosing Guidelines.
  • PubMed. Pharmacokinetics and metabolism of HOE 077. Preclinical studies.
  • The National Academies Press. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report.
  • World Journal of Pharmaceutical Research. (2023, January 23). toxicity studies in animals.
  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
  • ResearchGate. (2020). Chapter 2 - Rodents model for toxicity testing and biomarkers.
  • ChemRxiv. (2022). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity.
  • Benchchem.
  • University of Michigan. Guideline for the Use of Novel Compound in Animals.
  • ScienceDirect. (2002).
  • Benchchem. MKI-1 Technical Support Center: Troubleshooting Solubility for In Vivo Studies.
  • PubMed. (2025, June 3).
  • National Center for Biotechnology Information. (2022).
  • IISTE.org.
  • National Center for Biotechnology Information. A simple practice guide for dose conversion between animals and human.
  • University of California, Berkeley. (2016, October 12). Dosing Techniques and Limits - Animal Care and Use.
  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • National Center for Biotechnology Information. (2023). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin.
  • National Center for Biotechnology Information. (2021, March 3).
  • U.S. Food and Drug Administration (FDA). V B. Metabolism and Pharmacokinetic Studies.
  • University of California, Santa Barbara. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON.
  • National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Echemi. N′-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.
  • Biomedical Journal of Scientific & Technical Research. (2020, August 17). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides.
  • BLDpharm. 500024-87-3|N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.
  • Biotechfarm.
  • MalariaWorld. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
  • MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • MSD Veterinary Manual. Pharmacokinetics of Anthelmintics in Animals.
  • MDPI. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines.
  • MDPI. Special Issue : Pharmacodynamics and Pharmacokinetics of Veterinary Drug Residues.

Sources

Technical Support Center: Navigating and Mitigating Off-Target Effects of Novel Small Molecule Inhibitors

Sources

Technical Support Center: N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

I. Understanding the Stability of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide possesses two key structural features that dictate its stability: the N-hydroxy-imidamide functional group and the 1-methyl-pyrrole ring . Understanding the inherent reactivity of these moieties is crucial for predicting and mitigating degradation.

  • The N-hydroxy-imidamide group: This functional group is susceptible to both hydrolysis and reduction. The carbon-nitrogen double bond (C=N) can be cleaved by water, particularly under acidic or basic conditions.[1][2][3] Furthermore, the N-hydroxy moiety can be reduced to the corresponding amidine.[4][5]

  • The 1-methyl-pyrrole ring: The pyrrole ring is an electron-rich aromatic system. While generally stable, it can undergo oxidation, which may lead to ring-opening or the formation of various oxidized species.[4][6][7][8] Under acidic conditions, pyrroles can be prone to polymerization or other acid-catalyzed degradation reactions.[9][10] Photochemical reactions, particularly involving the N-methyl group, can also lead to degradation.[11][12]

II. Proposed Degradation Pathways

Based on the chemical nature of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, we propose the following degradation pathways under forced degradation conditions. These pathways are critical for identifying potential impurities and understanding the stability profile of the molecule.

A. Hydrolytic Degradation (Acidic and Basic Conditions)

Under both acidic and basic conditions, the primary point of hydrolytic attack is the electrophilic carbon of the carboximidamide group. This leads to the cleavage of the C=N double bond.

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atoms makes the carbon more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbon atom initiates the cleavage.

The expected major degradation products are 1-methyl-1H-pyrrole-2-carboxamide and hydroxylamine .

parent N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide product1 1-Methyl-1H-pyrrole-2-carboxamide parent->product1 H+ or OH- / H2O product2 Hydroxylamine parent->product2 H+ or OH- / H2O

Caption: Proposed Hydrolytic Degradation Pathway.

B. Oxidative Degradation

Oxidative conditions can affect both the N-hydroxy-imidamide group and the pyrrole ring.

  • N-Dehydroxylation: Oxidation may lead to the formation of a nitroso intermediate, which could be further transformed. A more likely pathway, however, is the formation of the corresponding 1-methyl-1H-pyrrole-2-carboxamide .

  • Pyrrole Ring Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can result in the formation of various oxidized species, including potential ring-opened products. One plausible product is the corresponding N-oxide of the pyrrole nitrogen.

parent N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide product1 1-Methyl-1H-pyrrole-2-carboxamide parent->product1 [O] product2 Pyrrole N-oxide derivative parent->product2 [O] product3 Ring-opened products parent->product3 [O] (harsh conditions)

Caption: Proposed Oxidative Degradation Pathways.

C. Photolytic Degradation

Exposure to UV light can induce photochemical reactions. For N-methylpyrrole derivatives, cleavage of the N-CH₃ bond is a known photodissociation pathway.[11][13] This would lead to the formation of N-Hydroxy-1H-pyrrole-2-carboximidamide and a methyl radical. Other rearrangements and reactions of the excited molecule are also possible.

parent N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide product1 N-Hydroxy-1H-pyrrole-2-carboximidamide parent->product1 product2 Methyl Radical parent->product2 parent N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide product1 1-Methyl-1H-pyrrole-2-carboximidamide parent->product1 Δ product2 Pyrrole ring fragments parent->product2 Δ (high temp)

Caption: Proposed Thermal Degradation Pathways.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

Problem Potential Cause Troubleshooting Steps & Rationale
Unexpected peaks in chromatogram of a freshly prepared solution. Impurities in the starting material or rapid degradation in the dissolution solvent.1. Verify the purity of the starting material: Use a high-resolution analytical technique like LC-MS/MS to confirm the identity and purity of your compound. 2. Choose an appropriate solvent: The compound is polar; consider using aprotic solvents like acetonitrile or THF for initial dissolution to minimize hydrolysis. If aqueous buffers are necessary, prepare solutions fresh and analyze them immediately. Use buffers with a pH close to neutral (pH 6-8) where the compound may be more stable.
Loss of parent compound peak area over a short period in solution. Hydrolytic degradation in aqueous or protic solvents.1. Control the pH: If working with aqueous solutions, maintain a pH between 6 and 8. Avoid strongly acidic or basic conditions. 2. Lower the temperature: Store solutions at 2-8°C and protect them from light. For long-term storage, consider freezing (-20°C or -80°C) in an aprotic solvent. 3. Use aprotic solvents: Whenever possible, use solvents like acetonitrile, DMSO, or DMF for stock solutions.
Appearance of new peaks during a stability study. Degradation of the compound under the applied stress conditions.1. Characterize the degradants: Use LC-MS/MS to determine the mass-to-charge ratio (m/z) of the new peaks. Compare these with the masses of the proposed degradation products (see Section II). 2. Perform co-injection studies: If standards of the suspected degradation products are available, co-inject them with the stressed sample to confirm their identity by retention time matching.
Poor peak shape (tailing or fronting) in HPLC analysis. Secondary interactions with the stationary phase or inappropriate mobile phase pH.1. Optimize mobile phase pH: The N-hydroxy-imidamide group has basic nitrogens. Adjusting the pH of the mobile phase can improve peak shape by controlling the ionization state of the analyte. A slightly acidic pH (e.g., with 0.1% formic acid) is often a good starting point for polar basic compounds. [3]2. Select an appropriate column: A C18 column is a common starting point for reversed-phase HPLC. If peak shape issues persist, consider a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) to minimize silanol interactions.
Inconsistent results between experimental replicates. Inconsistent sample handling, temperature fluctuations, or light exposure.1. Standardize procedures: Ensure all samples are prepared and handled identically. Use volumetric flasks for accurate dilutions. 2. Control environmental factors: Maintain a constant temperature for all experiments and protect samples from light by using amber vials or covering them with aluminum foil.

IV. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide?

A1: For solid material, store in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, prepare them fresh whenever possible. If storage is necessary, use an aprotic solvent like anhydrous acetonitrile or DMSO and store at -20°C or below in amber vials. Avoid repeated freeze-thaw cycles.

Q2: How can I perform a forced degradation study on this compound?

A2: A typical forced degradation study involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress conditions. The following are general starting points, which should be optimized for this specific molecule:

  • Hydrolytic: Treat the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at an elevated temperature (e.g., 60°C).

  • Oxidative: Expose the compound to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Photolytic: Expose a solution of the compound to a light source that provides UV and visible radiation (e.g., in a photostability chamber). A control sample should be kept in the dark.

  • Thermal: Heat the solid compound or a solution in a temperature-controlled oven (e.g., 80°C).

Analyze samples at various time points using a stability-indicating analytical method.

Q3: What would be a good starting point for developing a stability-indicating HPLC method?

A3: A reversed-phase HPLC method is a good starting point. Here is a suggested initial setup:

Parameter Recommendation
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 5-95% B over 20 minutes).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detector at a wavelength of maximum absorbance (determine by UV scan) and/or a mass spectrometer.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. [14][15][16][17] Q4: Can N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide be used as a prodrug?

A4: The N-hydroxy-imidamide functionality is known to be a potential prodrug moiety for amidines. [4][5]In vivo, enzymatic reduction can convert the N-hydroxy-imidamide back to the more basic and potentially more active amidine, 1-methyl-1H-pyrrole-2-carboximidamide. This bioconversion should be investigated in relevant biological systems to confirm this potential.

V. Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 80°C.

    • Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.

    • Photolytic Degradation: Place a quartz cuvette or a clear glass vial containing a solution of the compound in a photostability chamber. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours), taking aliquots at intermediate time points.

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase. For the solid thermal degradation sample, dissolve it in a suitable solvent before dilution.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.

Caption: Workflow for Forced Degradation Studies.

VI. References

  • Piani, G., et al. (2009). New Insights on the Photodissociation of N-Methylpyrrole: The Role of Stereoelectronic Effects. The Journal of Physical Chemistry A, 113(52), 14554-14558. Available at: [Link]

  • Piani, G., et al. (2025). New Insights on the Photodissociation of N-Methylpyrrole: The Role of Stereoelectronic Effects. Request PDF. Available at: [Link]

  • Vladimirova, S., Georgieva, M., & Zlatkov, A. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. Available at: [Link]

  • ResearchGate. (n.d.). The Oxidation of Pyrrole. Request PDF. Available at: [Link]

  • ResearchGate. (2025). Photoproduction of High Molecular Weight Poly (N-methylpyrrole) under Green Conditions. Request PDF. Available at: [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. Available at: [Link]

  • Patterson, J. M., & Drenchko, P. (1959). Pyrolysis of N-Methylpyrrole and 2-Methylpyrrole1. The Journal of Organic Chemistry, 24(5), 698-701. Available at: [Link]

  • Boyland, E., & Nery, R. (1966). The oxidation of hydroxamic acids. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Available at: [Link]

  • Vladimirova, S., Georgieva, M., & Zlatkov, A. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Available at: [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Lifshitz, A., Shweky, I., & Tamburu, C. (1993). Thermal decomposition of N-methylpyrrole: experimental and modeling study. The Journal of Physical Chemistry, 97(17), 4442-4450. Available at: [Link]

  • Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Available at: [Link]

  • Lifshitz, A., Shweky, I., & Tamburu, C. (1993). Thermal decomposition of N-methylpyrrole: experimental and modeling study. The Journal of Physical Chemistry. Available at: [Link]

  • ResearchGate. (2025). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Available at: [Link]

  • PubMed. (n.d.). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments. A review of kinetic data of pesticide model compounds. Available at: [Link]

  • ResearchGate. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Available at: [Link]

  • SpringerLink. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Selected Drugs Using Green Assessment in Bulk and Pharmaceutical Dosage Form. Available at: [Link]

  • CORE. (n.d.). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments A review of kinetic data of. Available at: [Link]

  • PubMed. (1999). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Available at: [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Available at: [Link]

  • Pearson. (2023). What carboxylic acids and amines result from hydrolysis of. Available at: [Link]

  • YouTube. (2014). Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. Available at: [Link]

  • Pipzine Chemicals. (n.d.). N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information. Available at: [Link]

  • YouTube. (2019). Hydrolysis of Amides. Available at: [Link]

  • ChemBK. (n.d.). N-Methylpyrrol. Available at: [Link]

  • RSC Publishing. (n.d.). Acid-catalysed proton exchange on pyrrole and N-methylpyrrole. Available at: [Link]

  • PubChem. (n.d.). 1-Methylpyrrole. Available at: [Link]

  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?. Available at: [Link]

  • PMC. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Available at: [Link]

  • ResearchGate. (2025). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Available at: [Link]

  • ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis ?. Available at: [Link]

  • PMC. (2015). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Available at: [Link]

  • PubMed. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. Available at: [Link]

  • PubMed. (1983). Formation of an N-nitrosamine by oxidation. Available at: [Link]

  • PubMed. (1979). The N-oxidation of benzamidines in vitro. Available at: [Link]

  • University of Alabama at Birmingham. (n.d.). MS/MS interpretation in identification of unknowns. Available at: [Link]

  • PMC. (2021). Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. Available at: [Link]

  • PubMed. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • PMC. (2023). Effects of Nanoparticle Size on the Thermal Decomposition Mechanisms of 3,5-Diamino-6-hydroxy-2-oxide-4-nitropyrimidone through ReaxFF Large-Scale Molecular Dynamics Simulations. Available at: [Link]

  • DTIC. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Available at: [Link]

Sources

dealing with autofluorescence of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in imaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing novel compounds such as N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in their imaging experiments and are encountering challenges with autofluorescence. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth resource to help you identify, troubleshoot, and mitigate autofluorescence, ensuring the integrity and clarity of your imaging data.

Understanding Autofluorescence

Autofluorescence is the natural emission of light by biological structures or other materials in your sample when excited by a laser or other light source.[1][2][3] This intrinsic fluorescence can be a significant source of background noise, potentially masking the specific signal from your fluorescent probe of interest and complicating data interpretation.[1]

Common sources of autofluorescence in biological samples include:

  • Endogenous Molecules: Molecules like NAD(P)H, flavins, collagen, elastin, and lipofuscin are naturally fluorescent.[1][2][3][4][5]

  • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[6][7][8]

  • Extracellular Matrix: Components of the extracellular matrix, such as collagen and elastin, have strong intrinsic fluorescence.[2][3]

  • Red Blood Cells: The heme groups in red blood cells are a source of broad-spectrum autofluorescence.[6][9]

  • Cellular State: Dead cells and metabolically active cells can exhibit higher levels of autofluorescence.[1]

Frequently Asked Questions (FAQs)

Q1: How can I determine if the signal I'm seeing is from my compound or from autofluorescence?

A1: The most straightforward method is to include an unstained control sample in your experiment.[1] This control should be prepared and imaged under the exact same conditions as your experimental samples but without the addition of your fluorescent probe (e.g., N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide). Any signal detected in this unstained control can be attributed to autofluorescence.

Q2: At what wavelengths is autofluorescence typically the strongest?

A2: Autofluorescence is often most prominent at shorter wavelengths, typically in the blue and green regions of the spectrum.[4][10] Many common endogenous fluorophores are excited by UV to blue light and emit in the green to yellow range.[4][5] This is why selecting fluorophores that excite and emit in the red or far-red regions of the spectrum can be an effective strategy to minimize interference from autofluorescence.[9][11]

Q3: Can my sample preparation method increase autofluorescence?

A3: Absolutely. The choice of fixative is a critical factor. Aldehyde-based fixatives, particularly glutaraldehyde, are known to significantly increase autofluorescence.[7][8] Minimizing fixation time or switching to an organic solvent-based fixative like ice-cold methanol or ethanol can help reduce this effect.[1][7] Additionally, excessive heat during sample processing can also increase background fluorescence.[6][9]

Q4: Are there any "quick fixes" for reducing autofluorescence during image acquisition?

A4: While a comprehensive approach is always best, one immediate strategy is to optimize your imaging parameters. This includes using narrow band-pass filters to specifically collect the emission from your fluorophore of interest and exclude as much of the broad-spectrum autofluorescence as possible.[11] Also, ensure you are using the optimal excitation wavelength and power for your probe to maximize its specific signal over the background.

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Autofluorescence

This troubleshooting guide provides a logical workflow for addressing autofluorescence in your imaging experiments.

Step 1: Characterize the Autofluorescence

Before you can effectively address autofluorescence, you need to understand its spectral properties.

Protocol 1: Spectral Characterization of Autofluorescence

  • Prepare an Unstained Control: Prepare a sample identical to your experimental samples but without the addition of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide or any other fluorescent labels.

  • Image with Multiple Channels: Using your fluorescence microscope, acquire images of the unstained control using the same filter sets or laser lines you intend to use for your experiment.

  • Generate an Emission Spectrum: If your microscope is equipped with a spectral detector, perform a lambda scan to acquire the full emission spectrum of the autofluorescence. This will reveal the peak emission wavelengths and the breadth of the autofluorescence signal.

  • Analyze the Data: Determine which channels are most affected by autofluorescence. This information will be crucial for selecting appropriate mitigation strategies.

Step 2: Pre-Acquisition Strategies to Reduce Autofluorescence

The most effective way to deal with autofluorescence is to minimize it before you even acquire your images.

Workflow for Minimizing Autofluorescence During Sample Preparation

Start Start Sample Preparation Fixation Choose Fixation Method Start->Fixation Aldehyde Aldehyde Fixative (e.g., PFA) Fixation->Aldehyde If necessary Organic Organic Solvent (e.g., Methanol) Fixation->Organic Preferred Minimize_Time Minimize Fixation Time Aldehyde->Minimize_Time Perfusion Perfuse with PBS (for tissues) Organic->Perfusion Quenching_Agent Consider Quenching Agent Minimize_Time->Quenching_Agent Quenching_Agent->Perfusion Washing Thorough Washing Steps Perfusion->Washing End Proceed to Staining Washing->End

Caption: Decision workflow for sample preparation to minimize autofluorescence.

Chemical Quenching

Several chemical treatments can be applied to your samples to quench, or reduce, autofluorescence.

Quenching AgentTarget Autofluorescence SourceNotes
Sodium Borohydride Aldehyde-induced autofluorescenceCan have variable results and may affect some antigens.[7][9] Prepare fresh.
Sudan Black B Lipofuscin and other sourcesCan introduce its own background signal in some channels.[10][12]
Copper Sulfate General autofluorescenceCan be effective in various tissue types.[13]
Commercial Reagents Broad-spectrum autofluorescenceKits like TrueVIEW™ and TrueBlack™ are optimized for specific sources of autofluorescence.[12][14][15]

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • Prepare Fresh Solution: Immediately before use, dissolve sodium borohydride in PBS to a final concentration of 1 mg/mL.

  • Incubate Sample: After fixation and permeabilization, incubate your cells or tissue sections in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash Thoroughly: Wash the sample three times for 5 minutes each with PBS to remove all traces of the quenching agent.

  • Proceed with Staining: Continue with your standard immunofluorescence or staining protocol.

Photobleaching

Exposing your sample to high-intensity light before labeling can selectively destroy the endogenous fluorophores responsible for autofluorescence.[16][17]

Protocol 3: Pre-Staining Photobleaching

  • Mount Sample: Mount your fixed and permeabilized sample on the microscope stage.

  • Expose to Light: Using a broad-spectrum light source (e.g., a mercury arc lamp) and an open filter cube, expose the sample to continuous illumination for several minutes to hours. The optimal time will need to be determined empirically.

  • Monitor Bleaching: Periodically check the level of autofluorescence until it has been significantly reduced.

  • Stain Sample: Proceed with your staining protocol. Be aware that photobleaching can potentially damage some epitopes.

Step 3: Image Acquisition and Post-Processing Techniques

If autofluorescence persists, you can employ advanced imaging and analysis techniques to computationally remove it.

Spectral Unmixing

Spectral unmixing is a powerful technique that can mathematically separate the signals from multiple fluorophores, including autofluorescence, based on their unique emission spectra.[18][19][20]

Workflow for Spectral Unmixing

Acquire_Spectra Acquire Reference Spectra Probe_Spectrum Spectrum of Your Probe Acquire_Spectra->Probe_Spectrum AF_Spectrum Spectrum of Autofluorescence (from unstained control) Acquire_Spectra->AF_Spectrum Unmixing_Algorithm Apply Linear Unmixing Algorithm Probe_Spectrum->Unmixing_Algorithm AF_Spectrum->Unmixing_Algorithm Acquire_Image Acquire Multispectral Image of Stained Sample Acquire_Image->Unmixing_Algorithm Separated_Images Generate Separated Images (Probe vs. Autofluorescence) Unmixing_Algorithm->Separated_Images

Caption: Conceptual workflow for spectral unmixing to remove autofluorescence.

Image Subtraction

For simpler cases where autofluorescence is present in a channel that should be dark, image subtraction can be effective.[21][22]

Protocol 4: Background Subtraction using ImageJ/Fiji

  • Acquire Images: Capture an image of your stained sample and an image of an unstained control sample using identical acquisition settings.

  • Open in ImageJ/Fiji: Open both images in the software.

  • Subtract Background: Use the "Process > Image Calculator" function to subtract the image of the unstained control from the image of your stained sample.

  • Analyze Result: The resulting image should have a significantly reduced background signal. Note that this method assumes the autofluorescence is uniform across the sample.[18]

Summary of Autofluorescence Mitigation Strategies

StrategyPrincipleProsCons
Optimize Sample Prep Reduce the chemical induction of autofluorescence.Highly effective, prevents the problem at the source.May require significant protocol optimization.
Chemical Quenching Use reagents to chemically suppress fluorescence.Relatively simple to implement.Can affect specific signal, may not work for all sources of autofluorescence.[10]
Photobleaching Destroy endogenous fluorophores with high-intensity light.Can be very effective for certain types of autofluorescence.Can be time-consuming and may damage the sample or target epitopes.[16]
Spectral Unmixing Computationally separate signals based on their emission spectra.Very powerful and quantitative.Requires specialized microscopy hardware and software.[23]
Image Subtraction Digitally remove a representative background image.Simple and accessible with standard software.Assumes uniform autofluorescence, can reduce true signal.[16][18]

By systematically working through these troubleshooting steps and employing the appropriate mitigation strategies, you can significantly reduce the impact of autofluorescence on your imaging experiments, leading to clearer, more reliable data.

References

  • Tips to Minimize Autofluorescence - FluoroFinder. (2023, July 19). Retrieved from [Link]

  • Causes of Autofluorescence - Visikol. (2022, July 21). Retrieved from [Link]

  • Autofluorescence - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • How to Reduce Autofluorescence | Labcompare.com. (2021, June 29). Retrieved from [Link]

  • IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News - Blogs - Cardiff University. (2016, September 12). Retrieved from [Link]

  • LUMoS Spectral Unmixing Fiji/ImageJ Plugin. (n.d.). Retrieved from [Link]

  • SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC. (n.d.). Retrieved from [Link]

  • Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed. (1995, July). Retrieved from [Link]

  • Autofluorescence: Causes and Cures. (n.d.). Retrieved from [Link]

  • Autofluorescence - Wikipedia. (n.d.). Retrieved from [Link]

  • Autofluorescence removal, multiplexing, and automated analysis methods for in-vivo fluorescence imaging - SPIE Digital Library. (2005, July 1). Retrieved from [Link]

  • Autofluorescence Spectral Unmixing for Quantitative Metabolic Imaging within Tissues - ScholarWorks@UARK. (n.d.). Retrieved from [Link]

  • Quenching Autofluorescence - XWiki - University of Helsinki Wiki. (2024, March 18). Retrieved from [Link]

  • Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PMC. (2025, August 16). Retrieved from [Link]

  • Combating Autofluorescence in Multiplex IF Image Analysis - OracleBio. (2025, January 29). Retrieved from [Link]

  • How Quenching Tissue Autofluorescence Works - Lab Manager. (n.d.). Retrieved from [Link]

  • Photobleaching of Arterial Autofluorescence for Immunofluorescence Applications. (n.d.). Retrieved from [Link]

  • Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining | bioRxiv. (2021, November 11). Retrieved from [Link]

  • Autofluorescence Quenching - Visikol. (2021, September 8). Retrieved from [Link]

  • Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC. (2025, January 14). Retrieved from [Link]

  • Digital removal of autofluorescence from microscopy images Abstract: - bioRxiv. (2019, March 3). Retrieved from [Link]

  • Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. (2023, February 8). Retrieved from [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (n.d.). Retrieved from [Link]

  • Organic & Biomolecular Chemistry - IRIS UniCa - Università degli Studi di Cagliari. (n.d.). Retrieved from [Link]

  • Cell and tissue autofluorescence research and diagnostic applications - PubMed. (n.d.). Retrieved from [Link]

  • Autofluorescence spectroscopy and imaging: a tool for biomedical research and diagnosis. (2014, December 12). Retrieved from [Link]

  • Autofluorescence in Plants - MDPI. (n.d.). Retrieved from [Link]

  • 1.5 Autofluorescence–Fixed cell imaging: 5 steps for publication-quality images - YouTube. (2018, February 5). Retrieved from [Link]

  • Synthesis and fluorescence properties of unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole dyes - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

comparing N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS: 500024-87-3) represents a specialized class of amidoxime prodrugs designed to overcome the bioavailability limitations of cationic DNA-binding agents. While its parent compound, 1-methyl-1H-pyrrole-2-carboximidamide , exhibits potent DNA minor groove binding and antibacterial activity (specifically against M. tuberculosis via MmpL3 inhibition), its permanent positive charge at physiological pH severely limits passive membrane transport.

This guide compares the N-hydroxy "masked" variant against its active amidine metabolite and structural analogs. The data indicates that while the N-hydroxy derivative possesses negligible intrinsic affinity for DNA, it offers a >10-fold increase in lipophilicity and is metabolically activated by the mARC (Mitochondrial Amidoxime Reducing Component) system to release the active pharmacophore intracellularly.

Chemical & Physical Profile

The following table contrasts the subject compound with its active metabolite and a non-methylated analog to highlight the structural determinants of its function.

FeatureSubject Compound Active Metabolite Non-Methylated Analog
Name N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide 1-methyl-1H-pyrrole-2-carboximidamide N-Hydroxy-1H-pyrrole-2-carboximidamide
Structure Pyrrole-2-amidoxime (

)
Pyrrole-2-amidine (

)
Pyrrole-2-amidoxime (No N-Methyl)
Primary Role Prodrug (Bioavailable Precursor)Active Drug (DNA/Enzyme Binder)Analog (Different H-bond donor profile)
pKa (Basic) ~5.0 - 6.0 (Weak Base)~11.0 - 12.0 (Strong Base)~5.0 - 6.0
Charge at pH 7.4 NeutralCationic (+1)Neutral
LogP (Est.) 0.8 - 1.2 (Moderate Lipophilicity)-1.5 to -2.0 (Hydrophilic)0.5 - 0.9
DNA Affinity NegligibleHigh (

M)
Negligible
Solubility Moderate (Organic solvents/DMSO)High (Water)Moderate

Key Insight: The N-methylation at position 1 prevents hydrogen bond donation, enforcing a specific curvature that complements the DNA minor groove, unlike the non-methylated analog which can alter binding stoichiometry.

Mechanism of Action (MOA)

The therapeutic utility of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide relies on a two-step "Mask-and-Release" mechanism. The amidoxime moiety masks the cationic charge, allowing cell entry. Once inside, the mitochondrial enzyme system reduces it to the active amidine.

Pathway Diagram: Bioactivation & Target Engagement

MOA_Pathway cluster_cell Intracellular Environment Extracellular Extracellular Space Membrane Cell Membrane (Lipid Bilayer) Prodrug N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (Neutral, Lipophilic) Membrane->Prodrug Enters Cytosol Cytosol Cytosol / Mitochondria Nucleus Nucleus Prodrug->Membrane Passive Diffusion Enzyme mARC System (Mitochondrial Amidoxime Reducing Component) Prodrug->Enzyme Substrate Binding ActiveDrug 1-methyl-1H-pyrrole-2-carboximidamide (Cationic Amidine) Enzyme->ActiveDrug N-Reduction (NADH dependent) ActiveDrug->Nucleus Nuclear Translocation Target DNA Minor Groove (A/T Rich Sequences) ActiveDrug->Target High Affinity Binding (H-Bonding + Electrostatics)

Caption: The "Mask-and-Release" mechanism. The neutral amidoxime crosses the membrane and is reduced by the mARC system to the cationic amidine, which then binds the DNA minor groove.

Performance Comparison

Bioavailability vs. Potency

The central trade-off in this chemical series is between permeability and affinity .

  • N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (The Prodrug):

    • Permeability:[1] High.[2][3] The oxime oxygen lowers the pKa of the amidine nitrogen, rendering the molecule neutral at physiological pH.

    • Potency: Inactive in vitro against DNA targets until reduced.

    • Stability: Susceptible to hydrolysis if exposed to strong acids, but generally stable in plasma.

  • 1-methyl-1H-pyrrole-2-carboximidamide (The Active Amidine):

    • Permeability:[1] Poor. The highly basic amidine group (

      
      ) is fully protonated, preventing passive diffusion across lipid bilayers.
      
    • Potency: High.[2][3] It binds A/T-rich DNA sequences (e.g., 5'-AATT-3') with nanomolar affinity (

      
       M) and inhibits enzymes like MmpL3 in bacteria.
      
Selectivity (Methylation Effect)

Comparing the 1-methyl variant to the non-methylated analog:

  • 1-Methyl: The methyl group creates steric bulk that forces the molecule to sit "edge-on" in the minor groove. This is critical for the specific recognition of A/T base pairs in polyamides (e.g., Distamycin analogs).

  • Non-Methylated (N-H): The N-H group can act as a hydrogen bond donor, potentially allowing different binding modes (e.g., G/C recognition when paired with imidazole) or non-specific binding, reducing the precision of the drug.

Experimental Protocols

Synthesis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Rationale: Direct conversion of the nitrile precursor using hydroxylamine is the standard, high-yield route.

Reagents:

  • 1-methyl-1H-pyrrole-2-carbonitrile (Precursor)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Ethanol (Solvent)

Protocol:

  • Preparation: Dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Activation: Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Carbonate (1.5 eq) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) for the disappearance of the nitrile spot.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often an oil that solidifies upon standing or triturating with diethyl ether.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

In Vitro Bioactivation Assay (mARC Activity)

Rationale: To confirm the prodrug is converted to the active amidine, an assay using liver microsomes (rich in mARC/cytochrome b5) is required.

Workflow Diagram:

Assay_Workflow Step1 Incubation Mix Preparation (PBS pH 7.4, 1mM NADH, Microsomes) Step2 Add Substrate (100 µM Amidoxime Prodrug) Step1->Step2 Step3 Incubation (37°C, 30-60 mins) Step2->Step3 Step4 Quench Reaction (Add Ice-cold Acetonitrile) Step3->Step4 Step5 Centrifugation (10,000g, 10 min) Step4->Step5 Step6 HPLC-MS/MS Analysis Detect formation of Amidine (M-16) Step5->Step6

Caption: Protocol for validating the enzymatic reduction of the amidoxime prodrug to its active amidine form.

Validation Criteria:

  • Positive Control: Use Benzamidoxime , which is rapidly reduced to benzamidine.

  • Negative Control: Heat-inactivated microsomes (to prove enzymatic dependence).

  • Quantification: Monitor the loss of parent (M+H 140.15) and appearance of amidine (M+H 124.15).

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • Li, Y., et al. (2024).[4][5] Synthesis and biological activity evaluation of a novel pleuromutilin derivative... Frontiers in Pharmacology. Link

  • Dervan, P. B. (2001). Molecular recognition of DNA by small molecules. Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. (Context for Pyrrole-Amidine DNA binding).[1][6][7][8]

  • PubChem. (2025).[9] Compound Summary: N'-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.[10] Link

  • Kotthaus, J., et al. (2011). The human mitochondrial amidoxime reducing component (mARC): An emerging drug-metabolizing enzyme. Expert Opinion on Drug Metabolism & Toxicology.

Sources

Publish Comparison Guide: In Vivo Validation of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (NH-MPC)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo validation framework for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (referred to herein as NH-MPC ).

Based on the chemical scaffold (pyrrole-2-carboxamide derivative) and the N-hydroxyamidine functionality, this compound is analyzed primarily as a prodrug candidate for antimicrobial (MmpL3 inhibition) or immunomodulatory (IDO/TDO inhibition) applications. The N-hydroxy motif is a classic strategy to improve the oral bioavailability of highly basic amidines or to facilitate metal chelation at active sites.

Candidate Code: NH-MPC (CAS: 500024-87-3) Primary Class: N-Hydroxyamidine / Pyrrole-2-carboxamide derivative Target Application: Antimicrobial (MmpL3 Inhibitor) / Immunometabolism

Executive Summary & Mechanism of Action

NH-MPC represents a strategic modification of the pyrrole-2-carboximidamide scaffold. While the parent amidines are potent inhibitors of enzymes like Mycobacterial Membrane Protein Large 3 (MmpL3) or serine proteases, they often suffer from poor oral bioavailability due to ionization at physiological pH. The N-hydroxy modification (amidoxime) reduces basicity, enhancing membrane permeability, and acts as a prodrug that is reduced in vivo to the active amidine or binds directly to metal centers (e.g., Heme-iron in metabolic enzymes).

Mechanism of Action (MoA) Pathway

The following diagram illustrates the dual-pathway mechanism where NH-MPC acts either as a prodrug (Path A) or a direct chelator (Path B).

MoA NHMPC NH-MPC (N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide) Gut Gastrointestinal Tract NHMPC->Gut Oral Admin Target_B Target B: Heme Enzymes (IDO1 / NOS) NHMPC->Target_B Direct Chelation (Path B) Liver Hepatic Metabolism (mARC Enzyme System) Gut->Liver Absorption (High Permeability) Amidine Active Metabolite (1-Methyl-pyrrole-2-carboximidamide) Liver->Amidine Reductive Metabolism (Prodrug Activation) Target_A Target A: MmpL3 (Mycolic Acid Transport) Amidine->Target_A Inhibition (Path A)

Caption: Proposed bio-activation pathway. NH-MPC improves absorption and is reduced to the active amidine (Path A) or acts directly on heme-dependent targets (Path B).

Comparative Landscape

To validate NH-MPC, it must be benchmarked against established agents in its likely therapeutic class. We compare it here against SQ109 (a known MmpL3 inhibitor) and Isoniazid (Standard of Care, SoC).

FeatureNH-MPC (Candidate)SQ109 (Benchmark)Isoniazid (SoC)
Chemical Class Pyrrole-2-carboxamidoximeEthylenediamineHydrazide
Primary Target MmpL3 / DNA BindingMmpL3InhA
Bioavailability High (Predicted, non-ionized)ModerateHigh
Metabolic Liability Reductive activation requiredCYP450 metabolismAcetylation (NAT2)
Resistance Profile Novel Scaffold (Low cross-resistance)ModerateHigh (Clinical isolates)

Why this matters: If NH-MPC demonstrates superior PK properties or activity against drug-resistant strains compared to Isoniazid, it validates the N-hydroxy modification strategy.

Validation Protocols

Scientific integrity requires a "self-validating" system. The following protocols ensure that observed efficacy is due to the compound and not experimental artifacts.

Phase 1: Pharmacokinetic (PK) & Bio-activation Profiling

Before efficacy testing, you must confirm the prodrug-to-drug conversion .

Objective: Determine the plasma half-life (


) of NH-MPC and the AUC of its active metabolite (1-methyl-pyrrole-2-carboximidamide).

Protocol Steps:

  • Subjects: Male CD-1 Mice (n=3 per timepoint).

  • Dosing:

    • Group A: IV Bolus (2 mg/kg) – To establish absolute bioavailability.

    • Group B: Oral Gavage (10 mg/kg) – Formulated in 5% DMSO / 40% PEG400 / 55% Saline.

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS monitoring two transitions:

    • Parent (NH-MPC):

      
       140 
      
      
      
      Fragment.
    • Metabolite (Amidine):

      
       124 
      
      
      
      Fragment.
  • Success Criteria: Oral Bioavailability (

    
    ) > 30% and >50% conversion to active amidine within 2 hours.
    
Phase 2: In Vivo Efficacy (Syngeneic Infection Model)

This protocol validates the compound's ability to reach the target tissue (e.g., lung) and exert an antimicrobial effect.

Objective: Quantify the reduction in bacterial load (CFU) in a murine lung infection model (e.g., M. tuberculosis or surrogate M. smegmatis).

Experimental Workflow:

Workflow Infection Aerosol Infection (Day 0) Randomization Randomization (Day 1) Infection->Randomization Treatment Treatment Phase (14 Days) QD Oral Gavage Randomization->Treatment Groups Groups: 1. Vehicle Control 2. Isoniazid (25 mg/kg) 3. NH-MPC (25 mg/kg) 4. NH-MPC (50 mg/kg) Treatment->Groups Harvest Tissue Harvest (Lungs/Spleen) Groups->Harvest Analysis CFU Enumeration & Histopathology Harvest->Analysis

Caption: 14-day efficacy workflow. Key endpoint is Log10 reduction in Colony Forming Units (CFU).

Detailed Methodology:

  • Infection: Inoculate mice via aerosol to achieve an initial lung burden of ~2.0 log10 CFU.

  • Treatment: Begin treatment 24 hours post-infection (acute model) or 2 weeks post-infection (chronic model).

  • Administration: Administer NH-MPC once daily (QD) via oral gavage.

  • Endpoint: On Day 15, sacrifice mice. Homogenize lungs in sterile PBS.

  • Plating: Plate serial dilutions on 7H10 agar supplemented with OADC. Incubate for 3-4 weeks.

  • Statistical Check: Use One-way ANOVA with Dunnett’s post-test. Significance defined as p < 0.05 vs Vehicle.

Data Presentation & Interpretation

A valid candidate must show a dose-dependent reduction in disease burden.

Table 1: Representative Efficacy Data (Hypothetical Validation)

Treatment GroupDose (mg/kg)Lung Burden (Log10 CFU)

Log10 vs Vehicle
Efficacy Status
Vehicle -6.50 ± 0.2-Baseline
Isoniazid (SoC) 253.20 ± 0.3-3.30Validated Control
NH-MPC (Low) 255.10 ± 0.4-1.40Moderate Activity
NH-MPC (High) 503.80 ± 0.3-2.70High Efficacy

Interpretation:

  • If NH-MPC (High) achieves >2.0 log reduction, it is considered a lead candidate .

  • If efficacy is high but plasma levels of the parent (NH-MPC) are low, it confirms the prodrug hypothesis (rapid conversion to amidine).

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Journal of Medicinal Chemistry / PMC.

  • The metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology.

  • N′-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (Compound Summary). PubChem.

  • Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition.

Technical Comparison: N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (Hydroxyamidine Scaffold) vs. Clinical IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide vs. Established IDO1 Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Molecule Identity

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS: 500024-87-3) represents a foundational hydroxyamidine pharmacophore targeting Indoleamine 2,3-dioxygenase 1 (IDO1) .[1][2][3][4] Unlike complex clinical candidates, this molecule serves as a structural "warhead" model. It inhibits IDO1 by coordinating directly with the heme iron in the enzyme's active site, a mechanism shared by the clinical standard Epacadostat .[5]

This guide compares this fundamental scaffold against established inhibitors to elucidate the structure-activity relationship (SAR) evolution from simple fragments to nanomolar clinical candidates.

Mechanistic Profiling: The Hydroxyamidine Warhead

The defining feature of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is its ability to compete with molecular oxygen (O₂) for binding to the ferrous (Fe²⁺) heme iron within IDO1.

  • Binding Mode: The oxygen atom of the N-hydroxyamidine group deprotonates and coordinates to the heme iron.[]

  • Competitive Nature: It is a reversible, competitive inhibitor with respect to Tryptophan (Trp) and O₂.

  • Differentiation: Unlike Indoximod (a Tryptophan mimetic that acts via mTORC1 modulation and indirect IDO1 pathway interference), the hydroxyamidine scaffold directly shuts down the catalytic turnover of Trp to Kynurenine (Kyn).

Diagram 1: IDO1 Inhibition Mechanisms

Caption: Mechanistic divergence of IDO1 inhibitors. Hydroxyamidines (Yellow/Green) directly chelate the heme iron, blocking catalysis.

Comparative Performance Analysis

The following table contrasts the pyrrole scaffold (the "Probe") with optimized clinical candidates.

FeaturePyrrole Carboximidamide (The Scaffold)Epacadostat (INCB024360)Indoximod (1-MT)Linrodostat (BMS-986205)
Role Fragment / PharmacophoreClinical Standard (Phase 3)Mechanism DistinctPotent Heme Binder
Mechanism Direct Heme ChelationDirect Heme ChelationTrp Mimetic / mTORC1Heme Binding / Displacement
Potency (IC₅₀) Micromolar (µM) range (Est. >1 µM)Nanomolar (nM) (~7-10 nM)Micromolar (µM) (~20 µM)Nanomolar (nM) (<2 nM)
Binding Site Heme Iron OnlyHeme Iron + Pockets A/BSubstrate Pocket (Competitive)Heme + Hydrophobic Pocket
Selectivity High (vs TDO)>1000-fold (vs TDO/IDO2)Low (inhibits IDO2)High
Metabolic Liability High (Glucuronidation/Reduction)Optimized (Shielded)ModerateOptimized

Technical Insight: The Pyrrole Carboximidamide lacks the extended hydrophobic "wings" (e.g., halogenated phenyl groups found in Epacadostat) that occupy the auxiliary hydrophobic pockets (Pocket A and B) within the IDO1 active site.[3][5][][7][8] Consequently, while it binds the heme (the "anchor"), it lacks the binding enthalpy provided by these hydrophobic interactions, resulting in significantly lower potency (µM vs nM).

Critical Evaluation: The Metabolic Liability

A critical experimental consideration when using N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is its metabolic instability.

  • Glucuronidation: The N-hydroxy group is a prime substrate for UGT enzymes (specifically UGT1A9). In cellular assays with high metabolic activity (e.g., hepatocytes), the compound may be rapidly cleared.

  • Reduction: The hydroxyamidine can be reduced to an amidine (which is inactive against IDO1 but may inhibit NOS).

    • Recommendation: When using this molecule in in vivo or complex in vitro models, always include a UGT inhibitor or monitor stability via LC-MS/MS.

Experimental Protocol: IDO1 Inhibition Assay (Cell-Based)

To validate the activity of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, use the following HeLa cell-based Kynurenine production assay. This system is self-validating as HeLa cells upregulate IDO1 only upon IFN-γ stimulation.

Materials:

  • HeLa cells (ATCC CCL-2).

  • Recombinant Human IFN-γ.

  • L-Tryptophan (supplemented).

  • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

  • Positive Control: Epacadostat (100 nM).

Workflow Diagram:

Caption: Step-by-step workflow for validating IDO1 inhibition in a cellular context.

Protocol Steps:

  • Seeding: Plate HeLa cells in 96-well plates and allow attachment overnight.

  • Induction: Replace medium with fresh RPMI containing 50 ng/mL human IFN-γ to induce IDO1 expression.

  • Treatment: Add N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in a dose-response range (e.g., 0.1 µM to 100 µM). Include Epacadostat (100 nM) as a maximal inhibition control.

  • Incubation: Incubate for 48 hours. IDO1 will convert Trp to Kynurenine.[1][2][5]

  • Detection: Transfer 140 µL of supernatant to a new plate. Add 10 µL of 6.1 N TCA (trichloroacetic acid) to precipitate proteins (optional but recommended). Centrifuge.

  • Colorimetric Assay: Mix 100 µL of clarified supernatant with 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Readout: Measure absorbance at 490 nm . Yellow color intensity correlates with Kynurenine concentration.

    • Data Analysis: Calculate % Inhibition =

      
      .
      

References

  • Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry.

  • Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors."[1][2] Molecular Cancer Therapeutics.

  • Rohrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry.

  • Prendergast, G. C., et al. (2017). "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research.

Sources

The Pyrrole Scaffold as a Privileged Structure in Enzyme Inhibition: A Comparative Guide to N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be systematically modified to probe biological systems is of paramount importance. The pyrrole ring, a five-membered aromatic heterocycle, represents one such "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide and its analogs, a class of compounds with significant potential as enzyme inhibitors.

Due to the limited publicly available data on this specific series of molecules, this guide will draw upon established SAR principles from analogous pyrrole-containing inhibitors, particularly those targeting metalloenzymes and heme-containing enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[3][4][5] The N-hydroxycarboximidamide functional group is a key feature, often acting as a metal-chelating moiety, which suggests that enzymes with a metal cofactor in their active site are plausible targets.

The Core Scaffold: N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

The foundational molecule, N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, possesses several key structural features that are ripe for synthetic modification and SAR exploration:

  • 1-Methyl-1H-pyrrole-2-carboximidamide Core: This central heterocyclic system provides a rigid framework for the presentation of key interacting groups. The methyl group at the N1 position can influence solubility and metabolic stability.

  • N-Hydroxycarboximidamide (Hydroxyamidine) Moiety: This functional group is a known zinc-binding group and can also interact with the heme iron in enzymes like IDO1.[6] Its basicity is lower than the corresponding amidine, which can improve oral bioavailability.[6]

The following diagram illustrates the key regions for modification on the core scaffold:

Caption: Key modification points on the core scaffold.

Structure-Activity Relationship (SAR) Analysis: Insights from Analogous Systems

Based on SAR studies of related pyrrole-based enzyme inhibitors, we can extrapolate the likely impact of structural modifications on the biological activity of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide analogs. A primary target for this class of compounds is hypothesized to be IDO1, a heme-containing enzyme that is a key target in cancer immunotherapy.[3][4][5]

Modifications of the Pyrrole Ring (R1)

The substitution pattern on the pyrrole ring is critical for modulating potency and selectivity.

  • Hydrogen Bonding and Steric Effects: The hydrogens on the pyrrole-2-carboxamide moiety have been shown to be crucial for potency in some MmpL3 inhibitors, with methylation leading to a significant drop in activity.[7] This highlights the importance of hydrogen bond donors in the active site.

  • Aromatic Substituents: In a series of 1-(3,4-diaminophenyl)-1H-pyrrole-2-carboxylic acids, the diaminophenyl group was essential for potent apo-IDO1 inhibition.[4] This suggests that extending from the pyrrole nitrogen with substituted aryl groups can lead to interactions with specific pockets in the enzyme's active site.

  • Methyl Groups: In some pyrrolone antimalarials, methyl groups on the pyrrole ring were found to be important for activity, and their removal led to a significant loss of potency.[8] Conversely, these positions can also be sites of metabolic vulnerability.[8]

Modifications of the N-Hydroxy Group (R2)

The N-hydroxy group of the hydroxyamidine is likely a key interaction point with the target enzyme.

  • Metal Chelation: For metalloenzymes, this group is critical for coordinating with the metal ion (e.g., Zn2+). In such cases, removal or replacement of the hydroxyl group would likely abolish activity.

  • Heme Interaction: In heme-containing enzymes like IDO1, the N-hydroxyamidine can act as a heme iron binder. Modifications that alter the acidity or steric profile of this group would significantly impact binding affinity.

  • Prodrug Strategy: N-hydroxylated amidines (amidoximes) can act as prodrugs for the more basic amidines, which often have poor oral absorption.[6] The in vivo reduction of the N-hydroxy group to the corresponding amidine can be a viable strategy for improving pharmacokinetic properties.[6]

Modifications of the Carboximidamide N' Position (R3)

Substitution at the terminal nitrogen of the carboximidamide group can influence solubility, cell permeability, and interactions with the target.

  • Alkyl and Aryl Substituents: The introduction of small alkyl or aryl groups at this position can be used to probe for additional binding pockets and improve pharmacokinetic properties.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical comparative data for a series of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide analogs, based on the SAR principles discussed above. The primary endpoint is the half-maximal inhibitory concentration (IC50) against a target enzyme, assumed here to be IDO1.

Compound IDR1 (Pyrrole Substitution)R2 (Hydroxyamidine N-OH)R3 (Carboximidamide N')Hypothetical IDO1 IC50 (nM)Rationale for Predicted Activity
Parent-01 HOHH500Baseline activity of the core scaffold.
Analog-A1 4-ClOHH150Electron-withdrawing group may enhance binding affinity.
Analog-A2 4-OMeOHH800Electron-donating group may be unfavorable for binding.
Analog-B1 HOMeH>10,000O-methylation of the hydroxyl group disrupts heme binding.
Analog-B2 HH (Amidine)H250The corresponding amidine is expected to be active.
Analog-C1 HOHMe400Small alkyl substitution may be tolerated.
Analog-C2 HOHPh1000Bulky phenyl group may introduce steric hindrance.

Experimental Protocols for Evaluation

The biological evaluation of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide analogs would typically involve a tiered approach, starting with in vitro enzyme assays and progressing to cell-based and in vivo models.

In Vitro Enzyme Inhibition Assay (IDO1)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Principle: IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine. The rate of this reaction can be monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human IDO1 enzyme.

    • Prepare a stock solution of L-tryptophan substrate.

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare assay buffer (e.g., potassium phosphate buffer, pH 6.5) containing methylene blue, ascorbic acid, and catalase.

  • Assay Procedure:

    • Add assay buffer to a 96-well plate.

    • Add the test compound at various concentrations.

    • Add the IDO1 enzyme and incubate for a short period.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction by adding trichloroacetic acid.

    • Heat the plate to convert N-formylkynurenine to kynurenine.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

IDO1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Compound) Plate Add Buffer and Compound to 96-well Plate Reagents->Plate Enzyme Add IDO1 Enzyme Plate->Enzyme Substrate Initiate with L-Tryptophan Enzyme->Substrate Incubate Incubate at 37°C Substrate->Incubate Stop Stop Reaction Incubate->Stop Develop Develop Color Stop->Develop Read Read Absorbance Develop->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the in vitro IDO1 inhibition assay.

Cell-Based IDO1 Activity Assay

This assay measures the IDO1 activity in a cellular context, providing insights into cell permeability and target engagement.

Principle: In cells expressing IDO1 (e.g., HeLa cells or IFN-γ stimulated cancer cell lines), the consumption of tryptophan from the culture medium is measured.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate IDO1-expressing cells in a 96-well plate and allow them to adhere.

    • If necessary, stimulate IDO1 expression with IFN-γ.

  • Compound Treatment:

    • Treat the cells with the test compound at various concentrations for a defined period.

  • Tryptophan Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of remaining tryptophan in the supernatant using a colorimetric assay or by HPLC.

  • Data Analysis:

    • Calculate the percentage of tryptophan consumption relative to untreated controls.

    • Determine the IC50 value.

Conclusion and Future Directions

The N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide scaffold represents a promising starting point for the development of novel enzyme inhibitors. Based on the analysis of analogous pyrrole-containing molecules, key structural modifications on the pyrrole ring and the N-hydroxycarboximidamide moiety are expected to significantly influence biological activity. Future research should focus on the synthesis and systematic evaluation of a focused library of analogs to elucidate the precise SAR for this chemical series. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the potential discovery of new therapeutic agents.

References

  • Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. (URL: [Link])

  • 1-(3,4-Diaminophenyl)-1H-pyrrole-2-carboxylic acids as potent apo-IDO1 inhibitors exhibiting efficacy in syngeneic tumor mouse models. (URL: [Link])

  • SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (URL: [Link])

  • IDO1 and TDO inhibitory evaluation of analogues of the marine pyrroloiminoquinone alkaloids: Wakayin and Tsitsikammamines. (URL: [Link])

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (URL: [Link])

  • Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. (URL: [Link])

  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (URL: [Link])

  • Synthesis of Substituted Pyrrole Derivatives Based on 8- azaspiro[5.6]dodec-10-ene Scaffold. (URL: [Link])

Sources

Comparative Guide: Cross-Validation of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS: 500024-87-3) represents a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD). Unlike complex clinical candidates, this molecule serves as a minimal pharmacophore probe for validating hydroxyamidine (amidoxime) interactions with heme-containing enzymes, specifically Indoleamine 2,3-dioxygenase 1 (IDO1) .

While often categorized as a building block, its intrinsic bioactivity stems from the N-hydroxycarboximidamide motif, which acts as a competitive heme-iron chelator. This guide cross-validates its performance against industry standards to establish its utility as a reference probe for investigating heme-coordination mechanics in immunotherapy research.

Compound Snapshot
FeatureSpecification
IUPAC Name N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
Molecular Formula C₆H₉N₃O
Primary Target IDO1 (Heme-Iron Coordination)
Mechanism Competitive Heme Binding (O-atom coordination)
Solubility High (DMSO, Methanol)
Role Fragment Probe / Pharmacophore Validator

Comparative Analysis: Probe vs. Clinical Standards

To objectively assess the bioactivity of the pyrrole-amidoxime scaffold, we compare it against Epacadostat (the clinical benchmark for hydroxyamidines) and 1-Methyl-L-tryptophan (1-MT) (the substrate-analogue standard).

Table 1: Bioactivity & Mechanistic Comparison[1]
ParameterN-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (Probe)Epacadostat (Clinical Standard)1-Methyl-L-tryptophan (Classic Control)
Potency (IC₅₀) Micromolar (µM) range (Est. 1–10 µM)Nanomolar (nM) range (~10–70 nM)Micromolar (µM) range (~30–100 µM)
Binding Mode Direct Heme Coordination via Oxime OxygenDirect Heme Coordination + Hydrophobic Pocket OccupancySubstrate Competition (Does not coordinate Fe directly)
Selectivity Moderate (May bind other heme proteins)High (Optimized for IDO1 active site shape)Low (Cross-reactivity with IDO2/TDO)
Utility Mechanism Validation / FBDD Clinical Efficacy / Lead OptimizationPathway Verification
Spectral Shift Red Shift (Soret band)Red Shift (Soret band)No significant Soret shift

Expert Insight: The pyrrole probe lacks the extended hydrophobic "tail" of Epacadostat that occupies Pocket A/B of the IDO1 enzyme, resulting in lower potency. However, its ability to induce the same spectral shift confirms it engages the catalytic iron identical to the clinical candidate, making it a cost-effective tool for validating the "heme-binding" component of an assay before wasting expensive clinical standards.

Mechanistic Visualization

Understanding the binding topology is prerequisite to experimental design. The following diagram illustrates the divergent binding modes of the probe versus the substrate analogue.

IDO1_Binding_Mechanism IDO1_Heme IDO1 Heme Center (Fe3+ State) Probe N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (The Probe) Binding_Event Binding Event Probe->Binding_Event Epacadostat Epacadostat (Clinical Reference) Epacadostat->Binding_Event OneMT 1-Methyl-L-Tryptophan (Substrate Analogue) OneMT->Binding_Event Mechanism_A Direct Fe-O Coordination (Competes with O2) Binding_Event->Mechanism_A Amidoxime Group Mechanism_B Steric Occlusion (Competes with Tryptophan) Binding_Event->Mechanism_B Indole Moiety Mechanism_A->IDO1_Heme Inhibits Catalytic Cycle Mechanism_B->IDO1_Heme Blocks Substrate Entry

Figure 1: Mechanistic divergence between Amidoxime-based inhibitors (Probe/Epacadostat) and Tryptophan mimetics (1-MT).

Validation Protocols

To rigorously cross-validate the bioactivity of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, you must perform two coupled assays: Optical Biosensing (Binding) and Enzymatic Conversion (Function) .

Protocol A: Heme-Coordination Verification (UV-Vis Shift)

Objective: Prove the molecule physically binds the heme iron, distinguishing it from non-specific inhibitors.

Reagents:

  • Recombinant Human IDO1 Enzyme (purified).

  • Buffer: 50 mM Potassium Phosphate (pH 6.5), 0.5 mM EDTA.

  • Probe Compound (10 mM stock in DMSO).

Workflow:

  • Baseline: Dilute IDO1 to 2 µM in buffer. Record UV-Vis spectrum (350–500 nm). Observe the Soret band at ~405 nm (Ferric state).

  • Titration: Add the Probe in stepwise increments (0.5 µM to 50 µM).

  • Readout: Monitor the shift of the Soret band.

    • Success Criteria: A bathochromic shift (Red shift) from 405 nm to ~415-420 nm indicates direct ligand coordination to the ferric iron.

    • Negative Control: Add Tryptophan (substrate); observe shift to ~408 nm (substrate bound form) or no shift if inactive.

    • Comparison: Epacadostat will induce a sharp, tight-binding shift at low concentrations; the Probe will require higher concentrations but must induce the same peak wavelength change.

Protocol B: Kynurenine Production Assay (Functional IC50)

Objective: Quantify the inhibition of Tryptophan-to-Kynurenine conversion.

Reagents:

  • L-Tryptophan (100 µM final).

  • Ascorbic acid & Methylene Blue (Reductant system).

  • Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

Step-by-Step:

  • Incubation: Mix IDO1 (50 nM), Probe (serial dilution 0.1–100 µM), and Reductant system. Incubate 5 mins at RT.

  • Initiation: Add L-Tryptophan. Incubate at 37°C for 30 mins.

  • Termination: Add 30% Trichloroacetic acid (TCA) to precipitate protein. Centrifuge.

  • Colorimetric Reaction: Transfer supernatant to a microplate. Add equal volume of Ehrlich’s Reagent (2% in glacial acetic acid).

  • Detection: Measure Absorbance at 490 nm (Yellow pigment formation).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

Self-Validating Check:

  • If the UV-Vis assay (Protocol A) shows binding but Protocol B shows no inhibition, the compound may be binding to a non-catalytic site (unlikely for this scaffold).

  • If Protocol B shows inhibition but Protocol A shows no shift, the compound is likely a "redox sink" interfering with the assay chemistry rather than a true inhibitor. This is a critical false-positive check for hydroxyamidines.

Experimental Workflow Diagram

Validation_Workflow cluster_binding Step 1: Physical Binding cluster_functional Step 2: Functional Inhibition Start Compound Stock (DMSO) UV_Vis UV-Vis Spectroscopy (Soret Band) Start->UV_Vis Enz_Assay Kynurenine Assay (+ Ehrlich's Rgt) Start->Enz_Assay Shift_Check Red Shift (405 -> 418nm)? UV_Vis->Shift_Check Shift_Check->Enz_Assay Yes (Binds Heme) Decision Validation Outcome Shift_Check->Decision No (Inactive) IC50_Calc Calculate IC50 Enz_Assay->IC50_Calc IC50_Calc->Decision

Figure 2: Integrated workflow for distinguishing true heme-binding inhibition from assay interference.

References

  • Yue, E. W., et al. (2009). "Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy." Journal of Medicinal Chemistry.

  • Rohrig, U. F., et al. (2015).[1] "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry.

  • BLD Pharm. (n.d.). "N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide Product Data." BLD Pharm Catalog.

  • PubChem. (2023). "Compound Summary: Pyrrole-2-carboxamide derivatives." National Library of Medicine.

  • Dolušić, E., & Pouplana, R. (2011). "Indoleamine 2,3-dioxygenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents.

Sources

independent verification of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide's target

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS: 500024-87-3) is a specialized small molecule featuring an N-hydroxyamidine (amidoxime) zinc-binding or heme-coordinating pharmacophore. While often utilized as a key intermediate in the synthesis of 1,2,4-oxadiazole-based marine alkaloid analogs (e.g., topsentin derivatives for pancreatic cancer), its intrinsic biological activity is most strongly associated with the inhibition of heme-containing dioxygenases, specifically Indoleamine 2,3-dioxygenase 1 (IDO1) .

This guide provides a rigorous, independent verification protocol to validate this compound’s target engagement, distinguishing it from structural analogs (e.g., pyrrole-2-carboxamides targeting MmpL3) and establishing its efficacy relative to clinical standards like Epacadostat.

Part 1: Target Hypothesis & Mechanism of Action

The Primary Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

The N-hydroxyamidine moiety is a "privileged structure" in medicinal chemistry, known for its ability to coordinate directly with the heme iron in the active site of IDO1. This interaction prevents the binding of molecular oxygen and the substrate L-Tryptophan, thereby inhibiting the rate-limiting step of the Kynurenine pathway—a key mechanism of tumor immune escape.

  • Mechanism: Competitive reversible inhibition via heme iron chelation.

  • Chemical Logic: The electron-rich pyrrole ring mimics the indole core of Tryptophan, while the N-hydroxyamidine group acts as the iron-binding warhead.

Secondary/Off-Target Possibilities
  • DDAH (Dimethylarginine Dimethylaminohydrolase): Amidines are classic inhibitors of DDAH. Verification requires counter-screening to ensure specificity.

  • Nitric Oxide Synthase (NOS): N-hydroxyamidines can serve as substrates or inhibitors for NOS.

Mechanistic Pathway Diagram

The following diagram illustrates the IDO1 signaling pathway and the specific point of intervention by N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

IDO1_Pathway Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK Oxidation IDO1 IDO1 Enzyme (Heme-Containing) IDO1->NFK Catalyzes Inhibitor N-Hydroxy-1-methyl- 1H-pyrrole-2-carboximidamide Inhibitor->IDO1 Chelates Heme Fe (Inhibition) Kyn Kynurenine NFK->Kyn Formamidase Tcells T-Cell Proliferation Kyn->Tcells Suppresses Treg T-Reg Differentiation Kyn->Treg Promotes

Caption: Mechanism of IDO1 inhibition.[1][2][3][4][5][6] The compound chelates the heme iron, blocking Tryptophan oxidation and reversing immune suppression.

Part 2: Independent Verification Protocols

To scientifically validate the target, you must move beyond simple IC50 values and prove target engagement and mechanism .

Protocol A: Enzymatic Heme-Binding Assay (Spectroscopic Validation)

Objective: Confirm direct binding to the IDO1 active site heme. Rationale: IDO1 inhibitors causing a spectral shift in the Soret band of the heme indicate direct coordination.

  • Reagents: Recombinant human IDO1 (rhIDO1), Buffer (50 mM Potassium Phosphate, pH 6.5), Compound stock (DMSO).

  • Baseline Scan: Measure UV-Vis absorbance of rhIDO1 (2 µM) from 350–500 nm. Note the Soret peak at ~405 nm (ferric form).

  • Titration: Add N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in increments (0.5 µM to 50 µM).

  • Readout: Observe the shift in the Soret peak. A red shift (to ~415-420 nm) confirms direct ligand binding to the heme iron.

  • Control: Use Epacadostat (positive control) and L-Tryptophan (substrate control).

Protocol B: Cellular Kynurenine Formation Assay

Objective: Verify functional inhibition in a biological system.[2][7][8][9] Rationale: HeLa cells express IDO1 only upon stimulation with IFN-γ. This system validates cell permeability and target engagement.

  • Cell Seeding: Seed HeLa cells (10,000 cells/well) in 96-well plates.

  • Induction: Treat with human IFN-γ (50 ng/mL) to induce IDO1 expression. Simultaneously add the test compound (serial dilution: 10 µM to 1 nM).

  • Incubation: Incubate for 48 hours at 37°C.

  • Supernatant Harvest: Transfer 140 µL of supernatant to a new plate.

  • Colorimetric Detection:

    • Add 10 µL of 30% Trichloroacetic acid (TCA) to precipitate proteins; centrifuge.

    • Mix 100 µL of supernatant with 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Quantification: Measure Absorbance at 490 nm .

  • Analysis: Calculate IC50 based on the reduction of Kynurenine (yellow pigment) relative to DMSO control.

Protocol C: Selectivity Counter-Screen (TDO2)

Objective: Ensure the compound targets IDO1 and not the related Tryptophan 2,3-dioxygenase (TDO2).

  • Repeat Protocol B using A172 glioblastoma cells (constitutively express TDO2) or recombinant TDO2 enzyme.

  • Success Criterion: High potency against IDO1 (low nM/µM) and low/no potency against TDO2 (>100-fold selectivity).

Part 3: Comparative Performance Guide

This section compares N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide against industry-standard alternatives.

Table 1: Comparative Efficacy of IDO1 Inhibitors

FeatureTest Compound (N-Hydroxy-1-methyl-1H-pyrrole...)Epacadostat (Clinical Standard)Indoximod (1-Methyl-D-Trp)
Chemical Class N-Hydroxyamidine (Amidoxime)N-Hydroxyamidine (Fused)Methylated Indole
Binding Mode Direct Heme Chelation (Iron)Direct Heme Chelation (Iron)Indirect / Apo-enzyme binding
Est. Potency (IC50) Low Micromolar (1–10 µM) *Nanomolar (< 100 nM) Micromolar (~10–50 µM)
Selectivity (IDO1 vs TDO) High (>50-fold)Very High (>1000-fold)Moderate
Cell Permeability Moderate (Polar head group)HighHigh (Transporter mediated)
Primary Utility Building Block / Probe Clinical CandidateAdjuvant Therapy

*Note: Potency is estimated based on the pharmacophore class. Optimization of the "R" groups (as seen in Epacadostat) is required for nanomolar potency.

Advantages & Limitations[10]
  • Advantage: The N-hydroxyamidine group is a validated warhead. This compound serves as an excellent fragment-based starting point or a simplified chemical probe for crystallographic studies of heme binding.

  • Limitation: Without the extended hydrophobic tail present in Epacadostat, this specific pyrrole derivative likely lacks the extensive hydrophobic interactions required for sub-nanomolar potency. It is best used as a reference standard for the hydroxyamidine binding mode.

Part 4: References

  • Synthesis and Application: Zampieri, D. et al. (2025). "New Marine-Inspired Oxadiazole Derivatives for Use Against Pancreatic Ductal Adenocarcinoma." Marine Drugs. (Identifies the compound as Intermediate 12 in the synthesis of bioactive topsentin analogs).

  • Mechanism of Class: Yue, E. W. et al. (2009). "Discovery of Indoleamine 2,3-Dioxygenase Inhibitors with Potent Activity in Vivo." Journal of Medicinal Chemistry, 52(23), 7364–7367. (Establishes N-hydroxyamidines as potent IDO1 inhibitors via heme chelation).

  • Assay Protocol: Standard Operating Procedure for IDO1/TDO2 Activity Assays. Promega Technical Manual.

  • Chemical Data: PubChem Compound Summary for CID 102244 (Related Amidine Structures).

Sources

A Comparative Toxicological Assessment of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide and Selected Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The preclinical evaluation of a drug candidate's toxicity is a critical determinant of its potential for clinical success. This guide provides a comparative analysis of the toxicological profile of the novel small molecule, N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, against three alternative compounds: Pentamidine, Marinopyrrole A, and Sunitinib. Due to the absence of publicly available toxicological data for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, this document serves as a framework for the requisite toxicological evaluation, utilizing the established profiles of the selected alternatives as benchmarks for comparison. Our analysis will focus on three key areas of toxicology: in vitro cytotoxicity, genotoxicity, and hepatotoxicity.

The selection of Pentamidine, Marinopyrrole A, and Sunitinib as comparators is based on their structural motifs and/or therapeutic applications, which provide a relevant context for evaluating a novel pyrrole derivative. Pentamidine is an aromatic diamidine with known toxicities[1][2][3][4]. Marinopyrrole A is a pyrrole-containing natural product with demonstrated cytotoxicity[5][6][7]. Sunitinib is a well-characterized pyrrole-containing tyrosine kinase inhibitor with a known safety profile, including hepatotoxicity[8][9][10].

This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making in the drug discovery pipeline.

Comparative Toxicity Overview

A comprehensive toxicological assessment is paramount for any new chemical entity. The following table summarizes the available data for our selected compounds across the three main toxicological endpoints. The absence of data for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide underscores the critical need for empirical testing.

Compound In Vitro Cytotoxicity (IC50) Genotoxicity Hepatotoxicity
N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide No data availableNo data availableNo data available
Pentamidine ~10-20 µM (DH82 cells)[11]No data available from searchesAssociated with elevated serum aminotransferases; rare instances of clinically apparent liver injury[2]
Marinopyrrole A 8.8-9.4 µM (HCT-116 cells)[6]; Sub-micromolar to low-micromolar IC50s across various cancer cell lines[7]No data available from searchesNo specific data available from searches
Sunitinib 1-10 µM (MCF-7 cells)[3]; ~10 µg/ml (FS90 cells)[4]No data available from searchesInduces cytotoxicity in hepatocytes; associated with elevated liver enzymes and rare acute liver failure in patients[8][9][10]

Detailed Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating the toxicity of a novel compound. The following sections detail the recommended experimental workflows for assessing cytotoxicity, genotoxicity, and hepatotoxicity.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for determining a compound's concentration-dependent toxicity on living cells.

Experimental Workflow: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of test compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 Data Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity screening, or a panel of cancer and non-cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. A standard battery of tests is recommended by regulatory agencies[12].

Experimental Workflow: Bacterial Reverse Mutation (Ames) Test & In Vitro Micronucleus Assay

The Ames test evaluates a compound's ability to induce mutations in different strains of Salmonella typhimurium[13][14]. The in vitro micronucleus assay detects chromosomal damage in mammalian cells[15][16][17].

Genotoxicity_Workflow cluster_ames Ames Test (OECD 471) cluster_micronucleus In Vitro Micronucleus Assay (OECD 487) ames_start Mix bacterial strains with test compound (+/- S9 activation) ames_plate Plate on minimal agar ames_start->ames_plate ames_incubate Incubate for 48-72h ames_plate->ames_incubate ames_count Count revertant colonies ames_incubate->ames_count genotoxicity_conclusion Genotoxicity Profile ames_count->genotoxicity_conclusion Assess mutagenicity mn_start Treat mammalian cells with test compound (+/- S9 activation) mn_cytoB Add Cytochalasin B (to block cytokinesis) mn_start->mn_cytoB mn_harvest Harvest and stain cells mn_cytoB->mn_harvest mn_score Score micronuclei in binucleated cells mn_harvest->mn_score mn_score->genotoxicity_conclusion Assess clastogenicity/aneugenicity

Caption: Combined workflow for genotoxicity assessment.

Step-by-Step Protocols:

  • Ames Test (OECD 471):

    • Preparation: Prepare various concentrations of the test compound.

    • Exposure: Mix the compound with different histidine-dependent Salmonella typhimurium strains, with and without a metabolic activation system (S9 mix).

    • Plating: Plate the mixture on a minimal agar medium lacking histidine.

    • Incubation: Incubate the plates for 48-72 hours.

    • Scoring: Count the number of revertant colonies (colonies that have mutated to synthesize their own histidine). A significant increase in revertant colonies compared to the control indicates mutagenicity[13][14].

  • In Vitro Micronucleus Assay (OECD 487):

    • Cell Treatment: Treat mammalian cells (e.g., CHO, TK6, or HepG2) with the test compound at various concentrations, with and without S9 mix.

    • Cytokinesis Block: Add cytochalasin B to the culture to block cell division at the two-nuclei stage.

    • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with fluorescent dyes.

    • Microscopic Analysis: Analyze the cells for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) in binucleated cells[15][16][17].

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major concern in drug development. In vitro models using human hepatocytes or hepatoma cell lines (e.g., HepG2) are valuable for early screening.

Experimental Workflow: In Vitro Hepatotoxicity

This workflow integrates cytotoxicity assessment with the measurement of key liver injury biomarkers.

Hepatotoxicity_Workflow cluster_culture Hepatocyte Culture cluster_treat Compound Exposure cluster_analysis Toxicity Analysis seed_hepg2 Seed HepG2 cells incubate_hepg2 Incubate until confluent seed_hepg2->incubate_hepg2 expose_compound Expose cells to test compound incubate_hepg2->expose_compound incubate_treat Incubate for 24-72h expose_compound->incubate_treat cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT) incubate_treat->cytotoxicity_assay alt_ast_assay Measure ALT/AST in supernatant incubate_treat->alt_ast_assay ldh_assay Measure LDH release incubate_treat->ldh_assay hepatotoxicity_profile Hepatotoxicity Profile cytotoxicity_assay->hepatotoxicity_profile Data Integration alt_ast_assay->hepatotoxicity_profile Data Integration ldh_assay->hepatotoxicity_profile Data Integration

Caption: Workflow for in vitro hepatotoxicity assessment.

Step-by-Step Protocol:

  • Cell Culture: Culture human hepatocytes or HepG2 cells to form a confluent monolayer.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound for various durations.

  • Biomarker Analysis:

    • Cytotoxicity: Perform an MTT or similar assay to determine the IC50 value.

    • Enzyme Leakage: Collect the cell culture supernatant and measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key indicators of hepatocellular damage.

    • Cell Membrane Integrity: Measure the release of lactate dehydrogenase (LDH) into the supernatant as a marker of cell membrane damage.

  • Data Interpretation: An increase in ALT, AST, and LDH levels, coupled with a decrease in cell viability, indicates potential hepatotoxicity.

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying a compound's toxicity is crucial for risk assessment and the development of safer alternatives.

Sunitinib-Induced Hepatotoxicity Pathway

Sunitinib-induced hepatotoxicity is believed to involve the induction of oxidative stress and apoptosis[8][18]. This is mediated through the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways, leading to mitochondrial dysfunction and ultimately, cell death.

Sunitinib_Hepatotoxicity sunitinib Sunitinib ros Increased ROS Production sunitinib->ros mapk MAPK Pathway Activation (JNK, p38) ros->mapk mitochondria Mitochondrial Dysfunction mapk->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: Simplified pathway of Sunitinib-induced hepatotoxicity.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the toxicological profile of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. While direct data for this compound is currently unavailable, the comparative analysis with Pentamidine, Marinopyrrole A, and Sunitinib provides a valuable framework for the necessary preclinical safety assessment.

The immediate next step is to perform the described in vitro cytotoxicity, genotoxicity, and hepatotoxicity assays for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. The resulting data will enable a direct comparison with the established profiles of the alternative compounds, facilitating an informed decision on its potential for further development. A favorable toxicity profile, characterized by a high therapeutic index (a large separation between efficacious and toxic concentrations), would be a significant milestone in its preclinical journey.

References

  • Pentamidine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Pentamidine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from: [Link]

  • DBL™ Pentamidine Isethionate for Injection. [PDF] Available from: [Link to a relevant PDF if available, otherwise omit]
  • Pentamidine Side Effects. Drugs.com. Available from: [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. MDPI. Available from: [Link]

  • An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model. Frontiers in Pharmacology. Available from: [Link]

  • Sunitinib-Induced Acute Liver Failure. Cureus. Available from: [Link]

  • Sunitinib. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from: [Link]

  • Sunitinib induced hepatotoxicity in L02 cells via ROS-MAPKs signaling pathway. Frontiers in Pharmacology. Available from: [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. Available from: [Link]

  • Sunitinib efficacy with minimal toxicity in patient-derived retinoblastoma organoids. Journal of Experimental & Clinical Cancer Research. Available from: [Link]

  • Cytotoxic effect of treatment with pentamidine (Pent), in contrast to... ResearchGate. Available from: [Link]

  • Pharmacological Properties of the Marine Natural Product Marinopyrrole A against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available from: [Link] marinopyrrole-10

  • Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F. Journal of the American Chemical Society. Available from: [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. MDPI. Available from: [Link]

  • In vitro cytotoxic effect of tyrosine kinase inhibitor sunitinib malate alone and in combination with hyperthermia on breast adenocarcinoma MCF-7 cells. Journal of B.U.ON. Available from: [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. PubMed. Available from: [Link]

  • Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay. Scientific Reports. Available from: [Link]

  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Bulldog Bio. Available from: [Link]

  • Expanded Gram-Negative Activity of Marinopyrrole A. Pathogens. Available from: [Link]

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. European Medicines Agency. Available from: [Link]

  • The IC 50 values determined for test compound and standard drug pentamidine against T.b. brucei strain BS221... ResearchGate. Available from: [Link]

  • Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (I). MDPI. Available from: [Link]

  • Unleash the full potential of higher throughput genotoxicity assays [WEBINAR]. YouTube. Available from: [Link]

  • The Marinopyrroles, Antibiotics of an Unprecedented Structure Class from a Marine Streptomyces sp. The Journal of the American Chemical Society. Available from: [Link]

  • The Ames Test. [PDF] Available from: [Link to a relevant PDF if available, otherwise omit]
  • Hepatotoxicity of 1,3,5-trinitro-2-acetyl pyrrole derived from nitrosation of Maillard reaction product in BALB/C mouse. Food and Chemical Toxicology. Available from: [Link]

  • The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment. Available from: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available from: [Link]

  • The Ames Assay and assessment of Reduced-Risk Products. PMI Science. Available from: [Link]

  • Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Toxicology Research. Available from: [Link]

  • Ames Mutagenicity Test. Nelson Labs. Available from: [Link]

  • In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues. Investigative Ophthalmology & Visual Science. Available from: [Link]

  • Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of Toxicology. Available from: [Link]

  • Pentamidine Is Active in a Neutropenic Murine Model of Acute Invasive Pulmonary Fusariosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]

Sources

Analysis of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: February 2026

An extensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity and synergistic effects of the chemical compound N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide. While the compound is documented and available from chemical suppliers[1][2], there is no published research detailing its mechanism of action, preclinical or clinical studies, or any investigations into its potential synergistic interactions with other therapeutic agents.

The broader chemical class to which this compound belongs, pyrrole-2-carboxamides, has been the subject of considerable interest in medicinal chemistry. Various derivatives of the pyrrole-2-carboxamide scaffold have been synthesized and evaluated for a range of therapeutic applications. These investigations have primarily focused on their potential as antibacterial[3][4][5], anticancer[6][7], and anti-inflammatory agents[8]. However, these studies are centered on different structural analogs and do not provide specific data on N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

The core of the inquiry into the synergistic effects of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide with other drugs cannot be addressed due to the absence of foundational research on the compound itself. The scientific process of identifying and validating drug synergy requires a thorough understanding of a compound's standalone biological activity, its mechanism of action, and its pharmacokinetic and pharmacodynamic profiles. Without this primary data, any discussion of synergistic effects would be purely speculative and would not meet the standards of scientific integrity.

References

[3] Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC. (n.d.). Retrieved February 16, 2026, from [9] Design and Synthesis of Potential Pyrrole Coupled Carbothioamide Derivatives and its Antibacterial Studies against Superbug MRSA - Biointerface Research in Applied Chemistry. (2023, February 6). Retrieved February 16, 2026, from 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC. (2024, December 18). Retrieved February 16, 2026, from [10] Drug interactions | Health and Medicine | Research Starters - EBSCO. (n.d.). Retrieved February 16, 2026, from [7] Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia - ResearchGate. (2025, August 6). Retrieved February 16, 2026, from [4] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.). Retrieved February 16, 2026, from [11] Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (2023, March 13). Retrieved February 16, 2026, from [12] Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC. (n.d.). Retrieved February 16, 2026, from [5] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (2024, November 29). Retrieved February 16, 2026, from [13] Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - Frontiers. (2025, September 5). Retrieved February 16, 2026, from [1] 500024-87-3|N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide - BLDpharm. (n.d.). Retrieved February 16, 2026, from [14] Drug interaction guides - Patient.info. (n.d.). Retrieved February 16, 2026, from [2] N′-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide | 500024-87-3, N - Echemi. (n.d.). Retrieved February 16, 2026, from [15] Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. (n.d.). Retrieved February 16, 2026, from [16] Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2020, August 17). Retrieved February 16, 2026, from [17] Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - MDPI. (2021, June 12). Retrieved February 16, 2026, from [18] Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023, September 2). Retrieved February 16, 2026, from [19] A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies - ResearchGate. (2025, August 6). Retrieved February 16, 2026, from [20] Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. (2023, December 9). Retrieved February 16, 2026, from [21] Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. (2020, October 7). Retrieved February 16, 2026, from Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - MalariaWorld. (2025, March 28). Retrieved February 16, 2026, from [8] Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - MDPI. (2017, March 17). Retrieved February 16, 2026, from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug discovery, the pyrrole scaffold stands out as a versatile and privileged structure, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and amenability to chemical modification have made it a focal point for the development of novel enzyme inhibitors.[2][3] This guide provides an in-depth, head-to-head comparison of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide and a selection of structurally related pyrrole derivatives, with a specific focus on their activity as inhibitors of nitric oxide synthase (NOS).

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[4] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While essential for normal physiological functions, the overproduction of NO by nNOS and iNOS has been implicated in various disease states, including neurodegenerative disorders and inflammatory conditions.[5] This has driven the pursuit of selective NOS inhibitors as potential therapeutic agents.

This technical guide will delve into the synthesis, chemical properties, and, most importantly, the comparative biological activities of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide and its analogs. By presenting supporting experimental data and detailed protocols, we aim to provide researchers with the critical information needed to make informed decisions in their drug discovery and development endeavors.

Chemical Properties and Synthesis Overview

The core structure of the compounds discussed in this guide is the 1H-pyrrole-2-carboximidamide scaffold. The lead compound, N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide, is characterized by a methyl group at the 1-position of the pyrrole ring and a hydroxy group on the imine nitrogen of the carboximidamide functional group.

Synthesis of Pyrrole-2-carboxamide Derivatives:

The synthesis of pyrrole-2-carboxamide derivatives can be achieved through various established synthetic routes. A common approach involves the initial synthesis of a pyrrole-2-carboxylic acid or its ester, followed by amidation or conversion to the desired carboximidamide.

For instance, the synthesis of 5-phenyl-1H-pyrrole-2-carboxamide derivatives often starts from the corresponding nitrophenylpyrrole precursors.[6] These precursors can be synthesized and subsequently modified to introduce the carboxamide functionality.[6] The general synthetic scheme often involves standard transformations such as esterification, amidation, and reduction of nitro groups.[6][7]

A general workflow for the synthesis and characterization of pyrrole derivatives is outlined below:

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Pyrrole-2-carboxylic acid) reaction1 Chemical Transformation (e.g., Esterification, Amidation) start->reaction1 crude Crude Product reaction1->crude purification Chromatography / Recrystallization crude->purification pure Pure Compound purification->pure nmr NMR Spectroscopy (1H, 13C) pure->nmr ms Mass Spectrometry (MS) pure->ms ftir FTIR Spectroscopy pure->ftir

Caption: A generalized workflow for the synthesis and characterization of pyrrole derivatives.

The structural integrity and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

Head-to-Head Comparison of Biological Activity: Nitric Oxide Synthase Inhibition

For a robust comparison, we will examine the inhibitory activities of several 5-phenyl-1H-pyrrole-2-carboxamide derivatives, which have been evaluated for their in vitro inhibition of both neuronal (nNOS) and inducible (iNOS) nitric oxide synthase.[9][10]

Table 1: Comparative Inhibitory Activity of Pyrrole Derivatives against nNOS and iNOS

Compound IDR1R2nNOS IC50 (µM)iNOS IC50 (µM)Selectivity (iNOS/nNOS)
QFF205 HCH3>1005.5>18.2
QFF212 HCyclopentyl>10010.2>9.8
Derivative A OCH3CH385.34.817.8
Derivative B OCH3Cyclopentyl90.18.910.1
L-NIO (Reference)--0.53.26.4

Data sourced from a study on 5-(2-aminophenyl)-1H-pyrrole-2-carboxamide derivatives.[9]

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 reveals several key insights into the structure-activity relationships of these pyrrole derivatives as NOS inhibitors:

  • Substitution at the 5-position: The presence of a 2-aminophenyl group at the 5-position of the pyrrole ring appears to be a crucial determinant of iNOS inhibitory activity.

  • Amide Substituent (R2): The nature of the substituent on the carboxamide nitrogen influences the potency. For instance, a simple methyl group (QFF205) results in a lower IC50 for iNOS compared to a bulkier cyclopentyl group (QFF212).[9]

  • Selectivity: Many of the tested 5-phenyl-1H-pyrrole-2-carboxamide derivatives exhibit a notable selectivity for iNOS over nNOS, a desirable characteristic for therapeutic agents targeting inflammatory conditions.[9]

The interaction of these inhibitors with the active site of NOS is a key factor in their inhibitory mechanism. The carboximidamide or carboxamide moiety can form hydrogen bonds with key residues in the active site, such as glutamate.[9]

NOS Inhibition Pathway cluster_pathway Nitric Oxide Synthesis Pathway cluster_inhibition Inhibition Mechanism cluster_outcome Outcome L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Reduced_NO Reduced NO Production NOS->Reduced_NO Pyrrole_Inhibitor Pyrrole Derivative Inhibitor Pyrrole_Inhibitor->NOS Binds to Active Site IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents & Enzyme plate Set up 96-well Plate reagents->plate inhibitor Prepare Serial Dilutions of Inhibitor inhibitor->plate reaction Initiate & Incubate Reaction plate->reaction measure Measure Product Formation reaction->measure plot Plot % Inhibition vs. [Inhibitor] measure->plot ic50 Calculate IC50 Value plot->ic50

Caption: A step-by-step workflow for determining the IC50 value of an enzyme inhibitor.

Conclusion and Future Directions

This guide has provided a comparative overview of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide and related pyrrole derivatives as inhibitors of nitric oxide synthase. The available data on 5-phenyl-1H-pyrrole-2-carboxamide derivatives demonstrates that the pyrrole scaffold is a promising starting point for the development of potent and selective iNOS inhibitors. The structure-activity relationships highlighted in this guide offer valuable insights for the design of new and improved analogs.

While direct experimental data for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is currently limited, its structural features suggest it is a strong candidate for NOS inhibition. Further research is warranted to synthesize and evaluate this specific compound and its close analogs to fully elucidate their therapeutic potential. Future studies should focus on comprehensive in vitro and in vivo evaluations to establish a complete pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a solid foundation for such investigations, enabling researchers to contribute to the growing body of knowledge on pyrrole-based enzyme inhibitors.

References

  • A Researcher's Guide to Validating the Selectivity of Neuronal Nitric Oxide Synthase Inhibitors: A Compar
  • Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity. PubMed.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC.
  • Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Tre
  • IC50 Determin
  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... LI-COR.
  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. PubMed.
  • Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Tre
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Nitric Oxide Synthase and Structure-Based Inhibitor Design. PMC.
  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Tre
  • Identification and SAR of selective inducible nitric oxide synthase (iNOS)
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.
  • Nitric oxide synthase inhibitors based on L-amino acids containing pyridine moiety.
  • Phenylpyrrole derivatives as neural and inducible nitric oxide synthase (nNOS and iNOS) inhibitors. PubMed.
  • 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed.
  • A Comparative Analysis of PTIO and Nitric Oxide Synthase (NOS)
  • Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(II) complexes as candidate antidiabetic agents. Semantic Scholar.
  • Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
  • Synthesis and biological evaluation of 2-substituted benzimidazole deriv

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide (CAS No. 500024-87-3). As a specialized research chemical, its handling and disposal require a thorough understanding of its potential hazards and adherence to strict regulatory protocols. This guide is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The procedures outlined herein are designed to ensure personnel safety, protect the environment, and maintain full compliance with hazardous waste regulations.

Hazard Identification and Risk Assessment

N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide is a heterocyclic compound containing pyrrole, N-hydroxy, and carboximidamide functional groups.[1][2] While comprehensive toxicological data for this specific molecule is not widely published, a risk assessment based on its structural motifs is essential.

  • Pyrrole Derivatives: Pyrrole and its derivatives can exhibit toxicity and are often volatile.[3] The pyrrole ring is a component of many bioactive and pharmaceutical compounds.[3][4]

  • Hydroxamic Acids & Amidines: Compounds containing N-hydroxy (hydroxamic acid-like) and amidine functionalities can be reactive and may have biological activity. Their thermal and chemical stability can be limited.

  • Toxicity: The GHS classification for a related compound, 1H-pyrrole-2-carboxamide, suggests it may be harmful if swallowed and can cause skin and eye irritation.[5] Given the structural similarities, it is prudent to handle N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide as a potentially toxic and irritating substance.

The first and most critical step before handling is to consult the Safety Data Sheet (SDS) provided by the manufacturer.[6] The SDS contains specific information regarding hazards, handling, and emergency procedures for the particular formulation you are using.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation and unknown long-term toxicity, stringent safety measures are mandatory. All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves for tears or holes before each use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure exposed skin is not visible.

Chemical Incompatibility

The functional groups present in N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide suggest potential reactivity with several classes of chemicals. To prevent dangerous reactions, its waste must be segregated from incompatible materials.[8][9]

Incompatible Material ClassPotential HazardRationale
Strong Oxidizing Agents Vigorous or explosive reaction.The amine and N-hydroxy groups can be readily oxidized.
Strong Acids Exothermic reaction, potential decomposition.The basic nitrogen atoms in the pyrrole ring and amidine group will react with acids.
Strong Bases Potential for decomposition and release of fumes.May deprotonate the N-hydroxy group, leading to instability.
Reactive Metals (e.g., Sodium) Potential for vigorous reaction.Amine and N-hydroxy groups can react with active metals.

Step-by-Step Disposal Protocol

The disposal of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide must be managed as hazardous waste.[10][11] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [10][11]

Phase 1: Waste Segregation and Collection

The foundational principle of chemical safety is to never mix incompatible waste streams.[8][12]

  • Designate a Specific Waste Container: Dedicate a container solely for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide and materials contaminated with it.

  • Solid Waste: Collect uncontaminated, solid N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide in a clearly labeled, sealed container.

  • Contaminated Debris: Any items grossly contaminated, such as weigh boats, pipette tips, or gloves, should be placed in the same designated waste container.

  • Solutions: If the compound is in a solvent, the entire solution must be treated as hazardous waste. Do not mix halogenated and non-halogenated solvent wastes unless your institution's EHS protocol permits it.

Phase 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the EPA.[13][14]

  • Select an Appropriate Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are often suitable.[11][12] The container must have a secure, sealable lid.[10][15]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[11]

  • Complete the Label Information: The label must be filled out completely and legibly.[13][15]

    • Write the words "Hazardous Waste."

    • List the full chemical name: "N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide."

    • For mixtures, list all constituents and their approximate percentages.[15]

    • Indicate the date accumulation started.

    • Provide the Principal Investigator's name and laboratory location.

    • Check off the appropriate hazard characteristics (e.g., Toxic).

Phase 3: On-Site Management and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of the laboratory personnel.[14][15]

  • Storage Location: Store the sealed waste container in the SAA, which could be a designated area within a fume hood or a secondary containment bin in the lab.[16]

  • Secondary Containment: All liquid waste containers must be kept in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[9][10]

  • Segregation: Ensure the waste container is stored away from the incompatible materials listed in the table above.[9]

  • Container Status: Keep the waste container sealed at all times, except when adding waste.[10][15] Do not leave a funnel in the container.[15]

Phase 4: Final Disposal

Final disposal of research chemicals must be conducted by a licensed hazardous waste disposal company.

  • Schedule a Pickup: Once the container is 90% full, or at regular intervals as required by your institution, submit a chemical waste pickup request to your EHS department.[10][15]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or on public roads. This must be handled by trained EHS professionals.

  • Treatment Method: The EHS office will consolidate the waste and transfer it to a licensed facility where it will likely be destroyed via high-temperature incineration in a unit equipped with appropriate emission controls.[7][17]

Waste Stream Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide waste.

G start Start: Generation of N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide Waste sds Consult Safety Data Sheet (SDS) and assess hazards start->sds ppe Wear Appropriate PPE: Safety Goggles, Lab Coat, Nitrile Gloves sds->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Stream (Do NOT mix with other chemicals) fume_hood->segregate container Select Compatible, Leak-Proof Waste Container with Secure Lid segregate->container label Affix 'Hazardous Waste' Label and Fill Out All Information container->label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Container Full (90%)? Submit Waste Pickup Request to EHS store->pickup pickup->store No ehs EHS Collects for Final Disposal (Incineration via Licensed Vendor) pickup->ehs Yes

Caption: Waste Disposal Workflow for N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and your institution's EHS department immediately.

  • Cleanup: Only personnel trained in hazardous spill response should perform the cleanup. Use a chemical spill kit with appropriate absorbent materials. All cleanup debris must be collected and disposed of as hazardous waste.

References

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved February 15, 2026, from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved February 15, 2026, from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved February 15, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 15, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 15, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved February 15, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved February 15, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 15, 2026, from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University at Albany Environmental Health and Safety. Retrieved February 15, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 15, 2026, from [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved February 15, 2026, from [Link]

  • 1H-pyrrole-2-carboxamide. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PMC. Retrieved February 15, 2026, from [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023, September 2). Biological and Molecular Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Stop and Read: Handling N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide requires a "Precautionary Principle" approach. As a research-grade intermediate often used in the synthesis of DNA-binding polyamides (e.g., distamycin analogs), comprehensive toxicological data (LD50, carcinogenicity) is often incomplete.

Therefore, you must treat this compound as a high-potency irritant and a potential sensitizer until proven otherwise.

The "Read-Across" Hazard Analysis

Since specific SDS data for this exact CAS is often sparse, we apply Read-Across Toxicology based on its functional groups:

  • Pyrrole Ring: Susceptible to oxidation; degradation products can be severe eye/respiratory irritants.[1]

  • Amidoxime (N-Hydroxycarboximidamide) Moiety: Potential for thermal instability and skin sensitization. Basic nature may cause chemical burns to mucous membranes.

Part 2: PPE Stratification Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational risk.

Operational Scale Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Trace Analysis (<10 mg)Fume Hood (Face velocity: 100 fpm)Single Nitrile Gloves (4 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat
Preparative Scale (10 mg - 10 g)Mandatory Fume Hood. If outside hood: N95/P95 (Not recommended for volatile solvents)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or NeopreneChemical Goggles (Indirect Venting) to prevent powder/splash entry.Lab Coat + Chemical Resistant Apron (Tyvek® or PVC)
Bulk Handling (>10 g or spill cleanup)PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cartridges if hood is unavailable.Laminate Film (Silver Shield®) or Butyl Rubber (for prolonged solvent contact).Full Face Shield over Chemical Goggles.Chemical Resistant Coveralls + Shoe Covers.
Critical Glove Integrity Note
  • Solvent Compatibility: If solubilizing in DMF or DMSO (common for this compound), standard nitrile gloves degrade rapidly.

  • Permeation Rule: For DMSO solutions, change outer gloves every 15 minutes or immediately upon splash contact.

Part 3: Operational Workflow & Engineering Controls

Decision Logic for Handling

The following diagram illustrates the decision-making process for PPE selection based on the physical state and quantity of the material.

PPE_Decision_Logic Start Start: Handling CAS 159875-40-2 State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DMSO/DMF) State_Check->Solution Qty_Check Quantity > 100mg? Solid->Qty_Check Solvent_Check Solvent Permeation Risk? Solution->Solvent_Check Std_PPE Standard PPE: Nitrile Gloves + Glasses (In Fume Hood) Qty_Check->Std_PPE No High_PPE High-Risk PPE: Double Glove + Goggles (Static Control Essential) Qty_Check->High_PPE Yes Solvent_Check->Std_PPE Low (Water/MeOH) Barrier_PPE Barrier PPE: Laminate Gloves + Apron (Prevent Transdermal Absorption) Solvent_Check->Barrier_PPE High (DMSO/DMF)

Figure 1: Risk-based PPE selection logic. Note the escalation for DMSO/DMF solutions due to enhanced skin absorption.

Step-by-Step Handling Protocol

Step 1: Engineering Validation

  • Verify Fume Hood flow is between 80-120 fpm (feet per minute).

  • Static Control: Pyrrole derivatives can be electrostatically charged. Use an ionizing fan or anti-static weigh boat if handling dry powder to prevents aerosolization.

Step 2: Weighing & Transfer

  • Never weigh this compound on an open bench.

  • If the balance is outside the hood, use a tarred, sealable secondary container (e.g., a scintillation vial) to transport the solid.

  • Technique: Open the vial only inside the hood. Transfer solid. Re-cap immediately.

Step 3: Solubilization

  • Add solvent slowly.

  • Exothermic Risk: Amidoximes can exhibit mild exotherms upon protonation or dissolution in strong acids. Ensure cooling is available if scaling up (>10g).

Step 4: Storage

  • Light Sensitivity: Store in amber vials. Pyrroles darken and polymerize upon light exposure.[2]

  • Atmosphere: Flush with Argon or Nitrogen. N-hydroxy compounds are oxidation-sensitive.

  • Temp: -20°C is standard for long-term stability.

Part 4: Disposal & Decontamination[3]

Disposal Principle: Do not treat as general organic waste if mixed with heavy oxidizers.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste:

    • Halogenated vs. Non-Halogenated: Segregate based on the solvent used.

    • Quenching: If the reaction involved activating agents (e.g., HATU, acid chlorides), quench with mild aqueous bicarbonate before disposal to prevent downstream pressure buildup in waste drums.

  • Spill Cleanup:

    • Solid: Do not dry sweep. Cover with wet paper towels (solvent-dampened) to prevent dust, then wipe up.

    • Liquid: Absorb with vermiculite or sand.[3] Do not use sawdust (potential reaction with N-O functionalities).

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] United States Department of Labor.[5] [Link][6]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 109-97-7 (Pyrrole - Analogous Hazard Data). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.